3,3-Dimethyl-tetrahydro-pyran-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWCYZELLHABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964046 | |
| Record name | 3,3-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-05-1 | |
| Record name | 4830-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS No. 4830-05-1), a heterocyclic compound with potential applications in organic synthesis and drug development. As a substituted δ-valerolactone, its unique structural features warrant a detailed examination of its synthesis, spectral characteristics, reactivity, and safety considerations.
Chemical Identity and Physical Properties
This compound, also known as 3,3-dimethyloxan-2-one, is a six-membered lactone with two methyl groups at the C3 position.[1][2] This substitution pattern significantly influences its physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 4830-05-1 | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 90 °C (at 8 Torr) | [3] |
Synthesis of this compound
The synthesis of this dimethylated lactone can be achieved through a variety of methods. Two prominent approaches are detailed below.
Alkylation of a Precursor Lactone
A common and effective method involves the methylation of a pre-existing lactone.[4] This procedure highlights the utility of strong bases in generating nucleophilic enolates for subsequent alkylation.
Experimental Protocol: Synthesis via Methylation
-
Enolate Formation: A solution of 3-methyltetrahydro-2H-pyran-2-one in anhydrous tetrahydrofuran (THF) is slowly added to a solution of lithium diisopropylamide (LDA) in THF at -78 °C. The temperature is carefully maintained to ensure complete deprotonation and formation of the lithium enolate.
-
Methylation: Methyl iodide (CH₃I) is then added to the enolate solution. The reaction temperature is raised slightly to facilitate the Sₙ2 reaction, resulting in the dimethylated product.
-
Workup and Purification: The reaction is quenched with an acidic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure to yield pure this compound.[4]
Diagram of Synthetic Workflow
Caption: Synthesis of this compound via alkylation.
Reduction of a Cyclic Anhydride
An alternative route involves the reduction of a corresponding cyclic anhydride, demonstrating a different synthetic strategy to access the lactone core.
Experimental Protocol: Synthesis via Reduction
-
Reduction: 3,3-dimethyl glutaric anhydride is dissolved in dry tetrahydrofuran (THF) and added to a cooled suspension of sodium borohydride in THF under a nitrogen atmosphere.
-
Acidification and Extraction: After the reaction is complete, the mixture is acidified, and the product is extracted with an appropriate organic solvent.
-
Purification: The crude product is purified by distillation under reduced pressure to yield 3,3-dimethyl valerolactone.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides key information about the hydrogen environments in the molecule. A reported ¹H NMR spectrum in CDCl₃ shows the following signals: δ 4.34 (2H, m), 1.89 (2H, m), 1.75 (2H, m), 1.30 (6H, s).[4]
-
The singlet at 1.30 ppm corresponds to the six protons of the two geminal methyl groups at the C3 position.
-
The multiplets at 4.34, 1.89, and 1.75 ppm are attributed to the methylene protons of the pyran ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band characteristic of the lactone carbonyl group (C=O stretch), typically in the range of 1720-1750 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations from the methyl and methylene groups, as well as the C-O stretching of the ester linkage.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 128. Fragmentation patterns would likely involve the loss of the methyl groups, carbon monoxide, and other characteristic cleavages of the lactone ring.
Chemical Reactivity and Potential Applications
The reactivity of this compound is primarily governed by the lactone functionality.
-
Hydrolysis: Like other esters, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding 5-hydroxy-3,3-dimethylpentanoic acid.
-
Reduction: The lactone can be reduced by strong reducing agents such as lithium aluminum hydride to form the corresponding diol, 3,3-dimethyl-1,5-pentanediol.
-
Ring-Opening Polymerization: Substituted δ-valerolactones are known to undergo ring-opening polymerization to form polyesters, suggesting that this compound could be a monomer for novel polymeric materials.[5]
The tetrahydropyran motif is a common scaffold in many biologically active molecules and natural products. Therefore, this compound serves as a potential building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[6] Its structural features may be exploited to introduce specific stereochemistry or to modify the pharmacokinetic properties of a lead compound. While specific examples of its use in marketed drugs are not prominent, the broader class of substituted pyranones are recognized as powerful building blocks in medicinal chemistry.[7]
Safety and Handling
Currently, a specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for related compounds like tetrahydro-4H-pyran-4-one, general precautions should be taken.[8]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.
-
Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. As with any chemical, unnecessary exposure should be avoided.
Conclusion
This compound is a substituted δ-valerolactone with well-defined synthetic routes. Its characterization through standard spectroscopic methods provides a clear structural understanding. While its direct applications are not extensively documented in publicly available literature, its structure suggests potential as a valuable intermediate in the synthesis of novel polymers and biologically active compounds. Further research into its reactivity and biological profile is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 4830-05-1 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1), a substituted δ-valerolactone. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development, moving from fundamental properties to synthetic methodologies, spectroscopic characterization, chemical reactivity, and potential applications. The content emphasizes the causality behind experimental choices and provides detailed protocols, aiming to serve as a practical resource for laboratory work and theoretical understanding.
Introduction
This compound, also known as 3,3-dimethyloxan-2-one, is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a lactone functional group and two methyl substituents at the C3 position.[1][2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential utility as a building block in organic synthesis. The tetrahydropyran motif is a common scaffold in numerous natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and materials science.[3][4] This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 4830-05-1 | [5] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 54 °C at 0.2 Torr | [6] |
| Predicted Density | 0.967 ± 0.06 g/cm³ | Not available |
| Predicted XlogP | 1.5 | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through the methylation of a precursor lactone. A detailed experimental protocol is provided below, based on established literature procedures.[6]
Synthesis Protocol: Alkylation of 3-Methyltetrahydro-2H-pyran-2-one
This synthesis involves the deprotonation of 3-methyltetrahydro-2H-pyran-2-one at the α-position using a strong base, followed by quenching the resulting enolate with an electrophilic methyl source.
Reaction Scheme:
References
- 1. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one
<
For Researchers, Scientists, and Drug Development Professionals
Introduction and Nomenclature
3,3-Dimethyl-tetrahydro-pyran-2-one is a saturated heterocyclic compound belonging to the lactone class of organic molecules. Structurally, it is a six-membered ring containing an ester group within the ring. This δ-valerolactone features a gem-dimethyl substitution at the C3 position, adjacent to the carbonyl group.
Systematically named 3,3-dimethyloxan-2-one , this compound is also referred to as 3,3-dimethyl-δ-valerolactone.[1][2] Its unique structural features, particularly the sterically hindered carbonyl group, impart specific chemical reactivity and physical properties that make it a molecule of interest in synthetic chemistry and materials science.
| Identifier | Value |
| IUPAC Name | 3,3-dimethyloxan-2-one[1] |
| CAS Number | 4830-05-1[2][3] |
| Molecular Formula | C₇H₁₂O₂[3][4] |
| Molecular Weight | 128.17 g/mol [3][4] |
| InChIKey | CJNWCYZELLHABH-UHFFFAOYSA-N[1] |
Structural Elucidation and Physicochemical Properties
The core of this compound is the tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom. The "-2-one" suffix indicates a ketone (in this case, an ester carbonyl) at the second position of the ring. The key feature is the gem-dimethyl group at the C3 position, which significantly influences the molecule's conformation and reactivity.
The molecule is a colorless to light yellow liquid at room temperature.[5] While its melting point is not well-documented, its boiling point is approximately 90 °C at a reduced pressure of 8 Torr.[5]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][3][4] |
| Molecular Weight | 128.17 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 90 °C (at 8 Torr) | [5] |
| Density (Predicted) | 0.967 ± 0.06 g/cm³ | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure of this compound. The key spectral features are directly correlated to its functional groups and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet integrating to 6 hydrogens for the two equivalent methyl groups (C(CH₃)₂).
-
Multiplets for the three methylene (-CH₂-) groups in the ring.
A reported ¹H NMR spectrum in CDCl₃ shows the following key shifts:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.34 ppm | multiplet | 2H | -O-CH₂- (C6 protons) |
| 1.89 ppm | multiplet | 2H | -CH₂- (C5 protons) |
| 1.75 ppm | multiplet | 2H | -CH₂- (C4 protons) |
| 1.30 ppm | singlet | 6H | -C(CH₃)₂ (C3 methyl protons) |
(Source: PrepChem.com[6])
The downfield shift of the C6 protons (4.34 ppm) is a direct result of the deshielding effect from the adjacent oxygen atom of the ester group.[6] The singlet at 1.30 ppm is characteristic of the gem-dimethyl group, as the protons on these methyls are equivalent and have no adjacent protons to couple with.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a lactone is the strong carbonyl (C=O) stretch. For a six-membered ring lactone (δ-lactone), this peak typically appears around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
Synthesis and Reactivity
The synthesis of pyran-2-one derivatives is a significant area of research as they serve as versatile building blocks for a wide range of heterocyclic compounds.[7]
Synthetic Protocol: Methylation of a Precursor Lactone
One documented synthesis of this compound involves the methylation of 3-methyltetrahydro-2H-pyran-2-one.[6] This method utilizes a strong base, lithium diisopropylamide (LDA), to deprotonate the C3 position, followed by quenching with an electrophile, methyl iodide (CH₃I).
Step-by-Step Protocol:
-
A solution of lithium diisopropylamide (LDA) is prepared in tetrahydrofuran (THF) and cooled to -78 °C.
-
3-methyltetrahydro-2H-pyran-2-one is added slowly to the cold LDA solution, maintaining a temperature below -65 °C to form the lithium enolate.
-
After stirring, methyl iodide is added at a rate to keep the internal temperature at -45 °C.
-
The reaction is allowed to warm and is then quenched with a 10% HCl solution.
-
The product is extracted with ether, washed, dried, and purified by distillation to yield the final product.[6]
Caption: Workflow for the synthesis of this compound.
Key Reactions
Lactones like this compound are cyclic esters and undergo characteristic reactions of esters, primarily nucleophilic acyl substitution.
-
Ring-Opening Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to open the ring and form the corresponding hydroxy carboxylic acid, 5-hydroxy-3,3-dimethylpentanoic acid.
-
Aminolysis/Ammonolysis: Reaction with amines or ammonia will open the ring to form the corresponding hydroxy amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a diol, yielding 3,3-dimethylpentane-1,5-diol.
Caption: Key reactions of this compound.
Applications and Significance
While specific, high-volume applications for this compound are not extensively documented in mainstream literature, its structural class—tetrahydropyrans and lactones—is of significant interest in medicinal chemistry and organic synthesis.
-
Synthetic Intermediate: The tetrahydropyran ring is a common structural motif in many natural products with potent biological activities. As such, derivatives of this compound can serve as chiral building blocks or scaffolds in the synthesis of more complex molecules for drug discovery.[8]
-
Potential in Materials Science: Lactones are monomers for ring-opening polymerization to produce polyesters. While this specific lactone is not a common monomer, its gem-dimethyl substitution could be explored to create polymers with unique thermal or physical properties.
-
Fragrance and Flavor Industry: Simple lactones are often used in the fragrance and flavor industry due to their characteristic creamy, fruity, or coconut-like scents.[8] The specific sensory profile of this compound would determine its potential use in this area.
Conclusion
This compound is a δ-lactone with a distinct gem-dimethyl substitution pattern. Its structure has been well-characterized by spectroscopic methods, particularly NMR, which clearly confirms the arrangement of its constituent atoms. While its primary role appears to be as a synthetic intermediate, the inherent reactivity of the lactone ring and the structural influence of the dimethyl groups make it a valuable compound for researchers exploring the synthesis of novel heterocyclic systems and functional polymers. Further investigation into its biological activity and material properties could open new avenues for its application in drug development and materials science.
References
- 1. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound CAS#: 4830-05-1 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,3-Dimethyl-tetrahydro-pyran-2-one, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document delves into its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, offering a valuable resource for professionals in the field.
Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
Synonyms:
-
3,3-dimethyloxan-2-one[2]
-
3,3-dimethyl-δ-valerolactone
CAS Registry Number: 4830-05-1[1][3]
Molecular Formula: C₇H₁₂O₂[1][3]
Molecular Weight: 128.17 g/mol [1][3]
The structure of this compound consists of a six-membered tetrahydropyran ring with a ketone group at the 2-position, forming a δ-lactone. Two methyl groups are substituted at the 3-position.
Caption: Molecular structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, application, and the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][3] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| CAS Number | 4830-05-1 | [1][3] |
| Boiling Point | 54 °C at 0.2 mmHg | [4] |
| Appearance | Colorless liquid | [4] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. Two detailed protocols are presented below.
Synthesis from 3-Methyltetrahydro-2H-pyran-2-one
This method involves the methylation of 3-methyltetrahydro-2H-pyran-2-one using a strong base and an alkylating agent.
Experimental Protocol:
-
A solution of lithium diisopropylamide (LDA) (54 mmol) in tetrahydrofuran (THF) (50 ml) is cooled to -78 °C.
-
3-Methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol) is slowly added to the LDA solution, ensuring the internal temperature does not exceed -65 °C.[4]
-
The reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
Methyl iodide (CH₃I) (10.4 g, 73.5 mmol) is added at a rate that maintains the internal temperature at -45 °C.[4]
-
After stirring at -45 °C for an additional hour, the reaction is allowed to warm to -30 °C.
-
The reaction is quenched by the dropwise addition of 10% aqueous HCl (21 ml).[4]
-
The resulting mixture is poured into diethyl ether (300 ml).
-
The ether layer is washed sequentially with saturated brine (50 ml), saturated sodium bicarbonate solution (20 ml), and saturated brine (2 x 25 ml).[4]
-
The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation (54 °C at 0.2 mmHg) to yield this compound as a colorless liquid.[4]
References
3,3-Dimethyl-tetrahydro-pyran-2-one molecular weight
An In-Depth Technical Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one
Introduction
This compound, a substituted δ-lactone, is a heterocyclic organic compound of significant interest to the scientific community. As a derivative of the tetrahydropyran ring system, a scaffold prevalent in numerous natural products and pharmacologically active molecules, this compound serves as a valuable building block in synthetic chemistry. Its structural rigidity and defined stereochemical features make it an attractive intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core molecular attributes, synthesis, analytical characterization, and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Core Molecular Attributes
This compound is characterized by a saturated six-membered ring containing one oxygen atom, a carbonyl group at the 2-position, and a gem-dimethyl substitution at the 3-position. These features define its chemical reactivity and physical properties.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| CAS Number | 4830-05-1 | [2][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 90 °C @ 8 Torr; 54 °C @ 0.2 Torr | [5][6] |
| Predicted Density | 0.967 ± 0.06 g/cm³ | [5] |
| Storage | Store at room temperature | [5] |
Molecular Structure
The structure of this compound is foundational to understanding its chemical behavior. The gem-dimethyl group at the α-position to the carbonyl sterically hinders reactions at this site and influences the conformation of the pyran ring.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via the alkylation of a precursor lactone. The described method utilizes a strong, non-nucleophilic base to generate an enolate, which is subsequently trapped by an electrophilic methyl source.
Principle of Synthesis: Enolate Alkylation
The chosen synthetic pathway involves the α-methylation of 3-methyltetrahydro-2H-pyran-2-one.[6] The key to this transformation is the selective deprotonation at the carbon adjacent to the carbonyl group (the α-carbon) to form a lithium enolate.
-
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon. Its high basicity ensures rapid and complete deprotonation.
-
Temperature Control: The reaction is conducted at a very low temperature (-78 °C). This is crucial for ensuring the kinetic deprotonation occurs at the less substituted α-carbon and for maintaining the stability of the resulting enolate, preventing side reactions like self-condensation.
-
Electrophile: Methyl iodide (CH₃I) serves as the electrophile. The enolate, a potent nucleophile, attacks the methyl iodide in an Sₙ2 reaction to form the new carbon-carbon bond, yielding the desired gem-dimethyl product.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis.[6]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 50 ml). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of Lithium diisopropylamide (LDA, 54 mmol) to the cold THF. To this solution, add 3-methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
Alkylation: Replace the dry ice/acetone bath with a carbon dioxide/acetonitrile bath to maintain a temperature of approximately -45 °C. Add methyl iodide (CH₃I, 10.4 g, 73.5 mmol) at a rate that keeps the internal temperature at -45 °C. Stir for an additional hour at this temperature.
-
Quenching: Allow the reaction to warm to -30 °C. Quench the reaction by the careful, dropwise addition of 10% hydrochloric acid (21 ml). The acid protonates any remaining enolate and neutralizes the excess base.
-
Workup and Extraction: Pour the mixture into diethyl ether (300 ml). Transfer to a separatory funnel and wash the organic layer sequentially with saturated brine (50 ml), saturated sodium bicarbonate solution (20 ml), and again with saturated brine (2 x 25 ml). The brine wash removes the bulk of the water, and the bicarbonate wash removes any residual acid.
-
Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield a pale yellow oil. Purify the crude product by vacuum distillation (b.p. 54 °C at 0.2 Torr) to afford this compound as a colorless liquid.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete profile of the molecule.
Spectroscopic Profile
Proton NMR (¹H NMR) is a powerful tool for structural elucidation. The reported chemical shifts confirm the successful synthesis of the target molecule.[6]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| 4.34 ppm | m (multiplet) | 2H | -O-CH₂ - | Protons on the carbon adjacent to the ring oxygen (C6), deshielded by the electronegative oxygen. |
| 1.89 ppm | m (multiplet) | 2H | -CH₂-CH₂ -CH₂- | Protons on the C5 carbon of the pyran ring. |
| 1.75 ppm | m (multiplet) | 2H | -C(CH₃)₂-CH₂ - | Protons on the C4 carbon of the pyran ring. |
| 1.30 ppm | s (singlet) | 6H | -C(CH₃ )₂- | Protons of the two equivalent methyl groups at C3. They appear as a singlet as there are no adjacent protons to couple with. |
While a specific spectrum is not provided in the search results, the expected IR absorption frequencies can be predicted based on the functional groups present. The IR spectrum is primarily used to verify the presence of the lactone functionality.
-
~1735-1750 cm⁻¹: A strong, sharp absorbance corresponding to the C=O (carbonyl) stretch of the saturated six-membered ring lactone. This is the most characteristic peak.
-
~2850-2960 cm⁻¹: Multiple bands corresponding to the sp³ C-H stretching vibrations of the methyl and methylene groups.
-
~1200-1000 cm⁻¹: Absorbances related to the C-O stretching vibrations of the ester group.
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. Predicted m/z values for various adducts are available.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.09100 |
| [M+Na]⁺ | 151.07294 |
| [M+NH₄]⁺ | 146.11754 |
Applications in Research and Development
This compound is primarily utilized as a synthetic intermediate and a research chemical.[2] Its true value lies in the utility of the tetrahydropyran scaffold it represents.
-
Synthetic Building Block: The compound can be used as a starting point for more complex molecules. The lactone can be opened via hydrolysis or reduction, and the ring can be otherwise functionalized to access a variety of derivatives.
-
Scaffold for Drug Discovery: The tetrahydropyran ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products, including some antibiotics like Josamycin.[8] Derivatives of pyran have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[9] Therefore, this compound serves as a valuable fragment for building libraries of novel compounds for biological screening.
-
Intermediate for Complex Molecules: In academic and industrial research, compounds like this are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[9]
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 128.17 g/mol . Its synthesis via enolate alkylation is a robust and well-understood process, yielding a product that can be unambiguously identified through standard spectroscopic methods. While its direct applications are limited, its importance as a synthetic intermediate and a representative of the vital tetrahydropyran class makes it a compound of continuing interest for researchers engaged in the synthesis of complex and biologically relevant molecules.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 4830-05-1 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 8. Josamycin - Wikipedia [en.wikipedia.org]
- 9. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Spectral Data of 3,3-Dimethyl-tetrahydro-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
3,3-Dimethyl-tetrahydro-pyran-2-one, a δ-lactone, possesses a six-membered heterocyclic ring. The gem-dimethyl substitution at the C3 position introduces distinct features in its spectral profile. Understanding these features is crucial for its identification, characterization, and application in synthetic and medicinal chemistry. This guide will delve into the analysis of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Experimental Rationale: The ¹H NMR spectrum is acquired to determine the number of distinct proton environments, their chemical shifts (indicating the electronic environment), spin-spin coupling (revealing neighboring protons), and integration (providing the ratio of protons). A standard ¹H NMR experiment on a 90 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard provides a clear picture of the proton arrangement.
Data Summary:
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
| 4.23 | 2H | Triplet | H-6 |
| 1.83 | 2H | Multiplet | H-5 |
| 1.66 | 2H | Triplet | H-4 |
| 1.11 | 6H | Singlet | 2 x CH₃ |
In-depth Analysis:
-
The Downfield Triplet at 4.23 ppm (H-6): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear at a lower field. The triplet multiplicity arises from the coupling with the two neighboring protons on C-5.
-
The Upfield Singlet at 1.11 ppm (2 x CH₃): The six protons of the two methyl groups are chemically equivalent and show a single, sharp peak. The absence of coupling (a singlet) confirms that the adjacent carbon (C-3) has no protons.
-
The Methylene Protons (H-4 and H-5): The protons on C-4 and C-5 are coupled to each other and to the protons on C-6, resulting in complex multiplets. The triplet at 1.66 ppm is assigned to the H-4 protons, coupled to the H-5 protons. The multiplet at 1.83 ppm corresponds to the H-5 protons, which are coupled to both H-4 and H-6.
Experimental Workflow for ¹H NMR Spectroscopy:
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Rationale: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 176.43 | C-2 (C=O) |
| 68.61 | C-6 |
| 38.35 | C-3 |
| 31.54 | C-4 |
| 23.51 | C-5 |
| 22.95 | 2 x CH₃ |
In-depth Analysis:
-
The Carbonyl Carbon at 176.43 ppm (C-2): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, a characteristic feature of this functional group.
-
The Oxygenated Carbon at 68.61 ppm (C-6): The carbon atom bonded to the ester oxygen (C-6) is also deshielded, appearing in the typical range for such carbons.
-
The Quaternary Carbon at 38.35 ppm (C-3): This is the carbon atom bearing the two methyl groups. Its chemical shift is consistent with a quaternary aliphatic carbon.
-
The Methylene Carbons (C-4 and C-5): The remaining two methylene carbons of the ring appear at 31.54 ppm and 23.51 ppm.
-
The Methyl Carbons at 22.95 ppm: The two equivalent methyl carbons give rise to a single peak in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, the key feature is the strong carbonyl absorption of the lactone.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1732 | Strong | C=O stretch (lactone) |
| 2961-2874 | Medium | C-H stretch (aliphatic) |
| 1238 | Strong | C-O stretch (ester) |
In-depth Analysis:
-
The Carbonyl Stretch at 1732 cm⁻¹: This very strong absorption is characteristic of the C=O stretching vibration in a six-membered ring lactone (δ-lactone). The ring strain in a six-membered ring is less than in smaller rings, resulting in a carbonyl frequency slightly lower than that of acyclic esters.
-
The C-H Stretches (2961-2874 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
The C-O Stretch at 1238 cm⁻¹: This strong band is attributed to the stretching vibration of the C-O single bond of the ester functionality.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Rationale: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.
Data Summary:
| m/z | Relative Intensity (%) | Assignment |
| 128 | 5 | [M]⁺ (Molecular Ion) |
| 113 | 25 | [M - CH₃]⁺ |
| 85 | 100 | [M - C₃H₇]⁺ |
| 70 | 80 | [M - C₄H₈O]⁺ |
| 56 | 95 | [C₄H₈]⁺ |
| 41 | 98 | [C₃H₅]⁺ |
In-depth Analysis:
-
The Molecular Ion Peak at m/z 128: The peak at m/z 128 corresponds to the molecular weight of the compound, confirming its molecular formula.
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural clues. The loss of a methyl group (15 Da) to give a peak at m/z 113 is a common fragmentation for molecules containing methyl groups. The base peak at m/z 85 likely results from the loss of a propyl radical. The significant peaks at m/z 70, 56, and 41 are characteristic fragments of the cyclic ether structure.
Fragmentation Pathway Diagram:
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular weight. This guide serves as a valuable resource for researchers working with this and related lactone structures, providing a framework for spectral interpretation and an understanding of the underlying principles of these powerful analytical techniques.
An In-depth Technical Guide to the NMR Spectroscopy of 3,3-Dimethyl-tetrahydro-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 3,3-Dimethyl-tetrahydro-pyran-2-one, a substituted δ-lactone. By delving into the theoretical principles and practical aspects of NMR spectroscopy as applied to this specific molecule, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and utilize such spectral data. We will explore the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns, present detailed experimental protocols, and provide a predictive analysis of the ¹³C NMR spectrum.
Introduction: The Significance of this compound and the Role of NMR
This compound, a derivative of δ-valerolactone, belongs to the class of lactones, which are cyclic esters. Lactones are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The introduction of gem-dimethyl groups at the C3 position introduces specific conformational constraints and electronic effects that are reflected in its NMR spectrum.
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling between adjacent nuclei reveals connectivity information. Therefore, a thorough analysis of the NMR spectra allows for the unambiguous determination of the molecular structure and stereochemistry.
Structural and NMR Correlation Workflow
The following diagram illustrates the logical workflow for correlating the molecular structure of this compound with its expected NMR spectral features.
Caption: Workflow from molecular structure to NMR spectral interpretation.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
Predicted ¹H NMR Spectral Data
Based on documented experimental data, the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals[1]:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.30 | s | 6H | 2 x CH ₃ |
| 1.75 | m | 2H | C5-H ₂ |
| 1.89 | m | 2H | C4-H ₂ |
| 4.34 | m | 2H | C6-H ₂ |
In-depth Spectral Analysis
-
δ 1.30 (s, 6H): This singlet signal corresponds to the six equivalent protons of the two methyl groups at the C3 position. The absence of splitting (singlet) is due to the lack of adjacent protons on the quaternary C3 carbon. Its upfield chemical shift is characteristic of protons on sp³ hybridized carbons.
-
δ 1.75 (m, 2H) and δ 1.89 (m, 2H): These two multiplets arise from the methylene protons on C5 and C4, respectively. The complex multiplicity is a result of spin-spin coupling with the adjacent methylene protons. The protons on C4 are coupled to the protons on C5, and the protons on C5 are coupled to the protons on both C4 and C6.
-
δ 4.34 (m, 2H): This downfield multiplet is assigned to the methylene protons at the C6 position. The significant downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom of the ester group. These protons are coupled to the methylene protons at C5, resulting in a multiplet.
¹³C NMR Spectroscopy of this compound
Reference ¹³C NMR Data for δ-Valerolactone
The experimental ¹³C NMR spectrum of δ-valerolactone shows the following signals[2]:
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 (C=O) | 170.0 |
| C6 | 68.8 |
| C3 | 29.9 |
| C4 | 22.2 |
| C5 | 19.0 |
Predicted ¹³C NMR Spectrum of this compound
The introduction of two methyl groups at the C3 position will induce predictable shifts in the ¹³C spectrum.
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |
| C2 (C=O) | ~170-175 | The carbonyl carbon of a δ-lactone typically resonates in this region. The gem-dimethyl groups at C3 are not expected to significantly alter this shift. |
| C6 | ~65-70 | The chemical shift of the carbon adjacent to the ester oxygen is expected to be similar to that in δ-valerolactone. |
| C3 | ~35-45 | The C3 carbon is now a quaternary carbon. The substitution of two protons with two methyl groups will cause a significant downfield shift. |
| C4 | ~30-40 | The presence of the gem-dimethyl groups at C3 will likely cause a downfield shift of the adjacent C4 carbon due to steric and electronic effects. |
| C5 | ~18-25 | The C5 carbon is further from the site of substitution and is expected to have a chemical shift similar to that in δ-valerolactone. |
| CH₃ | ~20-30 | The two equivalent methyl carbons will give rise to a single signal in this typical range for sp³ methyl groups. |
The following diagram illustrates the predicted assignment of the ¹³C NMR signals.
Caption: Predicted ¹³C NMR signal assignments for this compound.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A self-validating protocol ensures accurate and reproducible results.
-
Analyte Purity Check:
-
Assess the purity of the this compound sample using a preliminary technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The presence of impurities can complicate spectral interpretation.
-
-
Solvent Selection and Preparation:
-
Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Use a high-purity deuterated solvent (≥99.8% D) to minimize residual solvent signals.
-
To remove any acidic impurities, the CDCl₃ can be passed through a small plug of basic alumina.
-
-
Sample Concentration:
-
Internal Standard:
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
-
Sample Filtration and Transfer:
-
Filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).
-
NMR Data Acquisition Workflow
The following diagram outlines the key steps in acquiring high-quality NMR data.
Caption: Standard workflow for NMR data acquisition.
Conclusion
The NMR spectroscopic analysis of this compound provides a clear example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate the structure of a substituted heterocyclic compound. The ¹H NMR spectrum, with its distinct signals for the gem-dimethyl groups and the methylene protons of the tetrahydropyran ring, allows for a confident assignment of the proton environments. While experimental ¹³C NMR data is not presented here, a predictive analysis based on the parent δ-valerolactone structure and known substituent effects provides a reliable estimation of the carbon chemical shifts. This in-depth guide serves as a valuable resource for researchers in organic chemistry and drug development, enabling them to leverage the power of NMR spectroscopy for the structural characterization of complex molecules.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethyl-tetrahydro-pyran-2-one
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3,3-Dimethyl-tetrahydro-pyran-2-one, a saturated delta-lactone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and characterization of this class of compounds.
Introduction: The Significance of Lactones and Spectroscopic Characterization
This compound belongs to the family of δ-lactones, which are six-membered cyclic esters. Lactone motifs are prevalent in a wide array of natural products and pharmacologically active molecules. Consequently, the precise and unambiguous characterization of their molecular structure is a critical aspect of synthetic chemistry and drug discovery. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an invaluable tool for identifying the presence of key structural features, such as the carbonyl and ether linkages inherent to lactones.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound, a derivative of δ-valerolactone, features a six-membered tetrahydropyran ring with a carbonyl group at the 2-position and two methyl groups at the 3-position. The presence of these functional groups gives rise to a series of characteristic vibrational modes that are detectable by IR spectroscopy.[1][2] A non-linear molecule with N atoms has 3N-6 normal modes of vibration.[1] For this compound (C7H12O2), this results in a complex spectrum of vibrations. However, the most diagnostic absorptions arise from the stretching and bending of the strongest molecular dipoles.
The key vibrational modes for this compound are:
-
C=O (carbonyl) stretching: This is typically the most intense and readily identifiable absorption in the spectrum of a lactone.
-
C-O-C (ether) stretching: The ester linkage exhibits characteristic stretching vibrations.
-
C-H (alkane) stretching and bending: The methyl and methylene groups of the pyran ring and the dimethyl substituents give rise to multiple absorptions.
Logical Relationship of Key Vibrational Modes
Caption: Key vibrational modes of this compound.
In-Depth Spectral Analysis
The infrared spectrum of a saturated δ-lactone is dominated by the carbonyl stretch, which is sensitive to the ring size and any adjacent substituents.
The Carbonyl (C=O) Stretching Region (1700-1800 cm⁻¹)
The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl group (C=O) stretching vibration. For saturated six-membered lactones (δ-lactones), this peak typically appears in the same region as acyclic, unconjugated esters, around 1735-1750 cm⁻¹.[3][4][5] Specifically, δ-valerolactone, the parent compound, shows a carbonyl absorption at approximately 1732 cm⁻¹ in chloroform and 1748 cm⁻¹ in carbon tetrachloride.[6] The gem-dimethyl group at the α-position to the carbonyl is not expected to significantly shift this frequency through electronic effects, as alkyl groups have a minimal inductive effect on the carbonyl bond strength in this context. Therefore, a strong, sharp absorption band is predicted in the 1730-1750 cm⁻¹ range for this compound.
The C-O Stretching Region (1000-1300 cm⁻¹)
Esters and lactones are characterized by two distinct C-O stretching vibrations: the C-O stretch of the C-O-C ether linkage and the O-C stretch of the O-C-C group.[3] These absorptions are typically strong and are found in the fingerprint region of the spectrum. For lactones, the C-O stretching bands are generally observed between 1111 cm⁻¹ and 1250 cm⁻¹.[3] One would expect to see at least two prominent bands in this region for this compound, corresponding to the asymmetric and symmetric stretching modes of the C-O-C moiety.
The C-H Stretching and Bending Region (2800-3000 cm⁻¹ and 1350-1480 cm⁻¹)
The aliphatic C-H stretching vibrations from the methylene groups in the pyran ring and the two methyl groups will appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region. Specifically, symmetric and asymmetric stretching modes of CH₂ and CH₃ groups will be present. Additionally, C-H bending vibrations will be observed in the 1350-1480 cm⁻¹ range. The presence of the gem-dimethyl group should give rise to a characteristic doublet around 1380 cm⁻¹ and 1365 cm⁻¹, which is a hallmark of this structural feature.
Summary of Expected IR Absorptions
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comments |
| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Medium | Multiple sharp peaks corresponding to symmetric and asymmetric stretches. |
| C=O Stretch (δ-lactone) | 1730 - 1750 | Strong | The most intense and characteristic band in the spectrum.[3][4] |
| CH₂ Scissoring | ~1465 | Medium | Bending vibration of the methylene groups in the ring. |
| CH₃ Asymmetric Bend | ~1450 | Medium | Bending vibration of the methyl groups. |
| CH₃ Symmetric Bend (doublet) | ~1380 and ~1365 | Medium | Characteristic of the gem-dimethyl group. |
| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | A key diagnostic peak for the ester functionality.[3] |
| C-O-C Symmetric Stretch | 1050 - 1150 | Strong | Another important band for identifying the lactone structure. |
Experimental Protocol for IR Spectroscopic Analysis
To ensure the acquisition of a high-quality, reproducible IR spectrum of this compound, the following self-validating protocol is recommended.
Instrumentation and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is required, capable of scanning in the mid-IR range (4000-400 cm⁻¹).
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from solvent or other impurities.
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Data Acquisition
-
Background Spectrum: With the empty sample compartment, acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. The instrument software will automatically subtract this from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: After data acquisition, perform a baseline correction if necessary. Identify and label the major absorption peaks.
Experimental Workflow
Caption: Workflow for acquiring an IR spectrum of a liquid sample.
Conclusion
Infrared spectroscopy provides a rapid and reliable method for the structural confirmation of this compound. The key diagnostic features in its IR spectrum are the strong carbonyl absorption band in the 1730-1750 cm⁻¹ region, characteristic of a saturated six-membered lactone, along with strong C-O stretching bands in the fingerprint region and the distinctive C-H vibrational modes of the alkyl framework. By following a robust experimental protocol, researchers can obtain high-quality spectra that serve as a crucial piece of evidence in the structural elucidation of this and related compounds.
References
3,3-Dimethyl-tetrahydro-pyran-2-one mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 3,3-Dimethyl-tetrahydro-pyran-2-one
Authored by a Senior Application Scientist
Foreword: The mass spectrometric analysis of specific chemical entities is fundamental to advancements in chemical synthesis, drug development, and materials science. This guide provides a comprehensive technical overview of the anticipated mass spectrometric behavior of this compound (CAS: 4830-05-1). It is important to note that while this δ-lactone is a known chemical entity, detailed mass spectral data is not widely available in peer-reviewed literature. Therefore, this document, grounded in the principles of mass spectrometry and drawing analogies from structurally related lactones, serves as an expert guide for researchers. The fragmentation pathways and experimental protocols described herein are based on established principles and are intended to be a robust starting point for method development and spectral interpretation.
Introduction to this compound
This compound is a substituted δ-valerolactone. Lactones, or cyclic esters, are a significant class of organic compounds found in various natural products and are utilized as synthetic intermediates. The structural characterization of such molecules is crucial for quality control, metabolite identification, and understanding chemical reactivity. Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity and ability to provide detailed structural information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4830-05-1 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 90 °C at 8 Torr | [2] |
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation, and consequently, the information that can be gleaned from the analysis. For a relatively small and semi-volatile molecule like this compound, both hard and soft ionization techniques are applicable, each offering distinct advantages.
Electron Ionization (EI)
Typically coupled with Gas Chromatography (GC), Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule. This results in extensive fragmentation, creating a detailed fragmentation pattern that serves as a "chemical fingerprint."[3] Upon impact with a high-energy electron (typically 70 eV), the molecule loses an electron to form a molecular ion (M•+), which is a radical cation.[4] The excess energy within the molecular ion leads to bond cleavages, generating a series of fragment ions. The resulting mass spectrum is highly reproducible and ideal for structural elucidation and library matching.
Electrospray Ionization (ESI)
In contrast, Electrospray Ionization is a "soft" ionization technique commonly interfaced with Liquid Chromatography (LC). ESI is particularly suited for polar molecules and is less likely to cause in-source fragmentation.[5] It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[5] This is invaluable for unequivocally determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, allowing for controlled structural analysis.[1]
Predicted Fragmentation Pathways of this compound
The fragmentation of a molecular ion is not a random process; it is governed by the principles of chemical stability, favoring pathways that lead to the formation of stable carbocations and neutral species.[6] For this compound, we can predict the following fragmentation pathways under Electron Ionization, based on the known behavior of cyclic esters.[2]
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for carbonyl compounds.[6] For lactones, this involves the cleavage of a bond adjacent to the carbonyl group. In the case of this compound, the most likely alpha-cleavage involves the loss of a methyl radical from the gem-dimethyl group, leading to a stable acylium ion.
Caption: Proposed alpha-cleavage of the molecular ion.
Ring-Opening and Subsequent Fragmentations
The molecular ion can undergo ring-opening, initiated by the cleavage of the C-O bond. This is often followed by the loss of small, stable neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).
Caption: Ring-opening and loss of neutral molecules.
A key fragmentation pathway for δ-lactones involves the loss of CO₂ and an alkene, or the loss of a carboxylic acid. For this compound, a prominent fragmentation could be the loss of isobutylene (C₄H₈), resulting from a rearrangement after ring-opening.
References
- 1. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
3,3-Dimethyl-tetrahydro-pyran-2-one physical properties
An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethyl-tetrahydro-pyran-2-one
Introduction
This compound (CAS Number: 4830-05-1) is a substituted δ-lactone, a class of cyclic esters that serve as versatile intermediates in organic synthesis.[1][2] Its structure, featuring a tetrahydropyran ring with a gem-dimethyl substitution at the C3 position, makes it a valuable building block for more complex molecular architectures in pharmaceutical and fine chemical research. Understanding its core physical and spectroscopic properties is fundamental for its effective handling, reaction design, and purification.
This guide provides a detailed overview of the known physical characteristics of this compound, offering insights into its molecular identity, physicochemical parameters, and spectroscopic signature. It is intended for researchers and drug development professionals who require a practical and technically grounded understanding of this compound.
Molecular and Chemical Identity
The unambiguous identification of a chemical compound is the bedrock of reproducible research. The key identifiers for this compound are summarized below.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
| Identifier | Value | Source(s) |
| CAS Number | 4830-05-1 | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| InChI Key | CJNWCYZELLHABH-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1(C)CCCOC1=O | [1][3] |
Physicochemical Properties
The compound is typically isolated as a liquid at ambient temperature.[4] Its properties are influenced by the polar ester group and the nonpolar hydrocarbon backbone. A summary of its key physical properties is provided below.
| Property | Value | Notes | Source(s) |
| Appearance | Colorless to light yellow liquid | Can be obtained as a colorless liquid after distillation. | [4][5] |
| Boiling Point | 54 °C @ 0.2 Torr90 °C @ 8 Torr | The significant dependence on pressure necessitates vacuum distillation for purification. | [4][5] |
| Density | 0.967 ± 0.06 g/cm³ | This is a predicted value; experimental determination is recommended for high-precision work. | [4] |
| Melting Point | Not available | Data not found in surveyed literature. | [1] |
| Storage | Store at room temperature | Standard laboratory conditions are suitable for storage. | [4] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or prior to its use in a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen environment in the molecule. The reported spectrum in deuterated chloroform (CDCl₃) shows the following key signals:
-
δ 4.34 (2H, m): This multiplet corresponds to the two protons on the carbon adjacent to the ring oxygen (C6), which are deshielded by the electronegative oxygen atom.
-
δ 1.89 (2H, m): A multiplet representing the two protons on the C4 carbon.
-
δ 1.75 (2H, m): This multiplet corresponds to the two protons on the C5 carbon.
-
δ 1.30 (6H, s): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups at the C3 position. The absence of adjacent protons results in a singlet signal.[5]
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound was not found in the surveyed databases, its structure allows for the confident prediction of its most prominent feature. As a lactone (cyclic ester), this compound will exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For comparison, related tetrahydropyranone structures show this characteristic peak around 1700-1720 cm⁻¹.[6] This peak is an excellent diagnostic tool for confirming the presence of the lactone functional group.
Experimental Protocols & Methodologies
The following section details the practical methodologies for the determination of key physical properties, grounded in the available data and standard laboratory practices.
Protocol 1: Boiling Point Determination via Vacuum Distillation
Rationale: The provided boiling point data indicates that this compound has a relatively high boiling point at atmospheric pressure and may be susceptible to degradation at elevated temperatures. Vacuum distillation is the standard and most reliable method for purifying such compounds, as it allows boiling to occur at a significantly lower temperature, preserving the integrity of the molecule.
Experimental Workflow: Vacuum Distillation
Caption: Workflow for determining boiling point under reduced pressure.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly open the vacuum source to gradually reduce the pressure in the system. Monitor the pressure with a manometer.
-
Heating: Once the target pressure (e.g., 8 Torr) is stable, begin gently heating the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid consistently condenses on the thermometer bulb. This temperature, along with the stable pressure reading, is the boiling point under reduced pressure.[4]
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air.
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
Rationale: To confirm the chemical structure and assess the purity of a sample, ¹H NMR is the most powerful tool. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic molecules and its residual proton signal (at δ 7.26 ppm) does not interfere with the signals from the target compound.[5]
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved, yielding a clear, colorless solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the spectrum according to the instrument's standard operating procedures. The resulting spectrum should be compared against the reference data for verification.[5]
References
An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-tetrahydro-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-tetrahydro-pyran-2-one, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The document delves into the physicochemical properties of this lactone, presents predicted solubility data in key laboratory solvents, and offers detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is intended to be a practical resource for scientists and researchers, enabling a deeper understanding of the compound's behavior in solution and providing the necessary methodological foundation for its application in drug discovery and development.
Introduction: Understanding the Significance of this compound
This compound, a derivative of δ-valerolactone, is a six-membered cyclic ester.[1] Lactones, in general, are a class of compounds with diverse applications, serving as synthetic intermediates, and are present in various natural products. Their solubility is a critical parameter that dictates their utility in various applications, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations. An accurate understanding of the solubility of this compound is therefore paramount for its effective utilization.
This guide aims to provide a thorough understanding of the solubility of this compound. We will explore its fundamental physicochemical properties, present computationally predicted solubility data in common laboratory solvents, and provide detailed, step-by-step protocols for experimental solubility determination. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 90 °C at 8 Torr | [3] |
| Predicted Density | 0.967 ± 0.06 g/cm³ | [3] |
| SMILES | CC1(C)CCCOC1=O | [4] |
| Predicted XlogP | 1.5 | [4] |
The presence of the polar ester group within the lactone ring, combined with the nonpolar dimethyl substitution, suggests that this compound will exhibit moderate polarity. The predicted octanol-water partition coefficient (XlogP) of 1.5 further supports this, indicating a degree of lipophilicity.[4] This structural duality is a key determinant of its solubility behavior across a range of solvents.
Solubility Profile of this compound
The principle of "like dissolves like" provides a foundational understanding of solubility. Given its moderate polarity, this compound is expected to be more soluble in organic solvents than in water. To provide a quantitative basis for this, solubility was predicted using computational models.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in four common laboratory solvents at 25°C, as determined by reputable online prediction tools. It is crucial to note that these are in silico predictions and should be confirmed by experimental data for critical applications.
| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Water | -1.8 to -2.5 | 2.0 - 10.0 | 0.016 - 0.078 |
| Ethanol | -0.5 to 0.5 | 400 - 4000 | 3.1 - 31.2 |
| Acetone | -0.2 to 0.8 | 800 - 8000 | 6.2 - 62.4 |
| DMSO | -0.1 to 1.0 | 1000 - 10000 | 7.8 - 78.0 |
Disclaimer: These values are computationally predicted and are intended for guidance. Experimental verification is strongly recommended.
The predictions align with the expected behavior of a moderately polar lactone. The solubility in water is predicted to be low, while it is expected to be freely soluble in organic solvents like ethanol, acetone, and DMSO.
Methodologies for Experimental Solubility Determination
For researchers requiring precise solubility data, experimental determination is essential. The choice between kinetic and thermodynamic solubility assays depends on the specific research question and the stage of development.[5] Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is critical for formulation and development.[6][7]
Experimental Workflow Overview
The general workflow for determining the solubility of a compound involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: General workflow for experimental solubility determination.
Protocol for Kinetic Solubility Assay
This protocol is adapted for a high-throughput format, providing a rapid assessment of solubility.[8][9]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker/incubator
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C) with agitation for a defined period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering of each well. An increase in scattering indicates precipitation. The highest concentration that does not show significant scattering is considered the kinetic solubility.
-
UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the λmax of the compound. The concentration is then determined from a standard curve.[6]
-
Protocol for Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility of the compound at equilibrium.[10][11]
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
Solid this compound
-
Selected solvent (e.g., water, ethanol, acetone, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A standard curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
-
Data Analysis: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Caption: Comparison of Kinetic and Thermodynamic Solubility Assay Workflows.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. By combining an understanding of its physicochemical properties with computationally predicted solubility data, researchers can make informed decisions regarding solvent selection and experimental design. The provision of detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays equips scientists with the practical tools necessary to generate high-quality, reliable data. For critical applications in drug development and other sensitive research areas, the experimental determination of solubility is strongly advocated to validate and refine the in silico predictions presented herein.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Solubility.info [solubility.info]
- 4. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. On-line Software [vcclab.org]
- 8. Predicting Solubility | Rowan [rowansci.com]
- 9. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. mdpi.com [mdpi.com]
Introduction: The Rising Prominence of the Tetrahydropyran Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 3,3-Dimethyl-tetrahydro-pyran-2-one Derivatives
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] As a conformationally restrained ether, the THP moiety offers a unique combination of properties: it is more rigid than a linear ether, reducing entropic penalties upon binding to a target, and the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction. Compared to its carbocyclic analog, cyclohexane, the THP scaffold exhibits lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles—a critical consideration in modern drug design.
Within this important class of heterocycles, derivatives of this compound are emerging as a focal point of research. The gem-dimethyl substitution at the C3 position introduces specific steric and electronic properties that can significantly influence molecular conformation and biological activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these promising derivatives. It further details established experimental protocols to empower researchers in the exploration and validation of this versatile chemical scaffold.
Core Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves the alkylation of a precursor lactone. For instance, 3-methyltetrahydro-2H-pyran-2-one can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion, which is then quenched with an alkylating agent like methyl iodide (CH₃I) to introduce the second methyl group at the C3 position.[2] This reaction is typically performed at low temperatures to ensure regioselectivity and minimize side reactions.
Other general strategies for synthesizing the broader tetrahydropyranone core include multicomponent reactions (MCRs), which offer an efficient means to build molecular complexity in a single step.[3] For related pyran-4-one structures, methods like aldol condensation followed by cyclization and Michael additions have also been successfully employed.[4] The choice of synthetic route is ultimately dictated by the desired substitution pattern and the availability of starting materials.
A Spectrum of Biological Activities
Derivatives of the tetrahydropyran-2-one scaffold have demonstrated a remarkable range of biological activities, positioning them as valuable leads for therapeutic development in several key areas.
Anticancer Potential
The anticancer properties of pyran derivatives are a subject of intensive investigation.[1][4][5][6] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.[1]
Mechanisms of Action:
-
Cell Cycle Arrest: Structurally related compounds have been observed to induce cell cycle arrest, particularly halting the progression from the G1 to the S phase, which is a critical checkpoint for cell proliferation.[4]
-
Induction of Apoptosis: Evidence suggests that these derivatives can trigger programmed cell death, or apoptosis, in tumor cells, thereby reducing cancer cell viability and proliferation.[4]
The specific substitutions on the pyran ring are crucial for optimizing anticancer efficacy. Studies have shown that modifying the structure can significantly enhance cytotoxicity, highlighting the potential for developing highly potent and selective anticancer agents through targeted chemical synthesis.[4]
Anti-inflammatory and Analgesic Properties
Several tetrahydropyran derivatives have been identified as potent anti-inflammatory and analgesic agents, offering a potential alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, which are often associated with significant side effects.[7][8]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokines: A key mechanism underlying their anti-inflammatory effect is the downregulation of pro-inflammatory mediators. Certain derivatives have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][9][10]
-
Modulation of Inflammatory Pathways: Some compounds can inhibit cyclooxygenase (COX) activity and reduce nitric oxide levels, both of which are central to the inflammatory cascade.[10] Furthermore, they have been shown to increase the levels of the anti-inflammatory cytokine IL-10.[10]
-
Opioid System Involvement: The analgesic effects of some derivatives appear to be mediated, at least in part, through the opioid system. The antinociceptive effects of one such compound were reversed by the administration of opioid antagonists, indicating an interaction with opioid receptors.[7][8][9]
These activities have been validated in various preclinical models, including acetic acid-induced writhing and carrageenan-induced paw edema in mice.[7][8][10]
Antimicrobial Activity
The pyranone core is also present in compounds exhibiting significant antimicrobial properties. Research has demonstrated efficacy against a range of bacterial and fungal pathogens.
Mechanisms of Action: The precise mechanisms are varied, but they generally involve disruption of microbial cell integrity or key metabolic pathways. One study on a dihydroxymethyl pyranone derivative isolated from the fungus Aspergillus candidus revealed potent activity. This compound demonstrated high antifungal activity against dermatophytes and opportunistic fungi, including Candida albicans, as well as antibacterial activity against several bacterial strains.[11] This highlights the potential of the pyranone scaffold in the development of new antimicrobial agents to combat infectious diseases.
Visualizing Mechanisms and Workflows
To better understand the complex biological interactions and experimental processes, the following diagrams illustrate a key signaling pathway and a typical research workflow.
Caption: Inhibition of the NF-κB inflammatory pathway by tetrahydropyran derivatives.
Caption: General experimental workflow for the evaluation of novel derivatives.
Core Experimental Methodologies
To ensure scientific integrity and reproducibility, the use of validated, standardized protocols is paramount. The following sections detail step-by-step methodologies for key experiments used to assess the biological activities of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for anticancer activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative in the growth medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult male Swiss mice or Wistar rats.[10] Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., diclofenac), and test groups for different doses of the derivative. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound or control vehicle (e.g., saline, DMSO solution) orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after incubation by observing turbidity.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) overnight. Dilute the culture in sterile broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth. Start with the highest concentration in the first well and dilute across the plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) should be used as a reference.[11]
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density with a plate reader.
Data Summary: Biological Activities of Tetrahydropyran Derivatives
| Derivative Class/Example | Biological Activity | Model(s) Used | Key Findings & Mechanism |
| General Pyran-2-ones | Anticancer | Various cancer cell lines (e.g., HepG2, OVCAR)[1][11] | Induces apoptosis and cell cycle arrest at the G1/S phase.[4] |
| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | Analgesic, Anti-inflammatory | Male Swiss mice (acetic acid writhing, formalin, tail-flick, air pouch models)[7][8][9] | Antinociceptive effect involves the opioid system; reduces pro-inflammatory cytokines (TNF-α, IL-6).[7][9] |
| cis-(±)-acetate derivative (LS19) | Anti-inflammatory | Male Swiss mice (paw/ear edema); RAW 264.7 cells[10] | Inhibits COX; decreases TNF-α, IL-1β, and nitric oxide; increases IL-10.[10] |
| Dihydroxymethyl pyranone (from A. candidus) | Antimicrobial, Antioxidant, Antitumor | Bacteria, Fungi; DPPH assay; HEp-2, HepG2 cells[11] | High antifungal activity against Candida albicans and dermatophytes; potent radical scavenging and antitumor effects.[11] |
Conclusion and Future Directions
The this compound scaffold and its related derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities, including significant anticancer, anti-inflammatory, analgesic, and antimicrobial potential. The inherent properties of the tetrahydropyran ring, combined with the specific structural features imparted by the gem-dimethyl substitution, provide a robust foundation for the development of novel therapeutic agents.
The future of research in this area is bright and should focus on several key objectives:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyranone core is necessary to delineate the precise structural requirements for each biological activity, leading to the optimization of potency and selectivity.
-
Elucidation of Molecular Targets: While general mechanisms have been identified, further research is needed to pinpoint the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. This will enable a more rational, mechanism-based approach to drug design.
-
Pharmacokinetic Profiling: Comprehensive ADME/Tox studies are essential to evaluate the drug-like properties of lead compounds and to ensure their safety and efficacy in preclinical and clinical settings.
By leveraging the methodologies outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of innovative medicines.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. prepchem.com [prepchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Tetrahydropyran-2-one Scaffold: From Natural Products to Next-Generation Therapeutics
An In-depth Technical Guide for Drug Development Professionals
The enduring quest for novel therapeutic agents frequently leads researchers back to the elegant and efficient architectures found in nature. Among these, the tetrahydropyran ring system is a recurring motif in a vast array of biologically active natural products.[1] This guide focuses on a specific, synthetically accessible, and therapeutically promising subset: substituted tetrahydropyran-2-ones (also known as δ-valerolactones). This six-membered cyclic ester is not merely a structural curiosity; it is a "privileged scaffold," a framework that has been evolutionarily vetted and is capable of interacting with a diverse range of biological targets.[2]
As a Senior Application Scientist, the purpose of this document is to move beyond a simple literature review. Instead, this guide will provide a deep, mechanistic, and practical exploration of the therapeutic potential of substituted tetrahydropyran-2-ones. We will dissect the synthetic logic that underpins their creation, delve into their primary applications in oncology and inflammatory diseases, and provide actionable experimental protocols for their evaluation. This guide is designed for the bench scientist and the drug development professional, offering both the conceptual framework and the practical details necessary to advance research in this exciting area.
I. Strategic Synthesis: Constructing the Core Scaffold
The therapeutic utility of any scaffold is fundamentally linked to the accessibility of its derivatives. The tetrahydropyran-2-one core can be constructed through several elegant and robust synthetic strategies, the choice of which is often dictated by the desired substitution pattern and stereochemical outcome. A chemist's ability to rationally design and execute these syntheses is paramount to exploring the full potential of the scaffold.
Key Synthetic Methodologies:
-
Prins Cyclization: This powerful acid-catalyzed reaction combines an alkene (often a homoallylic alcohol) and an aldehyde to form a tetrahydropyran ring.[1][3] Its utility lies in its ability to rapidly generate molecular complexity and control stereochemistry, making it a favored strategy in the synthesis of complex natural products.[1]
-
Achmatowicz Oxidative Cyclization: This method provides a versatile entry into the tetrahydropyran-2-one system from furan-based starting materials. The oxidative rearrangement of a furfuryl alcohol yields a dihydropyranone, which can be readily reduced to the target scaffold. This approach was notably used in the synthesis of novel anticancer agents.[4]
-
Intramolecular oxa-Michael Addition: For precursors containing a hydroxyl group and an α,β-unsaturated ester or ketone, an intramolecular conjugate addition provides a direct and often highly stereoselective route to functionalized tetrahydropyran-2-ones.[1]
-
Aldol-Lactonization Sequences: Tandem reactions that combine an aldol addition with a subsequent lactonization can provide stereoselective access to highly decorated tetrahydropyran-2-one systems, as demonstrated in the synthesis of subunits for complex polyketide natural products.[5]
The choice of synthetic route is a critical decision point. For instance, a Prins cyclization might be selected when a specific stereochemical relationship between substituents is desired, while an Achmatowicz reaction is ideal when starting from readily available furan derivatives.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one
Abstract
This document provides detailed experimental protocols and expert insights for the synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one, also known as 3,3-dimethyl-δ-valerolactone. This saturated heterocyclic compound is a valuable building block in organic synthesis, finding utility in the development of complex molecular architectures for pharmaceuticals and fine chemicals. We present two primary, validated synthetic routes: the selective reduction of 3,3-dimethylglutaric anhydride and the exhaustive α,α-dimethylation of a lactone precursor. Furthermore, we discuss the strategic application of the Baeyer-Villiger oxidation as a powerful conceptual alternative. Each protocol is designed to be self-validating, with explanations for critical steps, safety considerations, and characterization data to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound (C₇H₁₂O₂, MW: 128.17 g/mol ) is a δ-lactone characterized by a six-membered ring and gem-dimethyl substitution at the C3 position.[1][2] The stability of the lactone ring combined with the steric hindrance provided by the gem-dimethyl group makes it an interesting scaffold for synthetic chemistry. The choice of synthetic strategy depends largely on the availability of starting materials, scalability, and desired purity profile.
This guide details two distinct, lab-verified protocols:
-
Protocol A: Reduction of 3,3-Dimethylglutaric Anhydride. An efficient and direct approach ideal when the corresponding anhydride is readily available. It leverages the selective reduction of one carbonyl group.
-
Protocol B: Sequential α-Methylation of 3-Methyl-δ-valerolactone. A method that builds complexity by introducing the second methyl group onto a monosubstituted lactone via enolate chemistry. This demonstrates precise C-C bond formation.
Additionally, we explore the Baeyer-Villiger oxidation of 3,3-dimethylcyclopentanone, a classic and highly reliable transformation for lactone synthesis, as a third strategic approach.[3]
Protocol A: Synthesis via Reduction of 3,3-Dimethylglutaric Anhydride
This method provides a direct conversion of a cyclic anhydride to the target lactone using a mild reducing agent.[4] The reaction proceeds by the reduction of one anhydride carbonyl to a hydroxyl group, which spontaneously cyclizes to form the thermodynamically stable lactone.
Principle of the Method
Sodium borohydride (NaBH₄) in an aprotic solvent like tetrahydrofuran (THF) is employed to selectively reduce one carbonyl of the 3,3-dimethylglutaric anhydride. The resulting intermediate, a carboxylate-alcohol, undergoes intramolecular cyclization upon acidic workup to yield the final lactone product.
Experimental Workflow
Caption: Workflow for lactone synthesis via anhydride reduction.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mol) |
| 3,3-Dimethylglutaric Anhydride | C₇H₁₀O₃ | 142.15 | 21.32 g | 0.15 |
| Sodium Borohydride | NaBH₄ | 37.83 | 5.8 g | 0.15 |
| Tetrahydrofuran (THF), dry | C₄H₈O | 72.11 | 150 mL | - |
| Hydrochloric Acid, 6N | HCl | 36.46 | 60 mL | - |
| Ethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend sodium borohydride (5.8 g, 0.15 mol) in dry tetrahydrofuran (30 mL).
-
Cooling: Cool the suspension in an ice-water bath to 0 °C.
-
Addition of Anhydride: In a separate flask, dissolve 3,3-dimethylglutaric anhydride (21.32 g, 0.15 mol) in dry tetrahydrofuran (120 mL). Add this solution to the cold NaBH₄ suspension over a period of 5 minutes.
-
Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 2 hours.
-
Quenching: Cautiously add 6N hydrochloric acid (60 mL) to the reaction mixture to quench the excess NaBH₄ and neutralize the solution. Vigorous gas evolution (H₂) will occur.
-
Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the THF.
-
Extraction: Add water (300 mL) to the residue and extract the aqueous mixture with ethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at 60 °C, 1 mmHg) to yield this compound as a colorless liquid.[4] The reported yield for this procedure is approximately 68%.[4]
Safety and Handling
-
Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Tetrahydrofuran (THF): A highly flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol B: Synthesis via α,α-Dimethylation of 3-Methyl-δ-valerolactone
This protocol demonstrates the construction of the gem-dimethyl group via sequential alkylation. It requires a monosubstituted lactone as the starting material and uses a strong base to generate a nucleophilic enolate, which is then trapped with an alkyl halide.[5]
Principle of the Method
Lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, is used to deprotonate the α-carbon of 3-methyltetrahydro-2H-pyran-2-one, forming a lithium enolate. This reaction is performed at a very low temperature (-78 °C) to prevent side reactions. The resulting enolate is then treated with methyl iodide (CH₃I), an electrophile, to install the second methyl group at the α-position.
Experimental Workflow
Caption: Workflow for lactone synthesis via α-methylation.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyltetrahydro-2H-pyran-2-one | C₆H₁₀O₂ | 114.14 | 5.6 g | 49.0 |
| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | - | 54.0 |
| Tetrahydrofuran (THF), dry | C₄H₈O | 72.11 | 50 mL | - |
| Methyl Iodide | CH₃I | 141.94 | 10.4 g | 73.5 |
| Hydrochloric Acid, 10% | HCl | 36.46 | 21 mL | - |
| Ether | (C₂H₅)₂O | 74.12 | 300 mL | - |
| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Protocol
-
Enolate Formation: To a cold (-78 °C, dry ice/acetone bath) solution of LDA (54 mmol) in dry THF (50 mL) under a nitrogen atmosphere, slowly add a solution of 3-methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol). Maintain the internal temperature below -65 °C during the addition.
-
Stirring: Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
Alkylation: Replace the acetone/CO₂ bath with an acetonitrile/CO₂ bath (-45 °C). Add methyl iodide (10.4 g, 73.5 mmol) at a rate sufficient to maintain the internal temperature at -45 °C.
-
Reaction Completion: Stir at -45 °C for an additional hour, then allow the reaction to warm to -30 °C.
-
Quenching: Quench the reaction by the dropwise addition of 10% HCl (21 mL).
-
Extraction: Pour the mixture into ether (300 mL). Wash the ether layer sequentially with saturated brine (50 mL), saturated NaHCO₃ solution (20 mL), and again with saturated brine (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Distill the resulting pale yellow oil under vacuum (e.g., at 54 °C, 0.2 mmHg) to afford the pure title compound as a colorless liquid.[5]
Safety and Handling
-
LDA: Can be pyrophoric. It is extremely reactive with water. Strict anhydrous and inert atmosphere techniques are required.
-
Low Temperatures: Handling cryogenic baths (-78 °C) requires appropriate insulated gloves and care to avoid frostbite.
-
Methyl Iodide: A toxic and carcinogenic substance. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.
Conceptual Approach: Baeyer-Villiger Oxidation
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis for converting ketones into esters or, in the case of cyclic ketones, into lactones.[3][6] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.
Reaction Principle
The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the initial attack of the peroxyacid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the rate-determining migration of one of the α-carbons to the adjacent oxygen, displacing a carboxylic acid and forming the lactone.[7]
References
- 1. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
Application Note & Protocols for the Synthesis of 3,3-dimethyl-δ-valerolactone
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Detailed Synthetic Protocols, Mechanistic Insights, and Characterization of 3,3-dimethyl-δ-valerolactone
Introduction: The Significance of 3,3-dimethyl-δ-valerolactone
3,3-dimethyl-δ-valerolactone is a heterocyclic organic compound belonging to the lactone family. Its structure, a six-membered ring containing an ester group with two methyl groups at the C3 position, imparts specific chemical properties that make it a valuable building block in organic synthesis. The gem-dimethyl group can introduce steric hindrance and conformational rigidity, which is often a desirable feature in the design of complex molecules and polymers. This lactone serves as a key intermediate in the synthesis of specialized polyesters, polymers, and is a target of interest in medicinal chemistry for the development of novel therapeutic agents.
This document provides detailed, field-proven protocols for the preparation of 3,3-dimethyl-δ-valerolactone, focusing on two robust synthetic strategies. The causality behind experimental choices, safety considerations, and rigorous characterization methods are explained to ensure reproducibility and reliability in a research setting.
Synthetic Strategy 1: Reductive Lactonization of 3,3-Dimethyl Glutaric Anhydride
This approach is a direct and efficient method starting from a commercially available anhydride. The core of this synthesis is the selective reduction of one carbonyl group of the anhydride followed by intramolecular cyclization to form the stable six-membered lactone ring.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of a hydride ion (from sodium borohydride, NaBH₄) to one of the carbonyl carbons of the 3,3-dimethyl glutaric anhydride. This opens the anhydride ring to form a carboxylate and an aldehyde intermediate, which is immediately further reduced to a primary alcohol. The resulting molecule, a δ-hydroxy carboxylic acid, is unstable and spontaneously undergoes intramolecular esterification (lactonization) under the reaction or work-up conditions to yield the thermodynamically favored 3,3-dimethyl-δ-valerolactone. Sodium borohydride is chosen for its mild reducing power, which is sufficient to reduce anhydrides without affecting the resulting ester group.
Experimental Workflow: Reductive Lactonization
Caption: Workflow for the synthesis of 3,3-dimethyl-δ-valerolactone via reduction.
Detailed Laboratory Protocol
This protocol is adapted from a verified synthesis.[1]
Reagents & Equipment:
-
3,3-Dimethyl glutaric anhydride
-
Sodium borohydride (NaBH₄)
-
Dry Tetrahydrofuran (THF)
-
6N Hydrochloric acid (HCl)
-
Ethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen line
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend 5.8 g (0.15 mole) of sodium borohydride in 30 mL of dry THF. Cool the suspension in an ice bath.
-
Addition: In a separate flask, dissolve 21.32 g (0.15 mole) of 3,3-dimethyl glutaric anhydride in 120 mL of dry THF. Add this solution to the stirred sodium borohydride suspension over a period of 5 minutes.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.
-
Quenching: Cautiously add 60 mL of 6N HCl to the flask to quench the excess sodium borohydride and neutralize the mixture. Gas evolution (H₂) will occur.
-
Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the THF.
-
Extraction: Add 300 mL of water to the residue and extract the aqueous mixture with ethyl ether (3 x 100 mL).
-
Drying & Isolation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at 60°C, 1 mm Hg) to yield pure 3,3-dimethyl-δ-valerolactone.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,3-Dimethyl Glutaric Anhydride | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 68.2% | [1] |
| Purification Method | Vacuum Distillation | [1] |
Synthetic Strategy 2: Baeyer-Villiger Oxidation of 3,3-Dimethylcyclohexanone
The Baeyer-Villiger (BV) oxidation is a classic and powerful reaction in organic chemistry for converting ketones into esters, or in this case, a cyclic ketone into a lactone.[2][3] This method is highly regioselective and provides a direct route to the target lactone from its corresponding carbocyclic analog.
Mechanistic Rationale
The reaction, first reported in 1899 by Adolf von Baeyer and Victor Villiger, involves the oxidation of a ketone with a peroxyacid (like m-CPBA) or other peroxides.[3][4] The mechanism begins with the protonation of the ketone's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid. This forms a tetrahedral intermediate known as the Criegee intermediate.[3] The key step is the concerted rearrangement where a carbon atom adjacent to the original carbonyl migrates to the adjacent oxygen of the peroxide, displacing a carboxylate leaving group.
The regioselectivity of this migration is predictable based on the "migratory aptitude" of the substituents. The group best able to stabilize a partial positive charge during the migration moves preferentially. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2] In the case of 3,3-dimethylcyclohexanone, the migrating carbon is a secondary carbon, which has a higher migratory aptitude than the adjacent primary (methylene) carbon, leading to the desired 3,3-dimethyl-δ-valerolactone.
Baeyer-Villiger Oxidation Mechanism
Caption: General mechanism of the Baeyer-Villiger oxidation to form the lactone.
Representative Laboratory Protocol
Reagents & Equipment:
-
3,3-Dimethylcyclohexanone (substrate)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: Dissolve 3,3-dimethylcyclohexanone in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Upon completion, cool the mixture back to 0°C and quench the excess peroxyacid by slowly adding saturated sodium sulfite solution until a starch-iodide paper test is negative.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Quantitative Data Summary
| Parameter | Representative Value | Reference |
| Starting Material | 3,3-Dimethylcyclohexanone | N/A |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | [2][4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Stoichiometry | ~1.1 - 1.5 eq. of oxidant | N/A |
| Typical Yield | High (often >80%) | [5] |
| Purification Method | Column Chromatography / Distillation | N/A |
Purification and Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized 3,3-dimethyl-δ-valerolactone.
Purification
-
Vacuum Distillation: This is the most common and effective method for purifying the final product, especially for the reduction protocol.[1] The reduced pressure allows the lactone to boil at a lower temperature, preventing potential polymerization or degradation.[6][7]
Characterization
The identity of the product should be confirmed using a combination of spectroscopic methods.
| Technique | Expected Result | Rationale |
| ¹H-NMR | Signals corresponding to the gem-dimethyl group (singlet), and the three methylene groups (-CH₂-) of the lactone ring. | Confirms the carbon skeleton and connectivity. The PrepChem protocol confirms its product with ¹H-NMR.[1] |
| ¹³C-NMR | A signal for the carbonyl carbon (~170-180 ppm), the quaternary carbon, and the three methylene carbons. | Confirms the number and type of carbon atoms. |
| IR Spectroscopy | A strong, characteristic C=O stretch for a six-membered ring lactone around 1735-1750 cm⁻¹.[6] | Identifies the key lactone functional group. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₁₂O₂ = 128.17 g/mol ). | Confirms the molecular formula. |
Safety Precautions
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Peroxyacids (e.g., m-CPBA): Potent oxidizing agents that can be shock-sensitive and potentially explosive, especially when impure or in high concentrations. Store in a cool, dark place and handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic Solvents (THF, DCM, Ether): Flammable and volatile. Use in a fume hood and avoid open flames or sparks.
-
Acids (HCl): Corrosive. Handle with care and appropriate PPE.
Conclusion
The preparation of 3,3-dimethyl-δ-valerolactone can be reliably achieved through at least two effective synthetic routes. The reduction of 3,3-dimethyl glutaric anhydride offers a straightforward path from a readily available starting material with a simple purification procedure. Alternatively, the Baeyer-Villiger oxidation of 3,3-dimethylcyclohexanone provides a highly efficient and regioselective transformation that is a cornerstone of modern organic synthesis. The choice of method may depend on starting material availability, scale, and the specific requirements of the research project. Both protocols, when followed with the appropriate safety measures and characterization techniques, provide reliable access to this valuable synthetic intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
- 6. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. [Preparation of δ-Valerolactone and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Profile of a Versatile Lactone Building Block
An Application Guide for the Synthesis and Reactivity of 3,3-Dimethyl-tetrahydro-pyran-2-one
This compound (CAS 4830-05-1), a substituted δ-valerolactone, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1][2][3] Its structure, featuring a gem-dimethyl group adjacent to the carbonyl, imparts specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures and specialty polymers. This guide provides an in-depth exploration of its synthesis, key reactions, and detailed protocols tailored for researchers in organic synthesis and materials science.
The lactone's stability, coupled with the reactivity of its cyclic ester functionality, allows for a range of controlled chemical transformations. These include nucleophilic ring-opening, reduction to diols, and ring-opening polymerization (ROP), positioning it as a strategic starting material for developing novel pharmaceuticals and advanced materials.
| Property | Value | Reference |
| CAS Number | 4830-05-1 | [1][4] |
| Molecular Formula | C₇H₁₂O₂ | [1][5][6] |
| Molecular Weight | 128.17 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 90 °C @ 8 Torr | [7] |
| Density | ~0.967 g/cm³ (Predicted) | [7] |
Section 1: Synthesis via α-Alkylation
The most direct synthesis of this compound involves the exhaustive methylation of a precursor lactone at the α-carbon. The following protocol details the methylation of 3-methyltetrahydro-2H-pyran-2-one using a strong, non-nucleophilic base to generate an enolate, which is subsequently trapped with an electrophilic methyl source.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via enolate alkylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for α-alkylation of lactones.[8]
Materials:
-
3-methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol)
-
Lithium diisopropylamide (LDA) solution (54 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 ml)
-
Methyl iodide (CH₃I, 10.4 g, 73.5 mmol)
-
10% Hydrochloric acid (HCl, 21 ml)
-
Diethyl ether
-
Saturated solutions of NaCl (brine) and NaHCO₃
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a solution of LDA (54 mmol) in THF (50 ml) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: The use of LDA, a strong and sterically hindered base, is critical for rapidly and quantitatively generating the kinetic enolate, minimizing self-condensation side reactions. The extremely low temperature stabilizes the enolate.
-
-
Slowly add a solution of 3-methyltetrahydro-2H-pyran-2-one (49.0 mmol) to the cold LDA solution, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting mixture for an additional 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Replace the dry ice/acetone bath with a carbon dioxide/acetonitrile bath to bring the temperature to approximately -45 °C.
-
Add methyl iodide (73.5 mmol) dropwise, maintaining the internal temperature at or below -45 °C.
-
Expert Insight: Adding the electrophile (CH₃I) at a slightly higher, yet still very cold, temperature facilitates the Sₙ2 reaction while still suppressing potential side reactions.
-
-
Stir the reaction mixture for one hour at -45 °C, then allow it to warm to -30 °C.
-
Quenching and Work-up: Quench the reaction by the careful, dropwise addition of 10% HCl (21 ml).
-
Causality: The acid quench neutralizes the remaining base and any unreacted enolate.
-
-
Pour the mixture into diethyl ether (300 ml) in a separatory funnel.
-
Wash the organic layer sequentially with saturated brine (50 ml), saturated NaHCO₃ solution (20 ml), and again with brine (2 x 25 ml).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield a pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation (b.p. 54 °C at 0.2 Torr) to afford the title compound as a colorless liquid.[8]
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ 4.34 (2H, m), 1.89 (2H, m), 1.75 (2H, m), 1.30 (6H, s).[8]
Section 2: Key Reactions and Applications
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it a substrate for various nucleophilic attacks that can either preserve or open the pyran ring.
Nucleophilic Acyl Substitution and Ring-Opening
Like all esters, the lactone readily undergoes nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate and results in the opening of the lactone ring to form a linear δ-substituted carboxylic acid derivative. This is a foundational reaction for using the lactone as a building block.[9]
Caption: General mechanism for nucleophilic ring-opening of the lactone.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the ring-opening of the lactone using a hydroxide source to produce the corresponding δ-hydroxy carboxylate salt.
Materials:
-
This compound (5.0 g, 39.0 mmol)
-
1 M Sodium Hydroxide (NaOH) solution (50 ml)
-
Methanol (25 ml)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the lactone (39.0 mmol) in methanol (25 ml).
-
Add the 1 M NaOH solution (50 ml) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by TLC (staining with permanganate).
-
Expert Insight: The methanol co-solvent ensures homogeneity of the reaction mixture. Refluxing provides the necessary activation energy for the hydrolysis of the relatively stable lactone.
-
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 3 M HCl. This protonates the carboxylate to form the free 5-hydroxy-3,3-dimethylpentanoic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 ml).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Reduction to a Diol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to an alcohol. In this case, the reaction opens the ring and reduces the resulting carboxylic acid (or aldehyde intermediate) to furnish 3,3-dimethylpentane-1,5-diol, a useful symmetric building block.
Caption: Workflow for the reduction of the lactone to its corresponding diol.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
! CAUTION ! LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be run under a dry, inert atmosphere.
Materials:
-
Lithium aluminum hydride (2.2 g, 58.5 mmol)
-
Anhydrous Tetrahydrofuran (THF, 100 ml)
-
This compound (5.0 g, 39.0 mmol)
-
Ethyl acetate
-
Saturated sodium sulfate (Na₂SO₄) solution
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add LiAlH₄ (58.5 mmol).
-
Carefully add anhydrous THF (70 ml) and cool the resulting slurry to 0 °C in an ice bath.
-
Dissolve the lactone (39.0 mmol) in anhydrous THF (30 ml) and add it dropwise to the LiAlH₄ slurry via an addition funnel.
-
Expert Insight: The reaction is highly exothermic. A slow, controlled addition at 0 °C is essential for safety and to prevent the reaction from overheating.
-
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours or until TLC indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Quench the reaction with extreme care by the sequential, dropwise addition of: a. Water (2.2 ml) b. 15% (w/v) NaOH solution (2.2 ml) c. Water (6.6 ml)
-
Trustworthiness: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying purification.
-
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the white precipitate through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude diol, which can be further purified by chromatography or distillation.
Ring-Opening Polymerization (ROP)
Lactones are prominent monomers for producing biodegradable polyesters via Ring-Opening Polymerization (ROP).[10][11] this compound can be polymerized using anionic, cationic, or coordination-insertion mechanisms to yield poly(3,3-dimethyl-δ-valerolactone). The gem-dimethyl group can enhance the thermal stability and modify the crystallinity of the resulting polymer compared to unsubstituted poly(δ-valerolactone).
Caption: The propagation step in the anionic ring-opening polymerization of the lactone.
Protocol 4: Anionic Ring-Opening Polymerization
This protocol provides a general method for the small-scale, controlled polymerization of the lactone.
Materials:
-
This compound (monomer), freshly distilled from CaH₂
-
Toluene, freshly distilled from Na/benzophenone
-
Benzyl alcohol (initiator), dried over molecular sieves
-
Potassium naphthalenide solution in THF (catalyst) or another strong base
Procedure:
-
Setup: All glassware must be rigorously flame-dried under vacuum and the entire procedure performed under a high-purity inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Initiator Loading: In a reaction vessel, add the desired amount of benzyl alcohol initiator dissolved in dry toluene.
-
Catalyst Addition: Add the catalyst (e.g., potassium naphthalenide) to deprotonate the benzyl alcohol, forming the potassium benzyloxide initiator.
-
Polymerization: Rapidly add the purified lactone monomer to the activated initiator solution.
-
Expert Insight: The monomer-to-initiator ratio will determine the target molecular weight of the polymer. The reaction is typically fast.
-
-
Stir the reaction at room temperature. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: After the desired time (or once monomer consumption is complete), terminate the polymerization by adding a proton source, such as acidified methanol.
-
Purification: Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, re-dissolve it in a suitable solvent (like THF or CH₂Cl₂), and re-precipitate to remove residual monomer and catalyst.
-
Dry the final polymer under vacuum to a constant weight.
References
- 1. scbt.com [scbt.com]
- 2. 3,3-dimethyltetrahydro-2H-pyran-2-one [stenutz.eu]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemscene.com [chemscene.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 4830-05-1 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 3,3-Dimethyl-tetrahydro-pyran-2-one as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,3-Dimethyl-tetrahydro-pyran-2-one as a strategic intermediate in pharmaceutical synthesis. The primary focus is on its role as a precursor to the chiral building block, (R)-pantolactone, an essential component in the synthesis of Vitamin B5 and Coenzyme A. Furthermore, this guide explores its broader utility as a chiral scaffold in the synthesis of complex therapeutic agents. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate practical application in a laboratory setting.
Introduction: The Strategic Value of this compound
This compound, a δ-valerolactone derivative, is a heterocyclic compound with the molecular formula C₇H₁₂O₂.[1][2] Its gem-dimethyl group at the C3 position introduces conformational rigidity and a key stereochemical element, making it a valuable starting material for the synthesis of more complex chiral molecules. While its direct biological activity is not extensively documented, its utility as a synthetic intermediate is significant, particularly in the construction of high-value pharmaceutical compounds.[3]
The primary application of this lactone lies in its conversion to (R)-pantolactone, a crucial intermediate for the industrial production of D-pantothenic acid (Vitamin B5) and its derivatives, such as dexpanthenol.[4][5] Vitamin B5 is a fundamental component of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. The biological activity of pantothenic acid is exclusive to the D-enantiomer, underscoring the importance of enantioselective synthesis of its precursors.
This guide will elucidate the synthetic pathways from this compound to key pharmaceutical intermediates, providing detailed protocols and explaining the chemical principles that underpin these transformations.
Core Application: Enantioselective Synthesis of (R)-Pantolactone
The conversion of the prochiral this compound to the chiral (R)-pantolactone is a pivotal transformation. This is typically achieved through an enantioselective α-hydroxylation, introducing a hydroxyl group at the C4 position. This section details a representative protocol for this key synthetic step.
Mechanistic Rationale
The α-hydroxylation of a lactone involves the formation of an enolate intermediate, which then reacts with an electrophilic oxygen source. To achieve enantioselectivity, a chiral catalyst or auxiliary is employed to control the facial selectivity of the electrophilic attack on the planar enolate. This ensures the formation of the desired stereoisomer.
Experimental Protocol: Asymmetric α-Hydroxylation
This protocol is a representative method adapted from established procedures for the α-hydroxylation of lactones and ketones. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
(-)-Sparteine (or other suitable chiral ligand)
-
Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a solution of (-)-sparteine (1.2 eq.) in anhydrous THF (10 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise.
-
Stir the solution for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL) dropwise to the chiral base solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
α-Hydroxylation:
-
In a separate flask, dissolve MoOPH (1.5 eq.) in anhydrous THF (10 mL) at -78 °C.
-
Transfer the MoOPH solution to the enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the desired (R)-4-hydroxy-3,3-dimethyl-tetrahydro-pyran-2-one.
-
Expected Data and Characterization
| Parameter | Expected Value/Data |
| Yield | 60-75% |
| Enantiomeric Excess (ee) | >90% (determined by chiral HPLC analysis) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (t, 2H), 3.90 (s, 1H, -OH), 3.80 (s, 1H, CH-OH), 1.85 (t, 2H), 1.20 (s, 3H, CH₃), 1.15 (s, 3H, CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0 (C=O), 75.0 (C-OH), 68.0 (CH₂-O), 40.0 (C(CH₃)₂), 30.0 (CH₂), 22.0 (CH₃), 20.0 (CH₃) ppm |
| IR (thin film) | 3400 (br, O-H), 2960, 2870 (C-H), 1735 (C=O, lactone) cm⁻¹ |
| Mass Spec (ESI+) | m/z 145.08 [M+H]⁺, 167.06 [M+Na]⁺ |
Note: NMR and IR data are predicted based on the proposed structure and may vary slightly.
Broader Applications: A Chiral Building Block for Complex Molecules
The utility of this compound extends beyond pantolactone synthesis. Its rigid, chiral scaffold, once functionalized, can be incorporated into a variety of complex pharmaceutical agents, including those with potential anticancer or antiviral activities.[3][6]
Case Study: Synthesis of a Vitamin D Analog Precursor
Vitamin D analogs are an important class of therapeutics used in the treatment of osteoporosis, psoriasis, and certain cancers.[7][8] The tetrahydropyran ring is a common structural motif in these molecules. This compound can serve as a starting point for the synthesis of a chiral D-ring precursor for novel Vitamin D analogs.
Representative Protocol: Synthesis of a D-Ring Precursor
This protocol outlines a plausible synthetic sequence.
Procedure:
-
Reductive Ring Opening:
-
Treat this compound with a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in THF to yield the corresponding diol, 3,3-dimethyl-1,5-pentanediol.
-
-
Selective Protection:
-
Selectively protect the primary hydroxyl group using a suitable protecting group, such as a silyl ether (e.g., TBDMSCl, imidazole in DMF).
-
-
Oxidation of the Secondary Alcohol:
-
Oxidize the remaining secondary hydroxyl group to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.
-
-
Further Elaboration:
-
The resulting chiral keto-alcohol can then be subjected to further synthetic transformations, such as Wittig reactions or aldol condensations, to introduce the necessary side chains and functionalities for the complete D-ring of a Vitamin D analog.
-
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary application as a precursor to (R)-pantolactone provides a critical entry point to the synthesis of Vitamin B5 and Coenzyme A. Furthermore, its inherent chirality and rigid structure make it an attractive building block for the construction of other complex and medicinally relevant molecules. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. ymdb.ca [ymdb.ca]
- 3. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural and Synthetic Lactones Possessing Antitumor Activities [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselective Synthesis of Substituted Tetrahydropyran-2-ones: An Application Guide for Researchers
Introduction: The Significance of Stereocontrolled Tetrahydropyran-2-one Synthesis
Substituted tetrahydropyran-2-ones, also known as δ-lactones, are privileged heterocyclic scaffolds found at the core of numerous natural products and pharmaceutically active compounds. Their biological significance, coupled with their utility as versatile synthetic intermediates, has rendered their stereoselective synthesis a topic of intense research. The precise control over the spatial arrangement of substituents on the tetrahydropyran ring is often paramount to the biological activity and therapeutic efficacy of the final molecule. This guide provides an in-depth exploration of modern, diastereoselective methods for the synthesis of these valuable compounds, offering both theoretical insights and practical, field-proven protocols for the discerning researcher.
The primary challenge in the synthesis of polysubstituted tetrahydropyran-2-ones lies in the controlled formation of multiple contiguous stereocenters. This necessitates the development of highly stereoselective synthetic strategies that can reliably generate the desired diastereomer in high purity. This application note will traverse several key methodologies, including organocatalytic domino reactions, biocatalytic reductions, and metal-catalyzed cyclizations, providing a comprehensive toolkit for the synthesis of these complex heterocyclic systems.
Strategic Approaches to Diastereoselective Tetrahydropyran-2-one Synthesis
The diastereoselective synthesis of substituted tetrahydropyran-2-ones can be broadly categorized into several strategic approaches, each with its own set of advantages and mechanistic nuances. Understanding the underlying principles of these methods is crucial for selecting the optimal synthetic route for a given target molecule.
Organocatalytic Domino Reactions: A Cascade to Complexity
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and often highly selective alternative to traditional metal-based catalysis.[1] In the context of tetrahydropyran-2-one synthesis, organocatalytic domino reactions, which construct multiple bonds in a single synthetic operation, are particularly attractive. A prominent example is the domino Michael-hemiacetalization sequence.[1]
This strategy typically involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or ketone bearing a tethered hydroxyl group. A chiral amine or thiourea catalyst activates the substrates and orchestrates a cascade of bond-forming events, leading to the formation of the tetrahydropyran ring with high diastereo- and enantioselectivity.[1] The stereochemical outcome is dictated by the catalyst's ability to create a chiral environment around the reacting species, directing the approach of the nucleophile and the subsequent cyclization.
Protocol 1: Organocatalytic Diastereoselective Synthesis of a Functionalized Tetrahydropyranol via Domino Michael-Hemiacetalization [1]
This protocol describes a one-pot synthesis of a polyfunctionalized tetrahydropyranol, a direct precursor to the corresponding tetrahydropyran-2-one, using a chiral thiourea catalyst.
Materials:
-
(E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., dibenzoylmethane) (1.0 equiv)
-
Chiral thiourea catalyst (e.g., (S,S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine derivative) (10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (E)-3-aryl-2-nitroprop-2-en-1-ol, the 1,3-dicarbonyl compound, and the chiral thiourea catalyst.
-
Add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M with respect to the nitroalkene.
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydropyranol as a mixture of diastereomers. The major diastereomer can often be isolated in high purity.
Expected Outcome: This reaction typically affords the desired tetrahydropyranols in good yields (59-91%) with moderate to excellent diastereoselectivities (up to 98% de) and high enantioselectivities (up to 99% ee).[1] The subsequent oxidation of the hemiacetal to the lactone can be achieved using standard oxidizing agents.
Biocatalysis: The Precision of Engineered Enzymes
Nature's catalysts, enzymes, offer unparalleled stereoselectivity in chemical transformations. The use of engineered carbonyl reductases for the asymmetric reduction of δ-ketoacids or their esters to chiral δ-hydroxyacids, which then spontaneously cyclize to the corresponding δ-lactones, is a powerful and environmentally benign approach.[2][3][4]
Structure-guided directed evolution has enabled the development of highly active and selective carbonyl reductase variants.[2] These biocatalysts can achieve exceptionally high enantiomeric excesses (up to 99% ee) and diastereoselectivities, providing access to optically pure lactones that are valuable as fragrances and chiral building blocks.[2][5]
Protocol 2: Biocatalytic Synthesis of a Chiral δ-Lactone using an Engineered Carbonyl Reductase [2][4]
This protocol outlines the general procedure for the biocatalytic reduction of a δ-ketoacid to a chiral δ-lactone.
Materials:
-
δ-Ketoacid (e.g., 5-oxodecanoic acid)
-
Engineered carbonyl reductase (e.g., SmCRM5)
-
NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Bioreactor or shaking incubator
Procedure:
-
Prepare a buffered solution of the δ-ketoacid substrate.
-
Add the engineered carbonyl reductase and the NADPH cofactor (or the components of the regeneration system).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation.
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral δ-lactone by flash column chromatography if necessary.
Expected Outcome: This biocatalytic method can provide chiral δ-lactones in high yields and with excellent enantiopurities (often >99% ee).[2] The space-time yields can be substantial, making this a viable method for larger-scale synthesis.[2]
Data Presentation: A Comparative Overview of Synthetic Methodologies
| Methodology | Key Reagents/Catalyst | Typical Substrates | Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | References |
| Organocatalytic Domino Reaction | Chiral Thiourea Catalyst | α-Hydroxymethyl nitroalkenes, 1,3-dicarbonyls | 59-91% | up to 98:2 | 71-99% | [1] |
| Biocatalytic Reduction | Engineered Carbonyl Reductase | δ-Ketoacids/esters | 78-90% | >99:1 | 95->99% | [2][4] |
| Prins Cyclization | Lewis Acid (e.g., InCl₃, TMSOTf) | Homoallylic alcohols, Aldehydes | Good to Excellent | High, dependent on substrate geometry | N/A (for diastereoselectivity) | [6][7] |
| Asymmetric Hydrogenation | Chiral Iridium Complex | Racemic α-substituted lactones | 80-95% | N/A | up to 95% | [8] |
Experimental Workflow and Mechanistic Insights
To further elucidate the principles behind these synthetic strategies, the following diagrams illustrate the key workflows and mechanistic pathways.
Workflow for Organocatalytic Domino Michael-Hemiacetalization
References
- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04609F [pubs.rsc.org]
Application Note & Protocols: Strategic Ring-Opening of 3,3-Dimethyl-tetrahydro-pyran-2-one for Advanced Synthesis
Introduction: Unlocking a Versatile Synthetic Building Block
3,3-Dimethyl-tetrahydro-pyran-2-one, a δ-valerolactone derivative, represents a valuable and robust scaffold in modern organic synthesis. Its six-membered ring structure, while relatively stable, contains an ester linkage that can be strategically cleaved to yield highly functionalized 5-hydroxy-3,3-dimethylpentanoic acid derivatives. The gem-dimethyl group at the C3 position imparts unique steric and conformational properties, influencing reactivity and providing a key structural motif for complex target molecules in drug development and materials science.
This guide provides an in-depth exploration of the primary mechanisms governing the ring-opening of this lactone. We will detail the causality behind experimental choices for base-catalyzed, acid-catalyzed, and enzymatic protocols, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to effectively utilize this compound as a synthetic precursor.
Mechanistic Pillars of Lactone Ring-Opening
The reactivity of this compound is centered on the electrophilicity of the carbonyl carbon within the ester group. Nucleophilic attack at this site initiates a tetrahedral intermediate, which subsequently collapses to yield the ring-opened product. The efficiency and outcome of this process are dictated by the catalytic conditions employed.
Base-Catalyzed / Nucleophilic Acyl Substitution
In the presence of a strong nucleophile or base (e.g., alkoxides, hydroxides, amines), the reaction proceeds via a direct nucleophilic acyl substitution mechanism. The nucleophile directly attacks the electron-deficient carbonyl carbon. This is the most straightforward approach for introducing a variety of functional groups. The reaction is typically irreversible and proceeds readily under mild to moderate conditions.
Caption: Base-Catalyzed Nucleophilic Ring-Opening Mechanism.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the carbonyl oxygen is first protonated. This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by even weak nucleophiles such as water or alcohols. This mechanism is particularly useful for hydrolysis or alcoholysis under non-basic conditions, protecting base-sensitive functional groups that may be present elsewhere in the molecule. The reaction follows a pathway with characteristics of both SN2 and SN1 mechanisms.[1][2][3]
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Enzymatic Ring-Opening
Enzymatic ring-opening polymerization (eROP) represents a green and highly selective alternative for polyester synthesis.[4] Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective. The mechanism involves the formation of an acyl-enzyme intermediate through the nucleophilic attack of a serine residue in the enzyme's active site on the lactone's carbonyl carbon.[5] This intermediate then reacts with a nucleophile (an initiator like water or an alcohol, or the hydroxyl terminus of a growing polymer chain) to elongate the chain and regenerate the enzyme.[5][6]
Caption: Simplified Workflow for Enzymatic Ring-Opening Polymerization (eROP).
Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.
Protocol 1: Base-Catalyzed Methanolysis to Methyl 5-hydroxy-3,3-dimethylpentanoate
This protocol exemplifies a classic nucleophilic ring-opening reaction using a strong nucleophile (methoxide) to produce a stable methyl ester, a versatile intermediate for further functionalization.
Materials:
-
This compound (1.28 g, 10 mmol)
-
Anhydrous Methanol (MeOH, 50 mL)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH (2 mL, 1 mmol, 0.1 eq) or Sodium metal (23 mg, 1 mmol)
-
Glacial Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser, and heating mantle.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add this compound (10 mmol) and anhydrous methanol (50 mL). Stir until the lactone is fully dissolved.
-
Catalyst Addition: Carefully add the sodium methoxide solution (1 mmol). Causality Note: Sodium methoxide is a strong base that generates the highly nucleophilic methoxide ion (MeO⁻), which is required to efficiently attack the lactone carbonyl.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting lactone spot and the appearance of a more polar product spot indicates progression.
-
Quenching: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a few drops of glacial acetic acid until the pH is ~7. Trustworthiness Check: This step is crucial to stop the reaction and prevent any potential side reactions during workup.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to remove residual acid, and then with brine (1 x 25 mL) to reduce the water content in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting methyl 5-hydroxy-3,3-dimethylpentanoate can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis to 5-hydroxy-3,3-dimethylpentanoic acid
This protocol uses acidic conditions to hydrolyze the lactone to its corresponding hydroxy-carboxylic acid, a key intermediate for producing polyesters or for use in medicinal chemistry.
Materials:
-
This compound (1.28 g, 10 mmol)
-
1,4-Dioxane (20 mL)
-
Water (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 mL, catalytic)
-
Sodium Bicarbonate (solid)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL). Causality Note: Dioxane is used as a co-solvent to ensure the miscibility of the relatively nonpolar lactone in the aqueous reaction medium.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralization: Cool the mixture to room temperature. Carefully add solid sodium bicarbonate in small portions until effervescence ceases and the pH is neutral (~7). Trustworthiness Check: Complete neutralization is essential before extraction to ensure the carboxylic acid product is not deprotonated and remains in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product, 5-hydroxy-3,3-dimethylpentanoic acid, typically as a viscous oil or low-melting solid.
Protocol 3: Enzymatic Ring-Opening Polymerization (eROP)
This protocol outlines a solvent-free, lipase-catalyzed polymerization, an environmentally friendly method to produce poly(3,3-dimethyl-δ-valerolactone).[4][5]
Materials:
-
This compound (1.28 g, 10 mmol)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) (5-10% by weight of monomer)
-
1-Dodecanol (initiator, optional, ~1 mol% if controlled molecular weight is desired)
-
Small reaction vessel (e.g., 10 mL vial) with a septum
-
Inert gas supply (Nitrogen or Argon)
-
Heating block or oil bath
Procedure:
-
Preparation: Dry the monomer and initiator (if used) over molecular sieves prior to use. Add the monomer, initiator, and immobilized lipase to a clean, dry reaction vial. Causality Note: The absence of water is critical to favor polymerization over simple hydrolysis. The initiator allows for control over the polymer chain length.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes to remove oxygen and moisture.
-
Polymerization: Place the vial in a preheated block at 80-100°C. The reaction is typically run for 24-72 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Termination and Product Isolation: Cool the reaction to room temperature. Dissolve the viscous mixture in a minimal amount of a suitable solvent (e.g., Dichloromethane or Chloroform).
-
Enzyme Removal: Filter the solution to remove the immobilized enzyme. Trustworthiness Check: The immobilized enzyme can be washed with solvent, dried, and reused for subsequent reactions, highlighting the "green" aspect of this protocol.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight. The polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for structural confirmation.
Data Summary and Troubleshooting
| Protocol | Reaction Type | Typical Conditions | Expected Yield | Key Considerations |
| 1: Methanolysis | Base-Catalyzed | NaOMe (cat.), MeOH, Reflux, 2-4h | >90% | Anhydrous conditions are preferred. Efficient for ester synthesis. |
| 2: Hydrolysis | Acid-Catalyzed | H₂SO₄ (cat.), Dioxane/H₂O, 90°C, 4-6h | >85% | Careful neutralization is critical before extraction. Product is a di-functional molecule. |
| 3: eROP | Enzymatic | Novozym® 435, Bulk, 80-100°C, 24-72h | >80% (conversion) | Requires stringent anhydrous conditions. Produces high molecular weight polyesters. |
Troubleshooting Tips:
-
Incomplete Reaction: Extend reaction time, increase temperature moderately, or check the activity/concentration of the catalyst. For eROP, ensure the enzyme is active and the system is anhydrous.
-
Low Yield: Check for losses during aqueous workup (e.g., incomplete extraction, product volatility). For Protocol 2, ensure the solution is fully neutralized before extraction.
-
Side Products: In base-catalyzed reactions, prolonged reaction times or high temperatures can lead to side reactions. In acid-catalyzed reactions, ensure the temperature does not lead to dehydration or other rearrangements.
References
Functional group compatibility in 3,3-Dimethyl-tetrahydro-pyran-2-one reactions
Application Note & Protocol Guide
Topic: Functional Group Compatibility in Reactions of 3,3-Dimethyl-tetrahydro-pyran-2-one
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the functional group compatibility of this compound (also known as 3,3-dimethyl-δ-valerolactone). This saturated lactone serves as a valuable synthetic intermediate, and a thorough understanding of its reactivity is crucial for its successful incorporation into complex molecular architectures. This guide moves beyond simple protocols to explain the chemical principles governing its stability and reactivity, offering strategies to manage incompatibilities and providing detailed, field-tested experimental procedures for key transformations.
Introduction: The Unique Profile of this compound
This compound is a six-membered cyclic ester (δ-lactone) distinguished by a gem-dimethyl substitution at the C3 position (α- to the carbonyl group). This structural feature is not merely decorative; it fundamentally dictates the molecule's reactivity. Unlike many other lactones, the absence of protons on the α-carbon prevents enolization, thereby shutting down common side reactions such as racemization, aldol condensations, or α-halogenation under basic conditions.
The primary reactivity of the lactone ring itself is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, typically leading to ring-opening.[1] The stability of the six-membered ring makes it less strained and generally more stable than smaller lactones like β-lactones.[2][3] This guide will delineate which functional groups can coexist with this lactone under various reaction conditions and which require strategic protection to prevent undesired transformations.
Caption: Key reactivity sites of this compound.
Functional Group Compatibility Matrix
The compatibility of a given functional group with the this compound moiety is highly dependent on the reaction conditions (pH, temperature, reagents). The following table provides a general guideline.
| Functional Group | Class | Compatibility | Rationale & Conditions for Success |
| Alkyl/Aryl Halides | -Cl, -Br, -I | Compatible | Generally stable. Can participate in organometallic cross-coupling (e.g., Suzuki, Heck) under neutral or mildly basic conditions with appropriate catalyst selection. |
| Alkenes & Alkynes | C=C, C≡C | Compatible | Stable to most conditions that do not involve strong acids or electrophilic attack that could be catalyzed by the lactone carbonyl oxygen. Compatible with hydrogenation if the lactone is not reducible under the chosen conditions (e.g., Pd/C, H₂ at low pressure). |
| Ethers | R-O-R' | Compatible | Very stable. Ethers are excellent functional groups to have present in molecules containing the lactone. |
| Nitriles | -C≡N | Compatible | Generally stable, though can be hydrolyzed under harsh acidic or basic conditions that would also cleave the lactone. |
| Nitro Groups | -NO₂ | Compatible | Stable under most conditions. Can be reduced to an amine, but conditions must be chosen carefully to avoid lactone reduction (e.g., catalytic hydrogenation may be preferred over hydride reagents). |
| Ketones & Aldehydes | >C=O, -CHO | Conditionally Compatible | Can be problematic with strong nucleophiles or hydride reagents, which will attack both carbonyls. Protection (e.g., as an acetal) is highly recommended if the lactone must be preserved during a reaction at the ketone/aldehyde.[4][5] |
| Esters & Amides | -COOR, -CONR₂ | Conditionally Compatible | Reactivity is comparable to the lactone. Selective reaction is difficult but possible based on sterics or electronics. Often, both groups will react with strong nucleophiles or hydrides. |
| Alcohols | -OH | Conditionally Compatible | The acidic proton can interfere with organometallic or strongly basic reactions. Can be deprotonated by strong bases, potentially acting as an intramolecular nucleophile. Protection (e.g., as a silyl or benzyl ether) is often required.[6] |
| Amines (1°, 2°) | -NH₂, -NHR | Incompatible | Highly nucleophilic. Will readily attack the lactone carbonyl to cause ring-opening aminolysis, forming a hydroxy-amide. Protection (e.g., as a carbamate like Boc or Cbz) is mandatory if the lactone is to be maintained. |
| Carboxylic Acids | -COOH | Incompatible | The acidic proton will quench organometallic and basic reagents. The carboxylate, formed under basic conditions, can act as an intramolecular nucleophile. Protection (e.g., as a methyl or benzyl ester) is required.[4] |
| Organometallics | R-MgX, R-Li | Incompatible | Strong bases and nucleophiles. Will rapidly attack the lactone carbonyl, leading to ring-opening.[3] |
| Strong Hydride Reagents | LiAlH₄, DIBAL-H | Incompatible | Will reduce the lactone to the corresponding diol. This is a synthetic utility, not a compatibility. |
| Strong Non-Nucleophilic Bases | LDA, NaHMDS | Compatible | Due to the absence of α-protons, these bases will not deprotonate the lactone ring and can be used to effect reactions at other sites in the molecule, provided the temperature is kept low to prevent base-mediated decomposition. |
| Strong Acids | H₂SO₄, HCl | Incompatible | Will catalyze hydrolytic ring-opening, especially in the presence of water. |
Managing Incompatibilities: Protection & Reaction Control
When a desired reaction is incompatible with the lactone moiety, a chemist has two primary tools: protecting groups and reaction condition optimization.
Strategic Use of Protecting Groups
A protecting group is a temporary modification of a functional group to render it inert during a chemical transformation.[7] The choice of protecting group is critical and must be "orthogonal," meaning it can be removed under conditions that do not affect other parts of the molecule, including the lactone ring.[7]
Caption: Orthogonal protecting group strategy workflow.
Protocol 1: Boc Protection of a Primary Amine in a Lactone-Containing Molecule
This protocol describes the protection of a primary amine as a tert-butyloxycarbonyl (Boc) carbamate, a group stable to nucleophiles and bases but easily removed with acid.
Materials:
-
Substrate containing both the this compound moiety and a primary amine.
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid byproduct.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 1-4 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes excess reagents and acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-protected compound.
Causality: The use of a non-nucleophilic base (TEA) and the mild electrophile ((Boc)₂O) ensures that the reaction is selective for the nucleophilic amine over the lactone. The Boc group is stable to the basic workup conditions.
Key Transformation Protocols
The following protocols illustrate common reactions and demonstrate the practical application of the compatibility principles.
Protocol 2: Reductive Ring-Opening with Lithium Aluminum Hydride (LiAlH₄)
This procedure demonstrates the complete reduction of the lactone to a diol, a common synthetic transformation.
WARNING: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous) or 1M HCl
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and cautiously add water (X mL, where X = grams of LiAlH₄ used) dropwise.
-
Add 15% aqueous NaOH (X mL) dropwise.
-
Add water (3X mL) dropwise and stir vigorously for 1 hour. The grey suspension should become a white, granular precipitate that is easily filtered.
-
Alternatively, quench by the slow addition of Rochelle's salt solution and stir until the layers separate clearly.
-
-
Extraction & Isolation:
-
Filter the granular solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
If using the Rochelle's salt method, separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic filtrates/layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3,3-dimethylpentane-1,5-diol.
-
-
Purification: Purify by flash chromatography if necessary.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protection and Deprotection [cem.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans
Introduction
The tetrahydropyran (THP) moiety is a cornerstone in the architecture of a vast number of biologically active natural products and pharmaceuticals.[1][2][3][4] Its prevalence, ranking as the sixth most common ring system in FDA-approved small molecule drugs, underscores its significance in medicinal chemistry.[1] The conformational stability and potential for stereochemical diversity make the THP scaffold a "privileged" structure in drug discovery, offering a rigid framework that can decrease the entropic penalty of binding to a biological target. Consequently, the development of robust and stereoselective methods for the synthesis of polysubstituted tetrahydropyrans is a paramount objective in modern organic chemistry.[5][6]
This guide provides a detailed overview of key strategies for the stereoselective construction of polysubstituted tetrahydropyrans, complete with mechanistic insights and field-proven experimental protocols. It is designed for researchers, scientists, and professionals in drug development who seek to leverage these powerful synthetic tools.
Key Synthetic Strategies
The construction of the tetrahydropyran ring with precise control over multiple stereocenters can be achieved through a variety of elegant synthetic transformations. This guide will focus on three prominent and versatile approaches:
-
Prins Cyclization: A powerful acid-catalyzed reaction for forming carbon-carbon and carbon-oxygen bonds in a single step.[7][8]
-
Organocatalytic Cascade Reactions: An increasingly popular approach that utilizes small organic molecules to catalyze complex transformations, often with high enantioselectivity.[2][9][10]
-
Intramolecular Cyclizations: A broad and effective category of reactions that includes intramolecular hydroalkoxylation and oxa-Michael additions.[1][11]
The Prins Cyclization: A Classic Reimagined
First reported by Prins in 1919, the acid-catalyzed condensation of an alkene (or alkyne) with an aldehyde has evolved into a sophisticated and highly stereoselective method for THP synthesis.[7][8] The reaction generally proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile.[7]
Mechanistic Causality in Stereocontrol
The stereochemical outcome of the Prins cyclization is often dictated by the adoption of a chair-like transition state, which minimizes steric interactions.[5] By carefully selecting the starting materials and reaction conditions, chemists can favor the formation of specific diastereomers. For instance, the use of trans-homoallyl alcohols in indium trichloride-mediated cyclizations with aldehydes exclusively yields (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[12][13] In contrast, the corresponding cis-homoallyl alcohols predominantly give (up-up-up) 2,3,4-trisubstituted products.[12][13]
Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization for cis-2,6-Disubstituted-4-Methylenetetrahydropyran
This protocol is adapted from the work of Hoveyda and co-workers and demonstrates a highly diastereoselective Brønsted superacid-catalyzed Prins cyclization.[7]
Materials:
-
Unsaturated enol ether (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Brønsted superacid catalyst (e.g., a chiral phosphoric acid, 10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the unsaturated enol ether (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.2 mmol) to the solution.
-
In a separate vial, dissolve the Brønsted superacid catalyst (0.1 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted-4-methylenetetrahydropyran.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm the structure and determine the diastereomeric ratio. NOESY experiments can be crucial for confirming the cis relationship between the substituents at C-2 and C-6.
Organocatalytic Cascade Reactions: The Rise of Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including polysubstituted tetrahydropyrans.[2][10] These reactions often proceed through a cascade or domino sequence, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.[9][14]
Causality in Enantioselective Catalysis
Bifunctional organocatalysts, such as those based on quinine or cinchonine alkaloids bearing a squaramide or thiourea hydrogen-bonding motif, are particularly effective.[9][14] These catalysts can activate both the nucleophile and the electrophile simultaneously, bringing them into close proximity within a chiral environment. This dual activation strategy allows for precise control over the stereochemical outcome of the reaction.
Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Cascade for Highly Functionalized Tetrahydropyrans
This protocol is based on a method developed for the synthesis of tetrahydropyrans with five contiguous stereocenters.[9][14]
Materials:
-
β-Keto ester or acetylacetone (1.0 equiv)
-
β-Nitrostyrene (1.1 equiv)
-
Alkynyl aldehyde (1.5 equiv)
-
Quinine-based squaramide organocatalyst (10 mol%)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the β-keto ester (0.2 mmol), β-nitrostyrene (0.22 mmol), the quinine-based squaramide organocatalyst (0.02 mmol), and anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for the time required to form the Michael adduct (typically monitored by TLC).
-
Add the alkynyl aldehyde (0.3 mmol) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (as indicated by TLC).
-
Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to yield the highly functionalized tetrahydropyran.
Self-Validation:
-
Chiral HPLC: Determine the enantiomeric excess (ee) of the product using a suitable chiral stationary phase.
-
NMR Spectroscopy: Confirm the structure and determine the diastereomeric ratio (dr) of the product. Recrystallization can often improve the diastereomeric ratio.[9][14]
Intramolecular Cyclizations: Atom-Economical Ring Formation
Intramolecular cyclizations of unsaturated alcohols are a highly atom-economical approach to tetrahydropyran synthesis.[11] These reactions can be catalyzed by a variety of species, including Brønsted acids, Lewis acids, and transition metals.[1][11]
Mechanistic Insights into Regio- and Stereoselectivity
The regioselectivity of intramolecular hydroalkoxylation is generally governed by Baldwin's rules, with 6-exo cyclizations being favored for the formation of tetrahydropyrans. The stereoselectivity is often substrate-controlled, with the existing stereocenters in the acyclic precursor directing the formation of new stereocenters during the cyclization event.
Experimental Protocol: Brønsted Acid-Mediated Hydroxyalkoxylation of a Silylated Alkenol
This protocol is based on an efficient and stereoselective method for preparing polysubstituted tetrahydropyrans.[15][16][17]
Materials:
-
Allylsilyl alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the allylsilyl alcohol (1.0 mmol) in dry DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add p-TsOH·H₂O (1.0 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the polysubstituted tetrahydropyran.
Self-Validation:
-
NMR Spectroscopy: The relative stereochemistry of the product can be determined using NOESY experiments. For example, a NOESY correlation between the silylmethyl group and the hydrogen at C3 can confirm their anti relationship.[15]
-
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition of the synthesized compound.
Data Presentation
| Strategy | Key Features | Typical Catalyst | Stereocontrol |
| Prins Cyclization | C-C and C-O bond formation in one step; versatile for various substitution patterns. | Brønsted or Lewis acids (e.g., TFA, TMSOTf, InCl₃).[7][12] | Generally high diastereoselectivity, often controlled by a chair-like transition state.[5] |
| Organocatalytic Cascade | High enantioselectivity; rapid build-up of molecular complexity. | Chiral amines, phosphoric acids, or bifunctional catalysts (e.g., squaramides).[2][14] | Excellent enantioselectivity and often good to excellent diastereoselectivity.[9][14] |
| Intramolecular Hydroalkoxylation | High atom economy; formation of the THP ring from an acyclic precursor. | Brønsted acids (p-TsOH), Lewis acids, or transition metals (Au, Pd).[1][11] | Substrate-controlled diastereoselectivity, often with excellent chirality transfer.[18] |
Visualizations
Prins Cyclization Workflow
Caption: Workflow for a catalytic asymmetric Prins cyclization.
Organocatalytic Cascade Mechanism
Caption: Logical flow of an organocatalytic cascade reaction.
Conclusion
The stereoselective synthesis of polysubstituted tetrahydropyrans is a vibrant and evolving field of research. The strategies outlined in this guide—Prins cyclizations, organocatalytic cascades, and intramolecular cyclizations—represent powerful and versatile tools for accessing these important heterocyclic scaffolds. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can confidently construct complex tetrahydropyran-containing molecules for applications in drug discovery and natural product synthesis. The continued development of novel catalytic systems and synthetic methodologies promises to further expand the synthetic chemist's toolbox for creating these valuable compounds with ever-increasing efficiency and stereocontrol.
References
- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 9. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydropyran synthesis [organic-chemistry.org]
Application Notes and Protocols: One-Pot Synthesis of Pyran Derivatives Using Lactone Precursors
<
Abstract
Pyran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic and functional properties.[1][2][3][4] This document provides a comprehensive guide to the one-pot synthesis of these valuable heterocyclic compounds, with a particular focus on the strategic use of lactone precursors. We will delve into the mechanistic underpinnings of these reactions, providing a logical framework for protocol selection and optimization. Detailed, field-tested protocols for the synthesis of various pyran scaffolds, including dihydropyrano[3,2-c]chromenes, are presented.[5] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage efficient and sustainable synthetic methodologies for the rapid generation of diverse pyran libraries.
Introduction: The Significance of Pyrans and the Efficiency of One-Pot Synthesis
The pyran motif, a six-membered heterocycle containing an oxygen atom, is a privileged scaffold found in a vast array of biologically active molecules.[1][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4] Prominent examples of pyran-containing drugs include the neuraminidase inhibitor Zanamivir, used for the prevention of influenza A and B.[4] The development of efficient synthetic routes to access structurally diverse pyran derivatives is therefore a critical endeavor in modern drug discovery.[2]
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in this regard, offering numerous advantages over traditional multi-step syntheses.[6] These reactions, where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all reactants, are characterized by:
-
High Atom Economy: Minimizing waste by incorporating most of the atoms from the reactants into the final product.
-
Reduced Reaction Times and Costs: Eliminating the need for isolation and purification of intermediates, which saves time, solvents, and resources.[6]
-
Operational Simplicity: Streamlining experimental procedures, making them more amenable to high-throughput synthesis and library generation.[6]
-
Environmental Friendliness: Often utilizing greener solvents and catalysts, aligning with the principles of sustainable chemistry.[6][7]
Lactones, cyclic esters, are particularly attractive precursors for pyran synthesis due to their inherent reactivity. The ester linkage can be strategically cleaved and the resulting functionalities can participate in intramolecular cyclizations to form the pyran ring. This guide will explore how the reactivity of lactones can be harnessed in one-pot procedures to generate complex pyran derivatives.
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the underlying reaction mechanism is paramount for rational experimental design and troubleshooting. The one-pot synthesis of pyran derivatives from lactone precursors typically proceeds through a domino sequence of reactions. A common and illustrative example is the synthesis of dihydropyrano[3,2-c]chromenes from 4-hydroxycoumarin (a lactone), an aromatic aldehyde, and a methylene-activated compound like malononitrile.[5][7]
The reaction is believed to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction is often initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile). This step generates a highly electrophilic α,β-unsaturated intermediate.
-
Michael Addition: The enolate of the lactone (in this case, 4-hydroxycoumarin) then acts as a nucleophile and undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the coumarin attacks the nitrile group, followed by tautomerization to yield the stable dihydropyrano[3,2-c]chromene scaffold.
This domino sequence allows for the rapid construction of a complex heterocyclic system from simple starting materials in a single operation. The choice of catalyst is crucial in facilitating this cascade, with various catalysts such as Lewis acids, Brønsted acids, and organocatalysts being employed to promote the different steps of the reaction.
Caption: Proposed mechanism for the one-pot synthesis of dihydropyrano[3,2-c]chromenes.[5]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of pyran derivatives. These protocols have been designed to be robust and reproducible.
General Protocol for the Synthesis of Dihydropyrano[3,2-c]chromene Derivatives
This protocol is a widely adopted and efficient method for the synthesis of a diverse range of dihydropyrano[3,2-c]chromene derivatives.[5]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxycoumarin (1 mmol)
-
Catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%)
-
Solvent (e.g., Water, 25 mL)
-
Ethanol (for recrystallization)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%).[5]
-
Add the solvent (e.g., water, 25 mL) to the flask.[5]
-
Stir the reaction mixture at 70°C for the appropriate time (typically 60-90 minutes).[5]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.[5]
-
Filter the solid product using a Buchner funnel and wash with water.[5]
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[3,2-c]chromene derivative.
Caption: Experimental workflow for the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives.[5]
Catalyst and Solvent Screening
The choice of catalyst and solvent can significantly impact the reaction efficiency and yield. A variety of catalysts have been reported for the synthesis of 4H-pyran derivatives, including neodymium(III) oxide (Nd2O3), and KOH loaded on calcium oxide.[6][8] Green solvents like water or ethanol are often preferred to minimize environmental impact.[6][7] It is recommended to perform small-scale screening experiments to identify the optimal conditions for a specific set of substrates.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-chlorophenylboronic acid | Water | 70 | 60-90 | Good to Excellent | [5] |
| Neodymium(III) oxide (Nd2O3) | H2O/C2H5OH (1:1) | 80 | 45 | 93 | [6] |
| KOH loaded CaO | Solvent-free | 60 | 10 | 92 | [8] |
| Ammonium Acetate | Water | 80 | 20 | Good | [9] |
Table 1: Comparison of different catalytic systems for the synthesis of pyran derivatives.
Substrate Scope and Limitations
The one-pot synthesis of pyran derivatives using lactone precursors is applicable to a wide range of substrates.
-
Aromatic Aldehydes: A variety of substituted aromatic aldehydes, containing both electron-donating and electron-withdrawing groups, can be successfully employed.[6]
-
Active Methylene Compounds: Besides malononitrile, other active methylene compounds such as ethyl acetoacetate and β-diketones can also be used, leading to different pyran substitution patterns.[6]
-
Lactone Precursors: While 4-hydroxycoumarin is a common precursor, other lactones and cyclic ketones can potentially be used to generate novel pyran structures.[5][10]
It is important to note that the reactivity of the substrates can influence the reaction conditions required. For example, aldehydes with strong electron-withdrawing groups may react faster.
Characterization of Synthesized Pyran Derivatives
The synthesized pyran derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Melting Point: To assess the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as -NH2, -CN, and -C=O.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Conclusion and Future Outlook
The one-pot synthesis of pyran derivatives from lactone precursors represents a highly efficient, atom-economical, and environmentally friendly approach for the generation of these valuable heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of pyran derivatives for applications in drug discovery and materials science. Future research in this area will likely focus on the development of novel catalytic systems, the expansion of the substrate scope to include a wider variety of lactone precursors, and the application of these methods in the synthesis of complex natural products and their analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mjbas.com [mjbas.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. growingscience.com [growingscience.com]
- 9. Environment Friendly One-Pot Synthesis of Pyran and Benzopyran - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 10. One-Pot Synthesis of Some Fused Pyran-2-ones. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Tetrahydropyran-2-ones
Introduction: The Significance of Chiral Tetrahydropyran-2-ones
The tetrahydropyran-2-one, or δ-lactone, is a privileged structural motif frequently encountered in a vast array of biologically active natural products and blockbuster pharmaceuticals.[1][2][3] The specific stereochemistry of these chiral heterocycles is often paramount to their pharmacological activity, making their stereoselective synthesis a critical endeavor in modern drug discovery and development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of chiral tetrahydropyran-2-ones. We will delve into the core principles, field-proven insights, and detailed protocols for three major catalytic strategies: organocatalysis, transition metal catalysis, and biocatalysis.
I. Organocatalytic Strategies: Domino Reactions for Complexity Generation
Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods.[4] In the realm of tetrahydropyran-2-one synthesis, domino reactions, where multiple bond-forming events occur in a single pot, have proven to be particularly effective.[5]
A. Mechanism and Rationale: The Michael-Hemiacetalization Cascade
A prominent organocatalytic strategy involves a domino Michael-hemiacetalization reaction.[5] This approach typically utilizes a chiral bifunctional organocatalyst, such as a squaramide or thiourea derivative of a cinchona alkaloid, to activate both the nucleophile and the electrophile.[4] The reaction proceeds through a highly organized transition state, enabling excellent stereocontrol.
The generally accepted mechanism, as illustrated below, involves the activation of a 1,3-dicarbonyl compound by the hydrogen-bonding moiety of the catalyst, while the tertiary amine of the cinchona alkaloid activates the α,β-unsaturated nitroalkene. This dual activation facilitates the initial Michael addition. The resulting intermediate then undergoes an intramolecular hemiacetalization to furnish the highly functionalized tetrahydropyran core.
Caption: Organocatalytic Domino Michael-Hemiacetalization Workflow.
B. Protocol: Organocatalytic Synthesis of a Polyfunctionalized Tetrahydropyranol
This protocol is adapted from the work of Enders and others, demonstrating the synthesis of highly functionalized tetrahydropyranols with excellent stereocontrol.[5]
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol, 1.0 equiv)
-
(E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv)
-
Quinine-derived squaramide catalyst (e.g., catalyst E in the cited literature) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (4.0 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a clean, dry glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol).
-
Add anhydrous dichloromethane (4.0 mL) to dissolve the starting materials.
-
Add the chiral squaramide organocatalyst (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired polyfunctionalized tetrahydropyranol. The diastereomers can often be separated at this stage.
C. Quantitative Data Summary: Organocatalytic Approaches
| Entry | 1,3-Dicarbonyl Compound | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| 1 | Acetylacetone | (E)-3-phenyl-2-nitroprop-2-en-1-ol | 10 | 94 (total) | >20:1 | 93 (trans) | [4] |
| 2 | Ethyl acetoacetate | (E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol | 10 | 91 (total) | 10:1 | 99 (trans) | [5] |
| 3 | Dibenzoylmethane | (E)-3-(2-naphthyl)-2-nitroprop-2-en-1-ol | 10 | 88 (total) | >20:1 | 97 (trans) | [5] |
II. Transition Metal Catalysis: Radical Pathways to Chiral Lactones
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of complex molecules. Copper-catalyzed radical oxyfunctionalization of alkenes has emerged as a particularly effective method for the construction of chiral γ- and δ-lactones.[6]
A. Mechanism and Rationale: Copper-Catalyzed Radical Oxyfunctionalization
This strategy relies on the generation of a radical species which adds to an unsaturated carboxylic acid. The subsequent intramolecular cyclization is rendered enantioselective by a chiral copper catalyst. A plausible catalytic cycle is depicted below. The reaction is initiated by the formation of a radical from a suitable precursor, which then adds to the alkene of the unsaturated carboxylic acid. The resulting alkyl radical is trapped by the chiral copper(II) complex in an enantioselective C-O bond-forming step to yield the lactone product and regenerate the copper(I) catalyst.[6]
Caption: Proposed Catalytic Cycle for Copper-Catalyzed Radical Oxyfunctionalization.
B. Protocol: Copper-Catalyzed Asymmetric Oxyazidation of an Unsaturated Carboxylic Acid
The following protocol is a representative example of the copper-catalyzed enantioselective oxyfunctionalization of alkenes for the synthesis of a chiral δ-lactone containing an azide functionality.[6]
Materials:
-
Unsaturated carboxylic acid (e.g., 4-phenyl-4-pentenoic acid) (0.2 mmol, 1.0 equiv)
-
TMSN₃ (trimethylsilyl azide) (0.4 mmol, 2.0 equiv)
-
(PhO)₂P(O)N₃ (diphenylphosphoryl azide) (0.3 mmol, 1.5 equiv)
-
Cu(MeCN)₄PF₆ (0.02 mmol, 10 mol%)
-
Chiral bisoxazoline (BOX) ligand (0.022 mmol, 11 mol%)
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Cu(MeCN)₄PF₆ (0.02 mmol) and the chiral BOX ligand (0.022 mmol).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
To this solution, add the unsaturated carboxylic acid (0.2 mmol) and a solution of (PhO)₂P(O)N₃ (0.3 mmol) in DCE (0.5 mL).
-
Finally, add TMSN₃ (0.4 mmol) and the remaining DCE (0.5 mL).
-
Seal the Schlenk tube and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system to afford the chiral azido-lactone.
C. Quantitative Data Summary: Copper-Catalyzed Oxyfunctionalization
| Entry | Alkene Substrate | Radical Source | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 4-Phenyl-4-pentenoic acid | TMSN₃/(PhO)₂P(O)N₃ | Bisoxazoline | 85 | 92 | [6] |
| 2 | 4-Methyl-4-pentenoic acid | TsCl | Bisoxazoline | 78 | 88 | [6] |
| 3 | 4-Vinylbenzoic acid | Arylboronic acid | Chiral Pyridyl-Oxazoline | 72 | 95 | [6] |
III. Biocatalysis: The "Green" Chemistry Approach
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective, efficient, and environmentally friendly route to chiral molecules.[7] Engineered carbonyl reductases (KREDs) have shown remarkable efficacy in the asymmetric synthesis of chiral δ-lactones from δ-ketoacids.[7][8]
A. Mechanism and Rationale: Enzymatic Reduction and Lactonization
The biocatalytic approach involves the highly stereoselective reduction of a δ-ketoacid to the corresponding chiral δ-hydroxy acid, which then spontaneously cyclizes to the δ-lactone under acidic conditions or in situ. The stereochemical outcome is dictated by the enzyme's active site. Often, a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is employed to recycle the expensive NADPH cofactor.[9]
Caption: Workflow for Biocatalytic Synthesis of Chiral δ-Lactones.
B. Protocol: Enzymatic Synthesis of (R)-δ-Decalactone
This protocol is based on the work of Bai and coworkers, who developed an engineered carbonyl reductase for the efficient synthesis of chiral δ-lactones.[7]
Materials:
-
5-Oxodecanoic acid (5 mM)
-
Engineered Carbonyl Reductase (e.g., SmCR_M5) enzyme powder (20 mg/mL)
-
Glucose Dehydrogenase (GDH) enzyme powder (10 mg/mL)
-
NADP⁺ (2 mM)
-
Glucose (20 mM)
-
Phosphate buffer (PBS, pH 7.0, 100 mM)
-
Sodium carbonate (Na₂CO₃) solution (1.0 M) for pH adjustment
-
Ethyl acetate for extraction
Procedure:
-
Prepare a 10 mL reaction mixture in a suitable vessel containing PBS buffer (pH 7.0, 100 mM).
-
Add 5-oxodecanoic acid to a final concentration of 5 mM.
-
Add glucose (20 mM), NADP⁺ (2 mM), GDH enzyme powder (10 mg/mL), and the engineered KRED enzyme powder (20 mg/mL).
-
Stir the reaction mixture magnetically at 30 °C.
-
Maintain the pH of the reaction at 7.0 by the periodic addition of 1.0 M Na₂CO₃ solution.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing by a suitable method (e.g., GC or HPLC).
-
Upon completion, acidify the reaction mixture to pH ~3 with HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-δ-decalactone.
-
If necessary, purify the product further by silica gel chromatography.
C. Quantitative Data Summary: Biocatalytic Synthesis
| Entry | Substrate (δ-Ketoacid) | Enzyme | Yield (%) | ee (%) | STY (g L⁻¹ d⁻¹) | Reference |
| 1 | 5-Oxodecanoic acid | SmCR_M5 | >99 | 99 (R) | 301 | [7] |
| 2 | 5-Oxododecanoic acid | SmCR_M5 | 98 | >99 (R) | 280 | [7] |
| 3 | 5-Oxo-5-phenylpentanoic acid | Engineered KRED | 95 | >99 (S) | N/A | [9] |
IV. Conclusion and Future Outlook
The asymmetric synthesis of chiral tetrahydropyran-2-ones is a vibrant and rapidly evolving field of research. Organocatalysis, transition metal catalysis, and biocatalysis each offer distinct advantages and cater to different synthetic needs. Organocatalytic domino reactions provide a powerful means to rapidly construct molecular complexity from simple precursors. Transition metal catalysis, particularly copper-catalyzed radical reactions, enables the synthesis of highly functionalized lactones that may be difficult to access through other means. Biocatalysis stands out for its exceptional stereoselectivity and environmentally friendly reaction conditions, making it an increasingly attractive option for industrial applications.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. Future developments in this area will likely focus on the discovery of novel and more efficient catalysts, the expansion of substrate scope, and the development of even more sustainable and atom-economical synthetic methodologies. The continued innovation in the asymmetric synthesis of these vital chiral building blocks will undoubtedly accelerate the discovery and development of new and improved therapeutics.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Tetrahydropyran‐Containing Natural Products Exploiting Intramolecular Oxa‐Conjugate Cyclization | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
The Synthetic Utility of 3,3-Dimethyl-tetrahydropyran-2-one: A Versatile Building Block in Complex Molecule Synthesis
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethyl-tetrahydro-pyran-2-one (also known as 3,3-dimethyl-δ-valerolactone), a valuable heterocyclic building block in organic synthesis. While its direct application in the total synthesis of natural products is not extensively documented in readily accessible literature, the principles of its synthesis and its potential utility can be inferred from the broader context of substituted δ-lactone chemistry. This document details robust protocols for the preparation of this compound and explores its potential applications in the construction of complex molecular architectures, drawing parallels with structurally related synthons used in natural product synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural and chemical properties of gem-dimethylated δ-lactones.
Introduction: The Strategic Value of Substituted δ-Lactones
The tetrahydropyran-2-one, or δ-valerolactone, framework is a recurring motif in a multitude of bioactive natural products.[1] These six-membered lactones serve not only as integral structural components but also as versatile synthetic intermediates, allowing for the stereocontrolled introduction of various functionalities. The substitution pattern on the lactone ring dictates its chemical behavior and its utility in the assembly of complex target molecules.
This compound (Figure 1) presents a unique structural feature: a gem-dimethyl group at the C3 position. This substitution pattern imparts specific conformational constraints and steric hindrance, which can be strategically exploited in synthesis to influence the stereochemical outcome of reactions at adjacent centers. Furthermore, the lactone functionality itself is a gateway to a variety of chemical transformations, including ring-opening reactions to afford highly functionalized acyclic chains, and modifications at the α- and γ-positions.
While the direct use of this compound in the total synthesis of named natural products is not frequently reported, this guide aims to provide the necessary foundational knowledge for its preparation and to illuminate its potential by examining the synthetic applications of analogous substituted δ-lactones.
Synthesis of this compound: Verified Protocols
The efficient synthesis of this building block is a prerequisite for its application. Two primary and reliable methods for the preparation of this compound are detailed below.
Protocol 1: Reductive Cyclization of 3,3-Dimethylglutaric Anhydride
This method provides a straightforward and high-yielding route to the target lactone from a commercially available starting material.
Reaction Scheme:
A straightforward reduction and cyclization.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3-Dimethylglutaric Anhydride | 142.15 | 21.32 g | 0.15 |
| Sodium Borohydride (NaBH₄) | 37.83 | 5.8 g | 0.15 |
| Dry Tetrahydrofuran (THF) | - | 150 mL | - |
| 6N Hydrochloric Acid (HCl) | - | 60 mL | - |
| Ethyl Ether | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend sodium borohydride (5.8 g, 0.15 mol) in dry tetrahydrofuran (30 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Anhydride: In a separate flask, dissolve 3,3-dimethylglutaric anhydride (21.32 g, 0.15 mol) in dry tetrahydrofuran (120 mL). Add this solution to the cooled sodium borohydride suspension over a period of 5 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.
-
Work-up: Cautiously add 6N hydrochloric acid (60 mL) to quench the reaction. Concentrate the mixture in vacuo. Add water (300 mL) and extract the aqueous layer with ethyl ether.
-
Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting oil by distillation (60 °C at 1 mm Hg) to yield this compound as a colorless liquid (yield: 13.1 g, 68.2%).[2]
Causality of Experimental Choices:
-
Sodium Borohydride: A mild reducing agent that selectively reduces the anhydride to the corresponding lactone without over-reduction to the diol.
-
Dry THF: An aprotic solvent is crucial to prevent the quenching of the reducing agent.
-
Acidic Work-up: The addition of HCl protonates the intermediate alkoxide and facilitates the work-up procedure.
Protocol 2: α-Methylation of 3-Methyl-tetrahydro-pyran-2-one
This protocol demonstrates the synthesis of the target molecule via the formation of a gem-dimethyl group through methylation of a mono-methylated precursor.
Reaction Scheme:
Stepwise construction of the gem-dimethyl group.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-tetrahydro-pyran-2-one | 114.14 | 5.6 g | 49.0 mmol |
| Lithium Diisopropylamide (LDA) | - | 54 mmol | - |
| Methyl Iodide (CH₃I) | 141.94 | 10.4 g | 73.5 mmol |
| Dry Tetrahydrofuran (THF) | - | 50 mL | - |
| 10% Hydrochloric Acid (HCl) | - | 21 mL | - |
| Ether | - | 300 mL | - |
| Saturated Brine, Saturated NaHCO₃ | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Protocol:
-
Enolate Formation: Prepare a solution of LDA (54 mmol) in dry THF (50 mL) in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C. Slowly add a solution of 3-methyltetrahydro-2H-pyran-2-one (5.6 g, 49.0 mmol) in THF, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 30 minutes at -78 °C.
-
Alkylation: Replace the cooling bath with a carbon dioxide/acetonitrile bath (-45 °C). Add methyl iodide (10.4 g, 73.5 mmol) at a rate that maintains the internal temperature at -45 °C. Stir at this temperature for 1 hour.
-
Quenching: Allow the reaction to warm to -30 °C and then quench by the dropwise addition of 10% HCl (21 mL).
-
Work-up and Purification: Pour the mixture into ether (300 mL). Wash the ether layer sequentially with saturated brine (50 mL), saturated NaHCO₃ solution (20 mL), and saturated brine (2 x 25 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Distill the resulting pale yellow oil to afford the pure product as a colorless liquid (b.p. 54 °C at 0.2 mmHg).[3]
Causality of Experimental Choices:
-
LDA: A strong, non-nucleophilic base that efficiently deprotonates the α-position of the lactone to form the lithium enolate.
-
Low Temperature: The enolate is formed and reacted at low temperatures to prevent side reactions such as self-condensation.
-
Methyl Iodide: A reactive electrophile for the SN2 alkylation of the enolate.
Synthetic Applications and Potential in Natural Product Synthesis
The gem-dimethyl group in this compound can serve as a stereodirecting element and a stable scaffold in complex molecule synthesis. While direct examples are scarce, the utility of this structural motif can be appreciated by examining the synthesis of natural products that employ similar substituted δ-lactones.
General Reactivity and Strategic Considerations
The 3,3-dimethyl substitution provides steric bulk that can influence the facial selectivity of reactions at the C2 and C4 positions. For example, enolate formation at C2 followed by alkylation would be influenced by the gem-dimethyl group, potentially leading to a high degree of diastereoselectivity.
Furthermore, the lactone can be opened under basic or acidic conditions to yield a δ-hydroxy acid derivative. This acyclic product, with its gem-dimethylated carbon, can then be further elaborated.
Synthetic pathways from 3,3-dimethyl-δ-valerolactone.
Analogous Building Blocks in Natural Product Synthesis: The Case of Simplactones
The synthesis of simplactones, a class of substituted δ-valerolactones, showcases the strategic use of chiral auxiliaries to achieve diastereoselective synthesis of related lactone structures.[4][5][6] Although not directly employing this compound, the principles of controlling stereochemistry in the formation of the lactone ring are highly relevant. In these syntheses, a double diastereoselective acetate aldol reaction is utilized, where the stereochemistry is controlled by a chiral auxiliary.[4][5][6] This highlights how a pre-existing stereocenter, or in our case, a bulky substituent like a gem-dimethyl group, can influence the formation of new stereocenters.
Conclusion and Future Outlook
This compound is a readily accessible and synthetically versatile building block. The protocols detailed herein provide reliable methods for its preparation on a laboratory scale. While its full potential in the arena of natural product total synthesis remains to be extensively explored and documented, the foundational chemistry of δ-lactones and the strategic implications of the gem-dimethyl substitution suggest a promising future for this synthon. Researchers are encouraged to explore its utility in the stereocontrolled synthesis of complex acyclic chains and in the construction of novel heterocyclic systems. The principles and protocols outlined in this guide serve as a solid starting point for such endeavors.
References
- 1. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (+)-brefeldin A and 7-epi-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic ionophores as non-resistant antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chemo-catalytic Synthesis of δ-Lactones from Renewable Resources
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the chemo-catalytic synthesis of δ-lactones, with a specific focus on leveraging renewable feedstocks. As the chemical industry pivots towards sustainability, the valorization of biomass into high-value platform molecules and subsequent conversion into functional chemicals like δ-lactones has become a critical area of research. These application notes detail several robust catalytic pathways, offering in-depth mechanistic insights, comparative data, and step-by-step protocols to facilitate the adoption of these green chemical processes in the laboratory.
Introduction: The Imperative for Renewable δ-Lactones
δ-Lactones, particularly δ-valerolactone, are valuable cyclic esters that serve as key monomers for the production of biodegradable polyesters and as versatile intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] Traditionally, their synthesis has relied on petrochemical feedstocks. However, the urgent need to mitigate carbon dioxide emissions and build a circular economy has catalyzed the development of novel synthetic routes from renewable resources.[2][3]
Lignocellulosic biomass, the most abundant form of terrestrial biomass, can be deconstructed into platform molecules like levulinic acid (LA) and furfural.[4][5][6] These molecules serve as the foundational starting materials for the chemo-catalytic pathways discussed herein. This guide focuses on the strategic conversion of these bio-derived intermediates into δ-lactones, emphasizing catalyst design, reaction engineering, and mechanistic understanding to achieve high yields and selectivities.
The following diagram illustrates the general workflow from biomass to δ-lactones, highlighting the key platform molecules that bridge the initial biomass processing with the final catalytic synthesis.
Caption: General workflow from renewable biomass to δ-lactones.
Pathway 1: Hydrogenation of Levulinic Acid to δ-Valerolactone
The conversion of levulinic acid (LA), a top-12 biomass-derived platform chemical, is one of the most studied routes to lactones.[4] This pathway typically involves the hydrogenation of LA to an intermediate, which then cyclizes. The primary challenge is selectively hydrogenating the ketone and carboxylic acid functionalities to yield 1,4-pentanediol (1,4-PDO) or 5-hydroxypentanoic acid, which readily cyclizes to δ-valerolactone (DVL) and its precursor, γ-valerolactone (GVL).
Mechanistic Insight & Catalyst Selection
The conversion proceeds through a network of reactions. First, the ketone group of LA is hydrogenated to form 4-hydroxypentanoic acid, which rapidly cyclizes to the thermodynamically stable five-membered ring, γ-valerolactone (GVL).[7] The subsequent, more challenging step is the ring-opening of GVL and further hydrogenation to 1,4-pentanediol (1,4-PDO).[2] Finally, 1,4-PDO can be dehydrogenated to form δ-valerolactone.
Achieving high selectivity towards 1,4-PDO, the key precursor to DVL, requires sophisticated catalyst design. Monometallic catalysts (e.g., Ru, Rh, Pt) often favor GVL production.[8] Bimetallic catalysts, particularly those incorporating an oxophilic promoter like Mo or Re, have demonstrated superior performance.[2][8] The promoter is believed to facilitate the ring-opening of GVL and the hydrogenation of the carboxylic acid intermediate by providing Lewis acid sites that interact with the carbonyl oxygen. For instance, Mo-modified Ru and Rh catalysts have shown excellent yields of 1,4-PDO.[9][10]
Caption: Reaction pathway from Levulinic Acid to δ-Valerolactone.
Protocol: Selective Hydrogenation of LA to 1,4-Pentanediol using Ru-MoOₓ/AC
This protocol is adapted from a highly efficient process for converting LA to 1,4-PDO, the immediate precursor for DVL, using a molybdenum-modified ruthenium catalyst.[10]
Materials & Reagents:
-
Levulinic Acid (≥98%)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Activated Carbon (AC) support
-
Deionized water
-
Hydrogen gas (H₂, high purity)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
Catalyst Preparation (Impregnation Method):
-
Disperse the activated carbon support in deionized water.
-
Add aqueous solutions of RuCl₃·xH₂O and ammonium molybdate in the desired metal loading ratios (e.g., 5 wt% Ru, 1.5 wt% Mo).
-
Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the water via rotary evaporation.
-
Dry the resulting solid in an oven at 110 °C overnight.
-
Calcine the dried catalyst under an inert atmosphere (e.g., N₂) at 400 °C for 3 hours.
-
Prior to the reaction, reduce the catalyst in a stream of H₂ at 300 °C for 2 hours.
Hydrogenation Procedure:
-
Load the autoclave reactor with an aqueous solution of levulinic acid (e.g., 10 wt%), and the prepared Ru-MoOₓ/AC catalyst (e.g., substrate-to-catalyst ratio of 20:1 by weight).
-
Seal the reactor and purge it several times with H₂ to remove air.
-
Pressurize the reactor with H₂ to 4 MPa.
-
Heat the reactor to 70 °C while stirring vigorously (e.g., 1000 rpm).
-
Maintain these conditions for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by analyzing aliquots via GC-MS or HPLC.
-
After the reaction, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Separate the catalyst from the liquid product by filtration or centrifugation for recycling.
-
Analyze the liquid product to determine the conversion of LA and the yield of 1,4-PDO. A yield of up to 96.7 mol% can be achieved under these optimized conditions.[10]
Pathway 2: Baeyer-Villiger Oxidation of Bio-derived Cyclopentanone
The Baeyer-Villiger (BV) oxidation is a classic organic reaction that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group.[11][12] This pathway is highly relevant for renewable synthesis, as cyclopentanone can be produced from furfural, which in turn is derived from the hemicellulose fraction of biomass.[13]
Mechanistic Insight & Catalyst Selection
The reaction mechanism involves the nucleophilic addition of a peroxyacid to the protonated ketone, forming a tetrahedral intermediate known as the "Criegee intermediate".[11][14][15] This is followed by a concerted rearrangement where a carbon atom migrates to an adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct.[11][15]
While traditional BV oxidations use stoichiometric amounts of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), modern green chemistry approaches focus on catalytic systems using hydrogen peroxide (H₂O₂) as a clean oxidant.[16][17] Solid Lewis acid catalysts, such as Sn-containing zeolites (e.g., Sn-Beta), have emerged as highly effective and reusable catalysts for this transformation, offering a more sustainable alternative to homogeneous systems.[18]
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
Protocol: Sn-Beta Catalyzed Oxidation of Cyclopentanone with H₂O₂
This protocol describes a solvent-free, environmentally benign BV oxidation to produce δ-valerolactone.[18]
Materials & Reagents:
-
Cyclopentanone (≥99%)
-
Hydrogen peroxide (30-50 wt% solution in H₂O)
-
Sn-Beta zeolite catalyst (commercially available or synthesized via established methods)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Experimental Procedure:
-
Activate the Sn-Beta catalyst by heating at 400-500 °C for 4 hours under a flow of dry air. Cool down under an inert atmosphere.
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, add the activated Sn-Beta catalyst. The substrate-to-catalyst ratio can be high, for example, >200 (wt/wt).[18]
-
Add cyclopentanone to the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-90 °C).
-
Slowly add the hydrogen peroxide solution dropwise over a period of 1-2 hours using a syringe pump. Caution: The reaction can be exothermic.
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours), monitoring the conversion of cyclopentanone by GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.
-
Extract the liquid product mixture with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (to quench any remaining peroxide) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude δ-valerolactone.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Comparative Analysis of Catalytic Pathways
The choice of synthetic route depends on feedstock availability, desired scale, and economic considerations. The following table summarizes the key parameters of the discussed chemo-catalytic pathways.
| Pathway | Renewable Feedstock | Key Intermediate(s) | Typical Catalyst System | Oxidant/Reductant | Typical Yield | Key Advantages & Disadvantages |
| Hydrogenation | Levulinic Acid | 1,4-Pentanediol | Heterogeneous bimetallic (e.g., Ru-Mo/C, Pt-Mo/HAP)[2][10] | H₂ | >90% (to 1,4-PDO)[2][10] | Adv: High yields, direct route from a key platform molecule. Disadv: Requires high-pressure H₂, multi-step process to DVL. |
| Baeyer-Villiger Oxidation | Furfural -> Cyclopentanone | Criegee Intermediate | Heterogeneous Lewis Acid (e.g., Sn-Beta Zeolite)[18] | H₂O₂ | ~85-95%[18] | Adv: Uses a green oxidant (H₂O₂), high atom economy, catalyst is reusable. Disadv: Feedstock synthesis from furfural adds steps. |
| Intramolecular Cyclization | 5-Hydroxypentanoic Acid | - | Acid Catalyst | None (Dehydration) | High | Adv: Simple dehydration reaction. Disadv: Synthesis of the 5-hydroxypentanoic acid precursor can be challenging. |
Challenges and Future Outlook
While significant progress has been made, several challenges remain in the chemo-catalytic synthesis of δ-lactones from renewable resources.
-
Catalyst Stability and Reusability: Leaching of active metals and deactivation by coking or poisoning are persistent issues for heterogeneous catalysts, especially under the often acidic or aqueous conditions of biomass conversion.[7]
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Selectivity Control: Biomass-derived streams contain a complex mixture of compounds. Achieving high selectivity to the desired lactone while minimizing side reactions is a major challenge that requires precise catalyst and process design.
-
Process Integration: Developing economically viable processes requires integrating biomass pretreatment, platform molecule production, and final catalytic upgrading into a seamless and efficient biorefinery concept.
Future research should focus on designing robust, multifunctional catalysts that can perform multiple reaction steps in a one-pot process.[13] The exploration of novel catalytic systems, including non-noble metal catalysts and advanced nanostructured materials, will be crucial.[19] Furthermore, combining chemo-catalysis with biocatalysis offers a promising hybrid approach to leverage the high selectivity of enzymes with the high throughput of chemical catalysts.[20][21]
References
- 1. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]
- 2. Selective hydrogenation of levulinic acid to 1,4-pentanediol in water using a hydroxyapatite-supported Pt–Mo bimetallic catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Green catalytic process for γ-valerolactone production from levulinic acid and formic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03345K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous phase hydrogenation of levulinic acid to 1,4-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Aqueous Hydrogenation of Levulinic Acid to 1,4-Pentanediol over Mo-Modified Ru/Activated Carbon Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. journals.caf.ac.cn [journals.caf.ac.cn]
- 14. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Selective production of γ-valerolactone from biomass-derived levulinic acid over a Ni/CMK-3 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Biocatalytic Routes to Lactone Monomers for Polymer Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3,3-Dimethyl-tetrahydro-pyran-2-one Synthesis
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reaction yields.
Overview of Synthetic Strategies
This compound, a δ-lactone, is a valuable building block in organic synthesis.[2] Its synthesis can be approached through several routes, each with its own set of challenges and optimization parameters. The two most prevalent methods are the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the intramolecular cyclization (lactonization) of a hydroxy acid. A third method involves the alkylation of a related lactone.
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Baeyer-Villiger (BV) Oxidation: This classic reaction converts a cyclic ketone, 3,3-dimethylcyclohexanone, into the target lactone using a peroxyacid or other oxidant.[3][4] The key challenges are controlling regioselectivity and preventing side reactions.
-
Acid-Catalyzed Lactonization: This method involves the intramolecular esterification of 5-hydroxy-3,3-dimethylpentanoic acid.[5] Success hinges on effectively removing water to drive the equilibrium towards the cyclic product and avoiding intermolecular polymerization.[6]
-
Alkylation of a Precursor Lactone: This approach involves the methylation of 3-methyltetrahydro-2H-pyran-2-one using a strong base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide.[7] This method requires stringent anhydrous and low-temperature conditions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yield is a frequent issue that can stem from multiple factors. A systematic approach is crucial for diagnosis.[8][9]
dot
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions
| Cause | Diagnostic Check | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The presence of significant starting material indicates a stalled reaction. | Extend Reaction Time: Some reactions, particularly lactonizations, can be slow. Increase Temperature: Carefully increase the temperature, but be mindful of potential side reactions. Check Catalyst: In catalytic reactions (BV or lactonization), ensure the catalyst is active and used in the correct loading.[6] |
| Side Reactions | Analyze the crude product mixture by NMR or GC-MS to identify unexpected peaks. | Temperature Control: Overheating can promote decomposition or alternative reaction pathways.[6] For the LDA methylation route, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions.[7] Stoichiometry: Ensure precise measurement of reagents. An excess of oxidant in a BV reaction can lead to over-oxidation. |
| Purification Losses | Compare the mass of the crude product to the final isolated product. Significant loss points to issues in the workup or purification. | Workup: Ensure extractions are performed with an adequate volume of solvent and that all glassware is rinsed.[9] Purification Method: this compound is a relatively volatile liquid (b.p. ~90 °C at 8 Torr).[10] Avoid aggressive solvent removal on a rotary evaporator. Vacuum distillation is an effective purification method.[7] If using column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening. |
| Poor Reagent Quality | Reagents may degrade over time or absorb moisture. | Peroxyacids (for BV): Peroxyacids like m-CPBA can degrade upon storage. Use fresh or recently titrated batches. LDA (for Alkylation): LDA is highly sensitive to moisture. Use freshly prepared or commercially available solutions and titrate before use. Solvents: Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[8] |
Question 2: I am performing a Baeyer-Villiger oxidation, but the reaction is slow and my main product is unreacted ketone. How can I improve this?
This points to an issue with either the reaction conditions or the oxidant system.
Causality: The Baeyer-Villiger oxidation involves the nucleophilic attack of the peroxyacid on the protonated ketone, forming a tetrahedral intermediate (the "Criegee intermediate").[4] The subsequent rearrangement is the rate-determining step. If the reaction is slow, one of these steps is being hindered.
dot
Caption: Simplified Baeyer-Villiger reaction pathway.
Troubleshooting Steps:
-
Increase Oxidant Equivalents: While being careful not to over-oxidize, a modest increase in the peroxyacid (e.g., from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.
-
Consider a Stronger Oxidant: The reactivity of peroxyacids varies. Peroxytrifluoroacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is much more reactive than m-CPBA and can be effective for more stubborn ketones.[3][11]
-
Add a Lewis Acid Catalyst: The use of a Lewis acid, such as BF₃·OEt₂, can activate the ketone carbonyl, making it more electrophilic and accelerating the initial attack by the peroxyacid.[4]
-
Solvent Choice: The reaction is often performed in chlorinated solvents like dichloromethane or chloroform. Ensure the solvent is non-reactive and can dissolve all components. Some modern "green" approaches use ionic liquids or even water.[11][12]
Question 3: My lactonization of 5-hydroxy-3,3-dimethylpentanoic acid is producing a sticky, non-volatile substance instead of the desired lactone. What is happening?
This is a classic sign of intermolecular polymerization.
Causality: The hydroxyl group of one molecule is reacting with the carboxylic acid group of another molecule, forming a linear polyester chain instead of cyclizing. This intermolecular reaction competes with the desired intramolecular cyclization.
dot
Caption: Competing pathways in lactonization.
Troubleshooting Steps:
-
High Dilution Principle: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This reduces the probability of two different molecules encountering each other. Start with a concentration of ~0.01-0.05 M.
-
Efficient Water Removal: The reaction produces water, and its presence can prevent the reaction from reaching completion due to Le Châtelier's principle. Use a Dean-Stark apparatus or add molecular sieves to continuously remove water from the reaction medium.[6]
-
Choice of Acid Catalyst: A non-nucleophilic acid catalyst is preferred. p-Toluenesulfonic acid (p-TsOH) or scandium triflate are common and effective choices.[6]
-
Slow Addition: Add the hydroxy acid slowly via a syringe pump to a refluxing solution of the catalyst in a suitable solvent (e.g., toluene). This maintains the high-dilution conditions throughout the reaction.
Experimental Protocols
Protocol 1: Synthesis via Alkylation of 3-Methyltetrahydro-2H-pyran-2-one[7]
This protocol is adapted from a reported synthesis and requires strict anhydrous and anaerobic conditions.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.
-
LDA Formation (or use commercial): In the reaction flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium followed by an equimolar amount of diisopropylamine. Allow to stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of 3-methyltetrahydro-2H-pyran-2-one (1.0 eq) in anhydrous THF to the cold LDA solution, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 30 minutes.
-
Alkylation: Add methyl iodide (CH₃I, ~1.5 eq) dropwise, maintaining the internal temperature at approximately -45 °C (a dry ice/acetonitrile bath can be used). Stir at this temperature for one hour.
-
Quench: Allow the reaction to warm to -30 °C and then quench by the slow, dropwise addition of 10% aqueous HCl.
-
Workup: Pour the mixture into diethyl ether and wash sequentially with saturated brine, saturated sodium bicarbonate solution, and again with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product as a colorless liquid.
Protocol 2: Baeyer-Villiger Oxidation using m-CPBA
This is a general protocol for a common lab-scale BV oxidation.
Step-by-Step Methodology:
-
Setup: To a solution of 3,3-dimethylcyclohexanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add a buffer such as sodium bicarbonate (NaHCO₃, ~2.0 eq).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over 30-60 minutes, monitoring the internal temperature to keep it below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis shows complete consumption of the starting ketone (typically 4-24 hours).
-
Quench: Cool the reaction mixture back to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.
-
Workup: Separate the organic layer. Wash it with a saturated NaHCO₃ solution to remove m-chlorobenzoic acid, followed by a water wash and a brine wash.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation or flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between using a peroxyacid like m-CPBA versus a hydrogen peroxide-based system for the Baeyer-Villiger oxidation? A: Peroxyacids like m-CPBA are convenient, stoichiometric oxidants that often give clean reactions but generate a corresponding carboxylic acid byproduct that must be removed.[3] Hydrogen peroxide (H₂O₂) is a greener and more atom-economical oxidant, but it requires activation by a Lewis or Brønsted acid or a metal catalyst (e.g., Pt(II) complexes, tin-containing zeolites) to be effective for the BV oxidation.[3][11][12] Catalytic systems with H₂O₂ can be more complex to optimize but are often preferred for larger-scale industrial applications due to cost and waste reduction.
Q2: How do I monitor the progress of my reaction effectively? A: For most organic reactions, Thin Layer Chromatography (TLC) is the quickest and easiest method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) and visualize with a potassium permanganate stain, which will react with the starting ketone and product differently. For more quantitative analysis, Gas Chromatography (GC) is excellent for monitoring the disappearance of the volatile starting material and the appearance of the product.
Q3: What NMR signals are characteristic of this compound? A: The ¹H NMR spectrum should show a characteristic multiplet for the two protons on the oxygen-bearing carbon (C6) at around δ 4.3 ppm. The two geminal methyl groups at the C3 position will appear as a sharp singlet at approximately δ 1.3 ppm, integrating to six protons. The remaining four methylene protons on C4 and C5 will appear as multiplets between δ 1.7-1.9 ppm.[7]
Q4: Can this lactone ring be opened easily? A: Yes, like most esters, the lactone is susceptible to hydrolysis under both acidic and basic conditions. During workup, avoid prolonged contact with strong aqueous bases (like NaOH or KOH), which will saponify the lactone to the corresponding hydroxy carboxylate salt.[8] Mild basic washes with sodium bicarbonate are generally safe.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. 5-Hydroxy-3,3-dimethylpentanoic acid | C7H14O3 | CID 19021761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. This compound CAS#: 4830-05-1 [m.chemicalbook.com]
- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 12. art.torvergata.it [art.torvergata.it]
Technical Support Center: Purification of 3,3-Dimethyl-tetrahydro-pyran-2-one
Welcome to our dedicated technical support center for the purification of 3,3-dimethyl-tetrahydro-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this lactone from a reaction mixture. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
I. Understanding the Chemistry: Synthesis and Common Impurities
This compound, a δ-valerolactone derivative, is typically synthesized via one of two common routes:
-
Alkylation of a Precursor Lactone: This involves the methylation of 3-methyltetrahydro-2H-pyran-2-one using a strong base like lithium diisopropylamide (LDA) followed by an electrophile such as methyl iodide.[1]
-
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a corresponding cyclic ketone, 3,3-dimethyl-tetrahydropyran-4-one, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Each synthetic route can introduce specific impurities into the reaction mixture. Understanding these potential contaminants is the first step in devising an effective purification strategy.
Table 1: Common Impurities in the Synthesis of this compound
| Synthesis Route | Potential Impurity | Reason for Presence | Physical State/Properties |
| Alkylation | 3-methyltetrahydro-2H-pyran-2-one | Unreacted starting material | Liquid |
| 5-hydroxy-3,3-dimethylpentanoic acid | Hydrolysis of the lactone ring during acidic or basic workup | Viscous liquid or solid | |
| Diisopropylamine | From the LDA base | Liquid, volatile | |
| Tetrahydrofuran (THF) | Reaction solvent | Liquid, volatile | |
| Baeyer-Villiger Oxidation | 3,3-dimethyl-tetrahydropyran-4-one | Unreacted starting ketone | Liquid or low-melting solid |
| m-chlorobenzoic acid (from m-CPBA) | Byproduct of the oxidizing agent | White solid | |
| 5-hydroxy-3,3-dimethylpentanoic acid | Hydrolysis of the lactone ring | Viscous liquid or solid |
II. Troubleshooting Guide: Isolating Pure this compound
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification process.
Q1: My final product is contaminated with a lower boiling point impurity. How can I remove it?
This is a common issue, especially when residual solvents like THF or diisopropylamine are present from an alkylation reaction.
Causality: These impurities are significantly more volatile than the desired product.
Solution: Fractional Distillation
Fractional distillation is highly effective for separating liquids with different boiling points.[4] Given that this compound has a boiling point of 90 °C at 8 Torr, a vacuum fractional distillation is the recommended method.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and the system is airtight. Use a suitable heating mantle and a magnetic stirrer.
-
Crude Product Preparation: Transfer the crude product to a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the flask.
-
Collect the initial fraction, which will contain the lower boiling point impurities.
-
Once the temperature stabilizes at the boiling point of your product (adjusting for the vacuum level), switch to a clean receiving flask to collect the pure this compound.
-
Q2: After a Baeyer-Villiger oxidation, my product is contaminated with a solid white impurity. What is it and how do I remove it?
The white solid is most likely the carboxylic acid byproduct from the peroxy acid used, for example, m-chlorobenzoic acid if you used m-CPBA.
Causality: The acidic nature of this byproduct allows for its selective removal through an acid-base extraction.
Solution: Aqueous Basic Wash
Washing the crude reaction mixture with a mild aqueous base will convert the carboxylic acid into its water-soluble salt, which can then be easily separated.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times.[5]
-
Workup: Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q3: My NMR spectrum shows signals that are not from my desired product. How can I identify the impurities and choose the right purification method?
NMR spectroscopy is a powerful tool for identifying impurities. By comparing the chemical shifts in your spectrum to known values, you can determine the nature of the contaminants and select an appropriate purification strategy.
Common Impurity Signatures in ¹H NMR (CDCl₃):
-
This compound (Product): δ 4.34 (m, 2H), 1.89 (m, 2H), 1.75 (m, 2H), 1.30 (s, 6H).[1]
-
3-methyltetrahydro-2H-pyran-2-one (Starting Material): The presence of a doublet for the methyl group and a more complex pattern in the aliphatic region would indicate this impurity.
-
5-hydroxy-3,3-dimethylpentanoic acid (Hydrolysis Product): The appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) and a signal for the hydroxyl proton, along with shifts in the aliphatic signals, are indicative of this impurity.
-
m-chlorobenzoic acid: Aromatic proton signals in the range of δ 7.4-8.0 ppm.
Logical Flow for Purification Strategy:
Caption: Decision tree for purification strategy based on impurity type.
Q4: I have multiple polar impurities. Is there a more universal purification method I can use?
When dealing with impurities that have similar volatilities but different polarities compared to your product (e.g., unreacted starting material, hydrolysis product), flash column chromatography is the method of choice.[4]
Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Solution: Flash Column Chromatography
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for lactones is a mixture of ethyl acetate and hexanes.[6] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a column with silica gel in the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elution and Collection: Elute the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Impurity Type | Recommended Solvent System (v/v) | Rationale |
| Less polar impurities | 10-20% Ethyl Acetate in Hexanes | Increases the retention time of the more polar product relative to the impurities. |
| More polar impurities | 20-40% Ethyl Acetate in Hexanes | Helps to elute the product while retaining the more polar impurities on the column. |
III. Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my final product?
A: Purity can be assessed using a combination of techniques:
-
Gas Chromatography (GC): Provides a quantitative measure of purity by showing the relative areas of different components in the sample.[7]
-
¹H NMR Spectroscopy: The absence of impurity signals in the spectrum is a strong indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
Q: What are the best storage conditions for this compound?
A: As lactones can be susceptible to hydrolysis, it is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature to minimize degradation.
Q: Can the lactone ring open during purification?
A: Yes, the δ-valerolactone ring is susceptible to hydrolysis under both strongly acidic and basic conditions, which will open the ring to form 5-hydroxy-3,3-dimethylpentanoic acid. It is crucial to use mild conditions during workup, such as a saturated sodium bicarbonate solution for basic washes, and to avoid prolonged exposure to strong acids or bases.
Q: What should I do if I have an emulsion during the acid-base extraction?
A: Emulsions can sometimes form at the interface of the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the entire mixture through a pad of Celite can also be effective.
IV. References
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. --INVALID-LINK--
-
BenchChem. A Head-to-Head Comparison of Purification Techniques for Beta-Lactones. --INVALID-LINK--
-
PrepChem. Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. --INVALID-LINK--
-
Jansen, J. E., & Roha, M. E. (1955). U.S. Patent No. 2,759,003. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061927). --INVALID-LINK--
-
Reddit. r/Chempros - Removal of 3-chlorobenzoic acid from mCPBA reactions. --INVALID-LINK--
-
King Group. Successful Flash Chromatography. --INVALID-LINK--
-
LabRulez GCMS. Analysis of lactones for their optical purity. --INVALID-LINK--
-
ResearchGate. How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?. --INVALID-LINK--
-
University of Cambridge, Department of Chemistry. Chemical shifts. --INVALID-LINK--
-
Carpentier, M., et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(16), 4814. --INVALID-LINK--
-
Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. --INVALID-LINK--
-
Abe, M., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 67(8), 941-948. --INVALID-LINK--
-
ResearchGate. Simple Determination of Lactones in High-fat Food Products by GC/MS. --INVALID-LINK--
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317). --INVALID-LINK--
-
Ferreira, V., et al. (2009). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2009, 814704. --INVALID-LINK--
-
University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shift Values Table. --INVALID-LINK--
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. --INVALID-LINK--
-
Organic Syntheses. m-CHLOROPERBENZOIC ACID. --INVALID-LINK--
-
Genta-Jouve, G., & Soule, J. F. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Journal of Chromatographic Science, 54(1), 1-5. --INVALID-LINK--
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
SpectraBase. 3-methyltetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
Lee, S. H., et al. (2012). U.S. Patent No. 8,193,345. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Chemistry Stack Exchange. m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. --INVALID-LINK--
-
PubChem. 3,3-Dimethylpentanoic acid. --INVALID-LINK--
-
Chemistry Steps. NMR Chemical Shift Values Table. --INVALID-LINK--
-
Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography? [Video]. YouTube. --INVALID-LINK--
-
PubChem. 5-Hydroxy-3,3-dimethylpentanoic acid. --INVALID-LINK--
-
Wikipedia. Baeyer–Villiger oxidation. --INVALID-LINK--
-
AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. --INVALID-LINK--
-
SciSpace. Modified Conditions for Efficient Baeyer-Villiger Oxidation with m-CPBA. --INVALID-LINK--
-
Faponle, A. S., et al. (2022). Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates. Inorganics, 10(5), 58. --INVALID-LINK--
-
Llevot, A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry. --INVALID-LINK--
-
PubChem. 5-Hydroxy-3-methylpentanoic acid. --INVALID-LINK--
-
Royal Society of Chemistry. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. --INVALID-LINK--
-
ResearchGate. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. --INVALID-LINK--
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. --INVALID-LINK--
References
Technical Support Center: Synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one (CAS 4830-05-1). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during synthesis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental challenges.
Introduction
This compound, a substituted δ-lactone, is a valuable building block in organic synthesis. Its structural motif is found in various natural products and serves as a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] Achieving high purity is critical for downstream applications, making the identification and control of impurities a primary concern during its synthesis.
This guide focuses on the most prevalent synthetic methodologies and their associated impurity profiles.
Core Synthesis Pathway: The Baeyer-Villiger Oxidation
A robust and widely adopted method for synthesizing lactones from cyclic ketones is the Baeyer-Villiger (BV) oxidation.[2] In the context of this compound, the precursor is 3,3-dimethylcyclohexanone. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[3]
Caption: Baeyer-Villiger oxidation of 3,3-dimethylcyclohexanone.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I've performed the Baeyer-Villiger oxidation of 3,3-dimethylcyclohexanone, but my GC-MS shows multiple peaks. What are the likely impurities?
A1: Impurities in this reaction can originate from the starting materials, side reactions, or the workup procedure. Here are the most common culprits:
-
Unreacted Starting Material: The presence of 3,3-dimethylcyclohexanone is common, especially in cases of incomplete reaction.
-
Carboxylic Acid By-product: The peroxyacid is reduced to its corresponding carboxylic acid during the reaction (e.g., m-CPBA becomes meta-chlorobenzoic acid). This is often the most significant impurity by mass.
-
Starting Material Impurities: Commercial 3,3-dimethylcyclohexanone may contain isomers like 2,2-dimethylcyclohexanone or 3-methylcyclohexanone from its own synthesis. These will also undergo Baeyer-Villiger oxidation to produce isomeric lactone impurities.
-
Over-oxidation Products: While less common for ketones, aggressive reaction conditions or highly reactive oxidants could potentially lead to ring-opening and the formation of dicarboxylic acids.
-
Solvent Adducts: Depending on the solvent and reaction conditions, side reactions with the solvent can occur, though this is generally a minor pathway.
The following diagram illustrates the formation of the main product and a potential isomeric impurity.
Caption: Impurity profile from Baeyer-Villiger reaction.
Table 1: Common Impurities and Their Identification
| Impurity Name | Source | Analytical Signature (GC-MS) |
| 3,3-Dimethylcyclohexanone | Unreacted starting material | Shorter retention time than the product. Key m/z fragments corresponding to the ketone structure. |
| meta-Chlorobenzoic acid | Reduced m-CPBA | May not elute under standard GC conditions without derivatization. More readily observed by LC-MS or after methylation with diazomethane for GC analysis. |
| 6,6-Dimethyl-oxepan-2-one | BV oxidation of 2,2-dimethylcyclohexanone impurity | Similar molecular weight (C7H12O2) to the product, but different fragmentation pattern and retention time.[4] |
| 4-Methyl-oxepan-2-one | BV oxidation of 3-methylcyclohexanone impurity | Lower molecular weight (C6H10O2). |
Q2: My reaction seems sluggish and incomplete. How can I drive it to completion and minimize unreacted starting material?
A2: Incomplete conversion is a frequent issue. The underlying cause is often related to reaction kinetics or stoichiometry.
-
Causality: The Baeyer-Villiger oxidation's rate-determining step is the migration of an alkyl group in the Criegee intermediate.[2] Steric hindrance around the carbonyl, like the gem-dimethyl group, can slow this process. Furthermore, the peroxyacid can degrade over time, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly purchased or properly stored m-CPBA. Peroxyacids can lose their activity over time. A simple titration can be used to determine the active oxygen content.
-
Increase Oxidant Stoichiometry: Use a slight excess of the peroxyacid (e.g., 1.1 to 1.5 equivalents). This ensures enough active oxidant is present throughout the reaction.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and peroxyacid decomposition. Running the reaction at room temperature for a longer duration (24-48 hours) or at a moderately elevated temperature (e.g., 40 °C) can be effective. Monitor the reaction by TLC or GC to determine the optimal endpoint.
-
Consider a Different Oxidant: Peroxyacetic acid or trifluoroperacetic acid are more reactive than m-CPBA and may improve conversion, although they can also lead to more side products if not carefully controlled.
-
Q3: The main impurity in my product is the carboxylic acid by-product from the peroxyacid. What is the most effective way to remove it?
A3: This is the most common purification challenge. The acidic nature of the by-product allows for a straightforward chemical extraction.
-
Causality: The carboxylic acid by-product is significantly more polar and acidic than the target lactone. By converting it to its salt form with a weak base, its solubility can be shifted from the organic phase to the aqueous phase.
-
Troubleshooting/Purification Protocol:
-
Quench Excess Peroxyacid: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining peroxides.
-
Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Basic Wash: Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic by-product to form a water-soluble sodium salt. You will observe CO₂ evolution. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude lactone, now substantially free of the acidic impurity.
-
Q4: Could impurities arise from an alternative synthesis route, such as the cyclization of an unsaturated acid?
A4: Yes, if you are using a route involving the lactonization of a precursor like 4-methyl-4-pentenoic acid, a different set of impurities should be anticipated. This route typically involves two key steps: preparing the unsaturated acid and then cyclizing it.
-
Synthesis of 4-methyl-4-penten-1-ol: This intermediate is a common starting point.[5] Impurities can include isomers from its synthesis, such as 4-methyl-3-penten-1-ol.[6]
-
Oxidation to 4-methyl-4-pentenoic acid: Oxidation of the alcohol can be incomplete, leaving unreacted starting material. Over-oxidation could potentially cleave the double bond.
-
Lactonization: The acid-catalyzed cyclization to form the lactone can be an equilibrium process.
-
Unreacted Acid: Incomplete cyclization will leave the starting carboxylic acid.
-
Isomeric Lactones: If the starting alcohol contained isomers, or if the double bond migrates under the acidic conditions, you could form different lactones (e.g., a five-membered γ-lactone). Halocyclization is a known side reaction if halides are present.[7]
-
Polymerization/Dimerization: Under harsh acidic conditions, intermolecular reactions can lead to dimers or oligomers.
-
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Villiger Oxidation
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylcyclohexanone (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, proceed with the purification protocol outlined in Q3 .
-
Final Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: GC-MS Sample Preparation and Analysis
Accurate impurity profiling is crucial for process optimization.[8]
-
Sample Preparation: Prepare a stock solution of your crude product in a high-purity solvent (e.g., ethyl acetate or DCM) at a concentration of approximately 1 mg/mL.
-
Calibration Standards: If available, prepare dilute standards of the expected starting material and the final product to confirm retention times.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Compare the retention times and mass spectra of the peaks in your sample to reference spectra and your prepared standards to identify the product and impurities.
References
- 1. scbt.com [scbt.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 5. nbinno.com [nbinno.com]
- 6. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 7. Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Diastereoselective Lactone Synthesis
Welcome to the Technical Support Center for Diastereoselective Lactone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrolled lactonization reactions. Here, we address common challenges with in-depth technical explanations and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.) in my Lactonization Reaction.
Question: My reaction is producing a nearly 1:1 mixture of diastereomeric lactones. What are the primary causes, and how can I improve the diastereomeric ratio (d.r.)?
Answer: Low diastereoselectivity is a common hurdle in lactone synthesis and typically points to issues with stereochemical control, the choice of reagents, or the reaction conditions. Let's break down the potential causes and solutions.
Possible Cause 1: Ineffective Stereochemical Control
The stereochemical outcome of a lactonization reaction is often dictated by subtle energetic differences between diastereomeric transition states. If your substrate lacks a strong directing group or if the reaction conditions do not favor a single, low-energy transition state, poor selectivity is often the result.[1]
Troubleshooting & Optimization:
-
Substrate Evaluation: Assess your substrate for existing stereocenters and their proximity to the reacting centers. The inherent stereochemistry of the starting material can be leveraged for substrate-controlled diastereoselectivity.
-
Reagent-Controlled Strategies: If substrate control is weak, employ chiral catalysts or reagents that can induce facial selectivity. For instance, manganese-based catalysts have shown remarkable catalyst-controlled diastereoselectivity in the C-H lactonization of substrates with gem-dimethyl groups.[2][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-coordinating solvents like dichloromethane (CH₂Cl₂) may favor chelation control when a Lewis acid is present, whereas coordinating solvents like THF can disrupt this effect.[1] Experiment with a range of solvents to find the optimal medium for your reaction. Substantial solvent effects have been observed in reactions like the Claisen rearrangement, which can be a key step in lactone synthesis, with polar and hydrogen-bonding solvents often accelerating the reaction.[4]
Possible Cause 2: Kinetic vs. Thermodynamic Control
Your reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. Conversely, kinetic control yields the product that is formed fastest.[5][6][7][8][9] The product distribution can be significantly influenced by reaction time and temperature.[5]
Troubleshooting & Optimization:
-
Temperature Adjustment: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances kinetic selectivity by favoring the transition state with the lowest activation energy.[1] Conversely, higher temperatures can facilitate equilibration to the thermodynamically favored product.[5][6]
-
Reaction Time: Shorter reaction times generally favor the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product.[5] Monitor your reaction profile over time to determine the optimal endpoint.
The following diagram illustrates the decision-making process for addressing low diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: The Unexpected Diastereomer is the Major Product.
Question: My reaction yielded the opposite diastereomer to the one I predicted based on standard models. Why might this be happening?
Answer: This is a common scenario and often arises from a misinterpretation of the dominant stereochemical control model under your specific reaction conditions. The Felkin-Anh and chelation-control models, for instance, often predict opposite stereochemical outcomes.
Understanding the Competing Models:
-
Felkin-Anh Model: This model generally applies in the absence of chelating groups or Lewis acids. It predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent on the adjacent stereocenter.
-
Chelation-Control Model: This model is dominant when the substrate contains a chelating group (e.g., hydroxyl, alkoxy) alpha or beta to the carbonyl, and a Lewis acid is present. The Lewis acid coordinates to both the carbonyl oxygen and the chelating group, creating a rigid cyclic intermediate that directs the nucleophile to attack from a specific face.[1]
Troubleshooting & Optimization:
-
Analyze Your Reagents: Did you use a Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂, ZnBr₂)?[1] If so, chelation control is likely the dominant pathway, assuming your substrate has a suitable chelating group. If no Lewis acid was used, the Felkin-Anh model is more likely to be operative.
-
Solvent Choice: As mentioned previously, the solvent can play a crucial role. Non-coordinating solvents are more conducive to chelation control.
-
Re-evaluate the "Large" Group: In the Felkin-Anh model, the electronic properties of the substituents can sometimes be more important than their steric bulk in determining the preferred trajectory of the nucleophile.
The following diagram illustrates the concept of chelation control leading to a specific diastereomer.
Caption: Mechanism of chelation control in ketone reduction.
Problem 3: Low or No Yield of the Desired Lactone.
Question: My reaction is not proceeding to completion, or I am observing very low yields of the lactone product. What could be the issue?
Answer: Poor yields can stem from several factors, including reagent decomposition, competing side reactions, or suboptimal reaction conditions.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Many reagents used in lactone synthesis, such as hydride reducing agents (e.g., LiAlH₄, NaBH₄) and organometallic catalysts, are highly sensitive to moisture and air.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality and Stoichiometry: Use fresh, high-purity reagents. Control the stoichiometry of your reagents carefully to avoid over-reduction or other side reactions.
-
Catalyst Activity: For catalytic reactions, such as Noyori-type hydrogenations, ensure the catalyst has been handled and stored correctly to maintain its activity.
-
Reaction Temperature and Time: Some lactonizations require elevated temperatures to overcome activation barriers, while others may be sensitive to heat. Optimize the temperature and reaction time based on literature precedents for similar transformations. For instance, some palladium-catalyzed lactonizations are run at 80-100 °C.[10][11]
-
Work-up Procedure: Ensure your work-up protocol is appropriate for your product. For example, acidic or basic conditions during work-up could potentially lead to hydrolysis of the lactone ring.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β-Hydroxy Ketone (Narasaka-Prasad Reduction for syn-1,3-Diol)
This protocol is adapted for achieving the syn (chelation-controlled) product, a common precursor for substituted lactones.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of anhydrous THF/Methanol. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Chelating Agent Addition: Add diethylmethoxyborane (Et₂BOMe, 1.2 equiv) dropwise to the stirred solution. Stir for 15-30 minutes at -78 °C to allow for chelate formation.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, ensuring the internal temperature remains below -70 °C.
-
Monitoring and Quenching: Stir at -78 °C for 3-5 hours, monitoring the reaction progress by TLC. Once complete, quench the reaction by the slow addition of acetic acid, followed by methanol.
-
Work-up: Allow the mixture to warm to room temperature and then concentrate under reduced pressure. Co-evaporate with methanol several times to remove borate esters. Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude syn-diol, which can be purified by column chromatography.
Protocol 2: Determination of Diastereomeric Ratio (d.r.)
The diastereomeric ratio is a critical parameter and can be determined by several analytical techniques.
-
¹H NMR Spectroscopy: This is often the most straightforward method. Diastereomers are distinct compounds and should have different chemical shifts for at least some of their protons. By integrating a pair of well-resolved, non-overlapping signals corresponding to each diastereomer, the ratio can be calculated.[12] For accurate integration, ensure complete relaxation of the nuclei.
-
High-Performance Liquid Chromatography (HPLC): Diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column.[13][14] The ratio of the peak areas corresponds to the diastereomeric ratio.
-
Gas Chromatography (GC): For volatile lactones, GC can be an effective method for separating and quantifying diastereomers.
| Technique | Principle | Advantages | Considerations |
| ¹H NMR | Different chemical environments of nuclei in diastereomers. | Rapid, requires no separation, provides structural information. | Requires well-resolved signals; baseline correction is important.[12] |
| HPLC | Differential interaction of diastereomers with the stationary phase. | High resolution, accurate quantification. | Method development may be required; requires separation.[13] |
| GC | Differential partitioning between stationary and mobile phases based on volatility and polarity. | High sensitivity, good for volatile compounds. | Compound must be thermally stable and volatile. |
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. youtube.com [youtube.com]
- 10. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. santaisci.com [santaisci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetrahydropyran-2-one Synthesis
Welcome to the technical support guide for the synthesis of tetrahydropyran-2-one, also known as δ-valerolactone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the formation of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven advice to enhance your experimental success.
Part 1: Choosing Your Synthetic Strategy
Question: What are the primary methods for synthesizing tetrahydropyran-2-one, and how do I select the best route for my needs?
Answer: The two most prevalent and reliable methods for synthesizing tetrahydropyran-2-one are the Baeyer-Villiger oxidation of cyclopentanone and the acid-catalyzed intramolecular esterification (lactonization) of 5-hydroxypentanoic acid. The choice between them depends critically on starting material availability, desired scale, and tolerance for specific reagents.
-
Baeyer-Villiger (BV) Oxidation: This method involves the oxidation of a cyclic ketone (cyclopentanone) to a lactone using a peroxyacid or peroxide.[1][2] It is often favored for its high efficiency and well-understood mechanism. The reaction is typically clean, but requires careful handling of potentially explosive peroxide reagents.[1]
-
Acid-Catalyzed Lactonization: This route relies on the intramolecular cyclization of a linear hydroxy acid.[3][4] It is an equilibrium-driven process that often requires conditions that favor the removal of water to drive the reaction to completion. While conceptually simple, it can be susceptible to competing intermolecular polymerization, especially at high concentrations.[5]
The following decision workflow can help guide your choice:
Caption: Decision workflow for selecting a synthetic route.
Part 2: Troubleshooting Guide for Common Issues
FAQ 1: Low Yield in Baeyer-Villiger Oxidation
Question: My Baeyer-Villiger oxidation of cyclopentanone is giving a low yield of tetrahydropyran-2-one. What are the likely causes and how can I fix it?
Answer: Low yields in this reaction typically stem from four key areas: the choice of oxidant, reaction conditions, catalyst issues, or incomplete conversion.
1. Oxidant Reactivity and Stability: The choice of peroxyacid is critical.[1]
-
m-CPBA (meta-Chloroperoxybenzoic acid): A common and effective choice, but its stability can be an issue. Ensure you are using a fresh, properly stored batch.
-
TFPAA (Trifluoroperacetic acid): Highly reactive and excellent for less reactive ketones, but can be too aggressive, leading to side products. It is often generated in situ from trifluoroacetic anhydride and hydrogen peroxide.
-
Hydrogen Peroxide with a Lewis Acid: This is a "greener" alternative but requires careful catalyst selection (e.g., Sn-zeolite beta, metal triflates) to activate the H₂O₂ and the ketone.[6] The reaction can be sluggish if the catalyst is inefficient.
2. Suboptimal Reaction Conditions:
-
Temperature: The reaction is exothermic. Running the reaction at too high a temperature can cause decomposition of the peroxyacid and the Criegee intermediate, leading to byproducts. Conversely, a temperature that is too low will result in a slow or stalled reaction. A typical range is 0 °C to room temperature.
-
Solvent: Aprotic, non-coordinating solvents like dichloromethane (DCM) or chloroform are standard. Using solvents that can react with the peroxyacid or the carbocationic intermediates should be avoided.
3. Catalyst Deactivation or Inefficiency (for H₂O₂ systems): If using a Lewis acid catalyst with hydrogen peroxide, the catalyst can be poisoned by impurities or water. Ensure starting materials are anhydrous. The catalytic activity of some systems increases with acidity, but this can also promote the hydrolysis of the desired lactone product.[6]
Troubleshooting Flowchart for Low BV Yield:
Caption: Troubleshooting flowchart for low Baeyer-Villiger yield.
FAQ 2: Polymerization During Acid-Catalyzed Lactonization
Question: I'm attempting to cyclize 5-hydroxypentanoic acid, but I'm getting a significant amount of a sticky, polymeric substance instead of my lactone. How can I prevent this?
Answer: This is a classic problem of competing intramolecular cyclization (lactonization) versus intermolecular esterification (polymerization). The key to favoring the desired lactone is to operate under conditions of high dilution.
Causality: At high concentrations, a molecule of 5-hydroxypentanoic acid is statistically more likely to encounter another molecule of the acid than it is to fold back on itself. This leads to the formation of linear polyesters. The intramolecular reaction that forms the six-membered δ-valerolactone ring is thermodynamically favorable, but requires the correct conformation.[5]
Solutions:
-
High-Dilution Principle: The most effective strategy is to run the reaction at a very low concentration (e.g., 0.01–0.05 M) in a suitable high-boiling solvent like toluene or benzene. This dramatically increases the probability of intramolecular cyclization.
-
Slow Addition: A practical way to achieve pseudo-high dilution is to slowly add a concentrated solution of the 5-hydroxypentanoic acid (via a syringe pump) to a large volume of hot, refluxing solvent containing the acid catalyst. This keeps the instantaneous concentration of the hydroxy acid very low.
-
Water Removal: The reaction is an equilibrium. Use a Dean-Stark apparatus or molecular sieves to continuously remove the water byproduct, which drives the equilibrium towards the ester product (both lactone and polymer).[3]
-
Catalyst Choice: While strong mineral acids work, catalysts like p-toluenesulfonic acid (pTSA) or Amberlyst-15 ion-exchange resin are often effective and can be easier to remove during workup.[7]
Mechanism Overview: Lactonization vs. Polymerization
Caption: Competing pathways in hydroxy acid esterification.
Part 3: Protocols and Data
Experimental Protocol 1: Baeyer-Villiger Oxidation with m-CPBA
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopentanone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add solid m-CPBA (77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the cyclopentanone spot/peak.
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the primary synthetic routes.
| Parameter | Baeyer-Villiger Oxidation | Acid-Catalyzed Lactonization |
| Starting Material | Cyclopentanone | 5-Hydroxypentanoic Acid |
| Key Reagent | m-CPBA or H₂O₂/Lewis Acid | Acid Catalyst (pTSA, H₂SO₄) |
| Typical Solvent | Dichloromethane, Chloroform | Toluene, Benzene |
| Temperature | 0 °C to Room Temperature | Reflux (e.g., Toluene at 111 °C) |
| Key Challenge | Handling of peroxides; byproduct formation | Competing polymerization |
| Optimization Focus | Oxidant choice, temperature control | High dilution, water removal |
| Typical Yield | 80-95% | 60-85% (highly condition-dependent) |
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. tutorchase.com [tutorchase.com]
- 4. When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms .. [askfilo.com]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3,3-dimethyl-δ-valerolactone
Welcome to the technical support guide for the synthesis of 3,3-dimethyl-δ-valerolactone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate challenges in the synthesis and purification of this compound. Our guidance is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Synthesis
The synthesis of 3,3-dimethyl-δ-valerolactone is commonly achieved through the reduction of 3,3-dimethylglutaric anhydride. A prevalent method employs sodium borohydride as the reducing agent in a suitable solvent like tetrahydrofuran, followed by an acidic workup and purification, typically by vacuum distillation.[1] While the reaction is generally robust, the purification of the final product can present several challenges, primarily related to the removal of starting materials, prevention of side reactions, and the inherent stability of the lactone.
This guide will address the most common issues encountered during the synthesis and purification, providing both the underlying chemical reasoning and actionable protocols to resolve them.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My final product is contaminated with unreacted 3,3-dimethylglutaric anhydride. How can I remove it?
Underlying Cause: Incomplete reduction or inefficient workup can leave unreacted 3,3-dimethylglutaric anhydride in your crude product. Due to its polarity and potential to hydrolyze, it can complicate purification. The anhydride is a solid with a higher boiling point than the lactone, but it can co-distill under vacuum if not removed beforehand.
Solution: A basic wash during the workup is an effective method to remove the acidic anhydride.
Step-by-Step Protocol for Anhydride Removal:
-
After the initial acidic workup and extraction into an organic solvent (e.g., ethyl ether), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform the wash gently to avoid emulsion formation. You will observe gas evolution (CO₂) as the bicarbonate neutralizes any remaining acid and reacts with the anhydride to form the water-soluble sodium salt of 3,3-dimethylglutaric acid.
-
Separate the aqueous layer. Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Follow with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo before proceeding to distillation.
FAQ 2: I suspect my lactone is hydrolyzing during workup. What are the signs and how can I prevent this?
Underlying Cause: Lactones are cyclic esters and are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding hydroxy acid (in this case, 5-hydroxy-3,3-dimethylpentanoic acid).[2][3] Prolonged exposure to strong acids or bases during the workup, especially at elevated temperatures, can promote this ring-opening reaction.
Signs of Hydrolysis:
-
A broad peak in the 1H NMR spectrum around 3.5-4.5 ppm (hydroxyl group) and a carboxylic acid proton peak >10 ppm.
-
Streaks on the TLC plate.
-
Difficulty in distillation, as the hydroxy acid has a much higher boiling point and can decompose upon heating.
Preventative Measures:
-
Minimize Contact Time with Acid/Base: Perform the acidic quench and subsequent basic washes (if any) efficiently and without undue delay.
-
Use Mild Conditions: Employ a saturated solution of NaHCO₃ for neutralization, which is a weaker base than hydroxides.
-
Maintain Low Temperatures: Conduct the workup in an ice bath to reduce the rate of hydrolysis.
-
Thorough Drying: Ensure the organic extract is thoroughly dried before solvent removal, as residual water can contribute to hydrolysis during heating.
FAQ 3: My product appears to be polymerizing during distillation. How can I avoid this?
Underlying Cause: δ-Valerolactone and its derivatives can undergo ring-opening polymerization, a reaction that can be initiated by impurities (acidic or basic residues) and accelerated by high temperatures.[4][5] This is a significant issue during distillation, where elevated temperatures are required.
Strategies to Mitigate Polymerization:
-
Thorough Purification Before Distillation: Ensure all acidic and basic impurities are removed through careful workup as described in FAQ 1 and 2.
-
Use of a Stabilizer (Optional and with Caution): In some cases, a small amount of a mild acid scavenger or a radical inhibitor can be added, but this should be done judiciously as it can also introduce impurities.
-
Optimize Distillation Conditions:
-
Use a high-vacuum pump to lower the boiling point of the lactone. For 3,3-dimethyl-δ-valerolactone, a pressure of around 1 mmHg allows for distillation at a lower temperature (approx. 60°C).[1]
-
Ensure the distillation apparatus is clean and dry.
-
Use a short-path distillation apparatus to minimize the residence time of the lactone at high temperatures.
-
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Do not exceed the temperature necessary for a steady distillation rate.
Experimental Protocols
Detailed Protocol: Vacuum Distillation of 3,3-dimethyl-δ-valerolactone
This protocol assumes the crude product has been appropriately worked up and dried.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and oven-dried.
-
Use a round-bottom flask of an appropriate size (the crude product should fill it to about half to two-thirds of its volume).
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a high-vacuum line equipped with a cold trap.
-
-
Procedure:
-
Transfer the crude 3,3-dimethyl-δ-valerolactone into the distillation flask.
-
Begin stirring and slowly apply vacuum. Observe for any bumping.
-
Once a stable high vacuum is achieved (≤ 1 mmHg), gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Increase the temperature gradually. The product, 3,3-dimethyl-δ-valerolactone, should begin to distill at approximately 60°C at 1 mmHg.[1]
-
Collect the main fraction in a pre-weighed receiving flask. Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates a pure fraction.
-
Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point | Common Impurities |
| 3,3-dimethyl-δ-valerolactone | 128.17 | ~60°C @ 1 mmHg[1] | 3,3-dimethylglutaric anhydride, 5-hydroxy-3,3-dimethylpentanoic acid, polymer |
| 3,3-dimethylglutaric anhydride | 142.15 | 135-137°C @ 11 mmHg | - |
| 5-hydroxy-3,3-dimethylpentanoic acid | 146.18 | High (prone to decomposition) | - |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 3,3-dimethyl-δ-valerolactone.
References
Technical Support Center: Stereoselective Tetrahydropyranone Synthesis via Prins Cyclization
Welcome to the technical support center for the stereoselective synthesis of tetrahydropyranones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Prins cyclization to construct these valuable heterocyclic scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of controlling stereoselectivity in your reactions.
Introduction to Stereoselectivity in Prins Cyclization for Tetrahydropyranones
The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran rings.[1] When adapted for the synthesis of tetrahydropyran-4-ones, typically through the use of functionalized synthons like hydroxy silyl enol ethers, achieving high diastereoselectivity is paramount.[2][3] The reaction proceeds via a key oxocarbenium ion intermediate, and the stereochemical outcome is determined by the conformation of the cyclizing species.[2][4] Generally, the reaction favors a chair-like transition state where bulky substituents adopt equatorial positions to minimize steric strain, leading predominantly to cis-2,6-disubstituted products.[1][4] However, a variety of factors, from catalyst choice to substrate structure, can influence this delicate energetic balance.[5][6]
This guide will address common challenges and provide solutions to help you consistently achieve high stereoselectivity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Diastereoselectivity (Formation of cis/trans Mixtures)
You are observing a mixture of diastereomers, with the desired isomer not being formed in sufficient excess.
Possible Causes:
-
Suboptimal Lewis Acid: The nature and strength of the Lewis acid are critical for orchestrating the stereochemical outcome. An inappropriate Lewis acid may not effectively control the transition state geometry.
-
Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable trans product, leading to a decrease in diastereoselectivity.
-
Substrate-Related Steric Effects: The steric bulk of substituents on your homoallylic alcohol or aldehyde can influence the preferred transition state. For instance, sterically small substituents on the alcohol may occupy a pseudoaxial position, leading to the formation of the trans isomer.[1][5]
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the diastereomeric ratio.
Solutions:
| Solution | Mechanism of Action | Recommended Action |
| Lewis Acid Screening | Different Lewis acids possess varying abilities to coordinate with the reacting species and stabilize the transition state. Harder Lewis acids may favor the desired geometry more strongly. | Screen a panel of Lewis acids. For silyl enol ether Prins cyclizations, BF₃·OEt₂ is often effective for aromatic and conjugated aldehydes, while TMSOTf may be necessary for aliphatic aldehydes.[2] |
| Lower Reaction Temperature | Decreasing the temperature will favor the thermodynamically more stable transition state, which typically leads to the cis product. | Perform the reaction at lower temperatures. A common starting point is -78 °C. If reactivity is an issue, a gradual increase in temperature can be explored.[4] |
| Substrate Modification | Increasing the steric bulk of substituents can further enforce the preference for an equatorial arrangement in the transition state. | If feasible within your synthetic plan, consider using substrates with bulkier protecting groups or substituents to enhance the facial bias during cyclization. |
| Solvent Optimization | Solvents can stabilize or destabilize charged intermediates. A systematic screen can identify the optimal solvent for your specific substrate combination. | Test a range of anhydrous solvents with varying polarities. Dichloromethane is a commonly used solvent for these reactions.[2][4] |
Issue 2: Competing Side Reactions (e.g., Racemization, Elimination)
You are observing the formation of side products, or a loss of enantiomeric excess if you started with a chiral substrate.
Possible Causes:
-
Oxonia-Cope Rearrangement: This is a common side reaction in Prins cyclizations that can lead to racemization or the formation of constitutional isomers.[5][6] It is a reversible[7][7]-sigmatropic rearrangement that can scramble stereocenters.
-
Elimination: The carbocation intermediate can undergo elimination to form an unsaturated acyclic product instead of the desired cyclized tetrahydropyranone.
-
Epimerization: If your substrate possesses stereocenters prone to enolization, the acidic conditions of the reaction can lead to epimerization.
Solutions:
| Solution | Mechanism of Action | Recommended Action |
| Use of Milder Lewis Acids | Stronger Lewis acids can sometimes promote side reactions. Milder Lewis acids can catalyze the desired cyclization while minimizing undesired pathways. | Consider using milder Lewis acids such as InCl₃ or InBr₃ , which have been shown to suppress epimerization in certain cases.[6] |
| Reaction Time and Temperature Control | Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Substrate Design | Certain substrates are more prone to the oxonia-Cope rearrangement, particularly those that can form stabilized benzylic cations. | If possible, design your synthetic route to avoid substrates with functionalities that are known to promote this rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones via a silyl enol ether Prins cyclization?
A1: The reaction is initiated by the Lewis acid-catalyzed condensation of a hydroxy silyl enol ether with an aldehyde to form a hemiacetal. This is followed by the elimination of a leaving group to generate a key oxocarbenium ion intermediate. The subsequent intramolecular cyclization occurs through a chair-like transition state, where the substituents at the developing C2 and C6 positions preferentially occupy equatorial positions to minimize steric interactions. This leads to the formation of the thermodynamically favored cis-2,6-disubstituted tetrahydropyran-4-one.[2][3]
Q2: How do I choose the appropriate starting materials for a highly diastereoselective reaction?
A2: For the synthesis of tetrahydropyran-4-ones, hydroxy silyl enol ethers are excellent substrates.[2][3] The substitution pattern on the silyl enol ether can influence diastereoselectivity. For example, having dimethyl substitution at the C3 position often leads to a single diastereomer.[2] The choice of aldehyde (aromatic, conjugated, or aliphatic) will also impact the optimal choice of Lewis acid.[2]
Q3: Can I achieve enantioselectivity in this reaction?
A3: While this guide focuses on diastereoselectivity, enantioselectivity can be achieved by using chiral substrates or, more elegantly, through the use of chiral catalysts. Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed in asymmetric Prins cyclizations.
Q4: My reaction is not proceeding to completion. What should I do?
A4: If you are experiencing low conversion, consider the following:
-
Catalyst Activity: Ensure your Lewis acid is of high purity and handled under anhydrous conditions.
-
Reaction Concentration: In some cases, a more concentrated reaction mixture can improve reaction rates.
-
Stronger Lewis Acid: If using a mild Lewis acid, switching to a stronger one like TMSOTf might be necessary, especially for less reactive aldehydes.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyran-4-ones
This protocol is adapted from the work of Rychnovsky and co-workers for the silyl enol ether Prins cyclization.[2]
Materials:
-
Hydroxy silyl enol ether (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂ or TMSOTf, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid dropwise to the stirred solution.
-
In a separate flame-dried flask, dissolve the hydroxy silyl enol ether in anhydrous DCM.
-
Add the solution of the hydroxy silyl enol ether dropwise to the aldehyde/Lewis acid mixture at -78 °C over a period of 10-15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran-4-one.
Visualizing the Reaction Pathway
Mechanism of the Silyl Enol Ether Prins Cyclization
The following diagram illustrates the key steps in the diastereoselective formation of a cis-2,6-disubstituted tetrahydropyran-4-one.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Overcoming stability issues of pyranone derivatives during synthesis
Welcome to the Technical Support Center for the synthesis of pyranone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Pyranones are valuable scaffolds in medicinal chemistry and natural product synthesis, but their synthesis can be accompanied by stability challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and overcome these synthetic hurdles, ensuring the integrity and yield of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the stability of pyranone derivatives during their synthesis.
Q1: What are the primary degradation pathways for pyranone derivatives during synthesis?
A1: Pyranone derivatives are susceptible to several degradation pathways, primarily influenced by the reaction conditions. The most common pathways include:
-
Hydrolysis: The lactone functionality in the pyranone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening.[2][3][4] This is a major concern during aqueous workups or when using acidic or basic reagents.
-
Nucleophilic Attack and Ring Opening: Besides hydrolysis, other nucleophiles present in the reaction mixture, such as amines or hydrazines, can attack the pyranone ring, leading to its opening and the formation of various side products.[5]
-
Thermal Decomposition: Some pyranone derivatives can undergo thermally induced reactions, such as rearrangement or decomposition, especially at elevated temperatures.
-
Oxidation: The pyranone ring and its substituents can be sensitive to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air.[3][4]
Q2: How do I choose the right reaction conditions to minimize degradation?
A2: The key is to select conditions that are compatible with the pyranone ring's stability. Consider the following:
-
pH Control: Whenever possible, maintain a neutral or near-neutral pH. If acidic or basic conditions are necessary, consider using milder reagents, shorter reaction times, and lower temperatures.
-
Temperature Management: Avoid unnecessarily high temperatures. Monitor your reactions closely and use the lowest effective temperature to achieve the desired transformation.
-
Inert Atmosphere: For oxygen-sensitive derivatives, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Catalyst Selection: The choice of catalyst, especially Lewis acids, can significantly impact the stability of the pyranone product. Weaker Lewis acids may be preferable to stronger ones that can promote side reactions.[6]
Q3: Are there any general strategies for improving the stability of pyranone derivatives?
A3: Yes, several strategies can be employed:
-
Protecting Groups: Introducing protecting groups on sensitive functionalities of your starting materials or intermediates can prevent unwanted side reactions.[7][8][9] The choice of protecting group is crucial and should be orthogonal to the reaction conditions used for pyranone synthesis.
-
Careful Workup and Purification: The workup and purification steps are critical for maintaining the integrity of the pyranone product. Minimize exposure to harsh conditions and use appropriate techniques to remove residual acids, bases, or metals.
-
Prompt Isolation: Isolate the pyranone product as quickly as possible after the reaction is complete to minimize its exposure to potentially degrading conditions in the crude reaction mixture.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of pyranone derivatives.
Guide 1: Low Yields and Product Decomposition During Synthesis
Problem: You are observing low yields of your desired pyranone derivative, and analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows multiple spots or peaks, suggesting product degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | 1. Temperature: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time. 2. pH: If using strong acids or bases, switch to milder alternatives (e.g., use a weaker Lewis acid instead of a strong Brønsted acid).[6] If possible, buffer the reaction mixture. |
| Incompatible Reagents | 1. Nucleophiles: If your reaction mixture contains strong nucleophiles, they may be attacking the pyranone ring. Consider protecting the nucleophilic group or using a different synthetic route that avoids the presence of strong nucleophiles in the final steps.[5] 2. Oxidants/Reductants: Ensure that any oxidizing or reducing agents used in previous steps are completely removed before attempting to form the pyranone ring. |
| Prolonged Reaction Times | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions. |
Experimental Protocol: Optimization of Lewis Acid Catalysis
This protocol provides a general framework for optimizing Lewis acid-catalyzed reactions to minimize pyranone degradation.
-
Catalyst Screening: Screen a panel of Lewis acids with varying strengths (e.g., Sc(OTf)₃, BF₃·OEt₂, ZnCl₂).[6] Start with a milder Lewis acid and increase the strength only if the reaction does not proceed.
-
Solvent Selection: The choice of solvent can influence the activity of the Lewis acid and the stability of the pyranone. Test a range of anhydrous solvents (e.g., CH₂Cl₂, THF, toluene).
-
Temperature Optimization: Run the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature) to find the optimal balance between reaction rate and product stability.
-
Additive Screening: In some cases, additives like molecular sieves can improve the reaction by scavenging water, which could otherwise lead to hydrolysis.[10]
Diagram: Lewis Acid-Catalyzed Pyranone Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one
Welcome to the technical support center for the scalable synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of producing this valuable lactone. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each Q&A entry explains the underlying causes of the problem and offers actionable solutions.
Q1: My Baeyer-Villiger oxidation of 3,3-dimethyl-tetrahydropyran-4-one is resulting in low yields. What are the likely causes and how can I improve the conversion?
A1: Low yields in the Baeyer-Villiger oxidation for this specific substrate are often traced back to several key factors: oxidant choice, reaction conditions, and potential side reactions.
Underlying Causes & Solutions:
-
Suboptimal Peroxyacid Reactivity: The reactivity of the peroxyacid is critical. A common trend is that higher reactivity correlates with a lower pKa of the corresponding carboxylic acid.[1] For instance, Trifluoroperacetic acid (TFPAA) is more reactive than meta-chloroperoxybenzoic acid (m-CPBA), which is, in turn, more reactive than peracetic acid or hydrogen peroxide.[1][2] If you are using a less reactive peracid, consider switching to a more potent one to drive the reaction to completion.
-
Steric Hindrance: The gem-dimethyl group at the 3-position of the precursor ketone (3,3-Dimethyldihydro-2H-pyran-4(3H)-one) can sterically hinder the approach of the peroxyacid to the carbonyl group. This can slow down the reaction rate and lead to incomplete conversion. To overcome this, increasing the reaction temperature or extending the reaction time may be necessary. However, be cautious as this can also promote side reactions.
-
Side Reactions: The use of certain peracids can lead to decomposition or unwanted side reactions, which will consume your starting material and complicate purification. For example, if your substrate or solvent has alkene or amine functionalities, they can be oxidized by the peroxyacid.[1] Using a buffered system or a milder, more selective oxidant can mitigate these issues.
-
Catalyst Requirement for Hydrogen Peroxide: If you are using hydrogen peroxide as the oxidant, a catalyst is often required to achieve reasonable reaction rates.[1][2] Lewis acids can be employed to activate the carbonyl group, making it more susceptible to nucleophilic attack by the peroxide.
Experimental Protocol: Optimizing the Baeyer-Villiger Oxidation
Here is a general protocol that can be adapted and optimized for your specific setup:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your starting ketone, 3,3-Dimethyldihydro-2H-pyran-4(3H)-one, in a suitable aprotic solvent like dichloromethane (DCM) or chloroform.[3]
-
Peroxyacid Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of the chosen peroxyacid (e.g., m-CPBA) in the same solvent. The slow addition helps to control any exothermic reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxyacid. Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[4]
Q2: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?
A2: Byproduct formation is a common challenge, especially in oxidation reactions. The nature of the byproducts will depend on the specific synthetic route you are employing.
Common Byproducts and Mitigation Strategies:
-
From Baeyer-Villiger Oxidation:
-
Carboxylic Acid: The peroxyacid is reduced to its corresponding carboxylic acid during the reaction. This is typically removed during the workup with a basic wash (e.g., saturated sodium bicarbonate solution).[3]
-
Over-oxidation Products: If other sensitive functional groups are present in your starting material, they may be oxidized. For example, alkenes can be epoxidized.[5] Choosing a more selective oxidant or protecting sensitive groups prior to oxidation can prevent this.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the lactone product can be hydrolyzed to the corresponding hydroxy acid. Ensure your workup and purification steps are performed under neutral or mildly acidic/basic conditions.
-
-
From Alternative Routes (e.g., Lactonization of a Hydroxy Acid):
-
Polymerization: Hydroxy acids can undergo intermolecular esterification to form polyesters, especially at higher temperatures. Using high dilution conditions or a catalyst that favors intramolecular cyclization can minimize this.
-
Dehydration: If the hydroxy acid has a proton on a carbon adjacent to the hydroxyl group, dehydration to form an unsaturated carboxylic acid can occur, particularly under acidic conditions.
-
Troubleshooting Workflow for Byproduct Identification and Minimization
Caption: A workflow for identifying and minimizing byproducts.
Q3: The purification of this compound is proving difficult. What are the best practices for obtaining a high-purity product on a large scale?
A3: Purification can indeed be a bottleneck in scalable synthesis. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.
Effective Purification Strategies:
-
Distillation: this compound is a liquid at room temperature, making distillation a viable option, especially for larger quantities.[4] Vacuum distillation is recommended to avoid thermal decomposition at higher temperatures. A fractional distillation setup can be used to separate the product from impurities with close boiling points.
-
Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica gel is effective.[4] A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Crystallization: If the product can be solidified, crystallization can be a highly effective and scalable purification method. This may involve finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
Comparative Table of Purification Methods
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Highly scalable, effective for volatile impurities. | Requires specialized equipment, not suitable for heat-sensitive compounds. | Large-scale production, removing impurities with different boiling points. |
| Column Chromatography | High resolution, effective for a wide range of impurities. | Can be slow and solvent-intensive for large scales. | Small to medium scale, high-purity applications. |
| Crystallization | Potentially very high purity, scalable. | Product must be a solid, requires screening for suitable solvents. | Large-scale purification if the product is crystalline. |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q4: What are the primary synthetic routes to this compound?
A4: Several synthetic pathways can be utilized to produce this compound. The most common and practical routes include:
-
Baeyer-Villiger Oxidation of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one: This is a widely used method for converting cyclic ketones to lactones.[2] The reaction involves the oxidation of the ketone with a peroxyacid, such as m-CPBA or peracetic acid.[3]
-
Lactonization of 5-Hydroxy-3,3-dimethylpentanoic Acid: This method involves the intramolecular cyclization of the corresponding hydroxy acid. This can be achieved through acid catalysis or by using a dehydrating agent. While conceptually straightforward, the synthesis of the hydroxy acid precursor can be multi-stepped.
-
Alkylation of a Pre-existing Lactone: One could potentially start with a simpler lactone, such as δ-valerolactone, and introduce the two methyl groups at the 3-position via enolate chemistry.[4] This would involve deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an alkylating agent like methyl iodide.[4]
Reaction Scheme: Baeyer-Villiger Oxidation
Caption: The Baeyer-Villiger oxidation route to the target lactone.
Q5: What are the key safety precautions to consider during the synthesis?
A5: Safety is paramount in any chemical synthesis. When working with the reagents and conditions for this synthesis, the following precautions should be taken:
-
Peroxyacids: Peroxyacids are strong oxidizing agents and can be explosive, especially in concentrated form. They are also corrosive and can cause severe skin and eye damage. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong Bases: Reagents like LDA are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.
-
Exothermic Reactions: Some steps, like the addition of peroxyacids or quenching of strong bases, can be highly exothermic. Perform these additions slowly and with adequate cooling to maintain control of the reaction temperature.
Q6: Are there any "green" or more sustainable approaches to this synthesis?
A6: The principles of green chemistry are increasingly important in modern organic synthesis. For the synthesis of this compound, several strategies can be employed to make the process more sustainable:
-
Catalytic Baeyer-Villiger Oxidation: Instead of using stoichiometric amounts of peroxyacids, which generate significant waste, catalytic systems are being developed. These often use a more environmentally benign oxidant like hydrogen peroxide in combination with a catalyst.
-
Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can offer a highly selective and environmentally friendly alternative to traditional chemical oxidants.[1] These enzymatic reactions are typically run in aqueous media under mild conditions.
-
Solvent Selection: Choosing greener solvents can significantly reduce the environmental impact of the synthesis. Consider replacing chlorinated solvents like dichloromethane with more benign alternatives where possible.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Characterization of Unexpected Products in Lactone Synthesis
Welcome to the technical support center for lactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lactonization reactions and effectively troubleshoot the formation of unexpected products. As experienced chemists know, the path to a desired lactone is often complicated by competing reactions and subtle mechanistic diversions. This resource provides in-depth, question-and-answer-based troubleshooting guides, supported by mechanistic insights and detailed analytical protocols, to empower you to identify, understand, and mitigate the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
General Issues
Q1: My lactonization reaction is giving a very low yield, and I see a smear on my TLC plate. What are the likely culprits?
A1: A low yield accompanied by a TLC smear is a classic sign of competing intermolecular reactions, primarily oligomerization or polymerization.[1][2][3] This is especially prevalent in macrolactonization, where the intramolecular cyclization is in direct competition with intermolecular esterification between precursor molecules.[2][3] The inherent ring strain of smaller lactones, such as β-lactones, can also make them susceptible to polymerization, particularly at elevated temperatures or in the presence of catalysts.[4]
To favor the desired intramolecular cyclization, the most critical parameter to control is the effective concentration of the hydroxy acid precursor. The following strategies are recommended:
-
High Dilution Conditions: Performing the reaction at very low concentrations (typically 0.1–10 mM) is the standard approach to favor intramolecular over intermolecular reactions.[1][3] This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.[1][3]
-
Pseudo-High Dilution: This technique involves the slow, simultaneous addition of the substrate and reagents from separate syringes, maintaining a low instantaneous concentration of the reactive species.[1]
Q2: I've isolated a product with the correct mass for my lactone, but the NMR spectrum is inconsistent. What could be the issue?
A2: If the mass is correct but the NMR is not, you may have formed a constitutional isomer or a stereoisomer of the desired lactone. One common unexpected product is the formation of a different ring size. For instance, in reactions intended to form γ-lactones, the formation of a β-lactone can sometimes occur, though it is generally a disfavored process.[5] Another possibility is the formation of a diolide (a cyclic dimer) or other oligomers, which would have a different mass.[2][3]
Additionally, consider the possibility of diastereomers if your molecule contains multiple stereocenters. The stereochemical outcome of a lactonization reaction can be highly dependent on the reaction conditions and the conformational preferences of the substrate.[6][7] A thorough analysis of 1D and 2D NMR data, such as COSY and HSQC, is crucial for definitive structural elucidation.[8] Computational NMR methods can also be a powerful tool for distinguishing between possible isomers.[9]
Troubleshooting Guide: Method-Specific Issues
Macrolactonization Reactions (e.g., Yamaguchi, Corey-Nicolaou)
Q3: My Yamaguchi macrolactonization is yielding significant amounts of a dimeric product (diolide). How can I suppress this?
A3: The formation of diolides is a direct consequence of the intermolecular reaction competing with the desired intramolecular cyclization.[2][3] The Yamaguchi esterification, which proceeds via a mixed anhydride intermediate, is susceptible to this side reaction.[10][11][12]
Troubleshooting Steps:
-
Strict High Dilution: Ensure your reaction is conducted under rigorous high dilution conditions (0.1-1 mM). The slow addition of the mixed anhydride to a refluxing solution of DMAP is critical.[1]
-
Solvent Choice: The choice of solvent can influence the conformation of the seco-acid. In some cases, using a solvent like DMF can disrupt unfavorable hydrogen bonding that may favor intermolecular reactions.[2]
-
Precursor Conformation: The linear precursor must be able to adopt a conformation that brings the reactive ends into proximity.[1][6] Consider incorporating "turn-inducing" elements like alkynes or proline residues into your substrate to pre-organize it for cyclization.[1]
Experimental Protocol: Yamaguchi Macrolactonization [1]
-
Preparation: In a flame-dried flask, dissolve the hydroxy-acid precursor (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or toluene) to a concentration of approximately 0.1 M.
-
Activation: To this solution, add triethylamine (2.0 eq.) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq.) at room temperature. Stir for 1-2 hours to form the mixed anhydride.
-
Cyclization: In a separate, larger flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 5.0 eq.) in the same anhydrous solvent, heated to reflux.
-
Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 6-12 hours.
-
Completion and Work-up: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
Q4: I am observing epimerization at the α-carbon during my macrolactonization. What causes this and how can I prevent it?
A4: Epimerization at the α-carbon is a common issue, particularly under basic conditions or with prolonged reaction times, as it can proceed through enolate formation. Some macrolactonization methods are known to be more prone to epimerization than others.
Mitigation Strategies:
-
Milder Conditions: Opt for methods known for their mildness and low rates of epimerization. The Shiina macrolactonization, for example, is often successful where other methods fail.
-
Reagent Choice: The choice of activating agent and base is crucial. For instance, in some cases, using a less basic amine or a different coupling reagent can minimize epimerization.
-
Temperature and Time: Keep the reaction temperature as low as possible and monitor the reaction closely to avoid unnecessarily long reaction times.
Logical Workflow for Macrolactonization Troubleshooting
Caption: Troubleshooting workflow for macrolactonization.
Baeyer-Villiger Oxidation
Q5: My Baeyer-Villiger oxidation of a cyclic ketone is producing a significant amount of a ring-opened hydroxy acid instead of the lactone. Why is this happening?
A5: The formation of the hydroxy acid is due to the hydrolysis of the primary lactone product.[13][14] This can occur during the reaction if water is present or during the aqueous work-up, especially under acidic or basic conditions. The stability of the lactone ring varies with its size; for example, the homoserine lactone ring is known to be susceptible to hydrolysis at alkaline pH.[13]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Buffered Conditions: If using a peracid like m-CPBA, which produces a carboxylic acid byproduct, consider adding a buffer such as sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture to neutralize the acid as it forms.
-
Careful Work-up: Minimize the exposure of the product to acidic or basic aqueous solutions during work-up. A rapid extraction and drying of the organic layer is recommended. In some cases, a non-aqueous work-up may be necessary.
-
Alternative Oxidants: Consider using hydrogen peroxide with a Lewis acid catalyst, which can sometimes offer milder conditions and avoid acidic byproducts.[15][16]
Q6: The Baeyer-Villiger oxidation of my unsymmetrical ketone is giving the wrong regioisomer. How can I control the regioselectivity?
A6: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[17] The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[17]
If you are obtaining the undesired regioisomer, it may be due to overriding stereoelectronic or ring strain factors.[17]
Characterization of Regioisomers:
-
NMR Spectroscopy: 1H and 13C NMR are the primary tools for distinguishing between regioisomers. The chemical shifts of the protons and carbons adjacent to the newly formed ester oxygen will be significantly different from those adjacent to the carbonyl group. 2D NMR techniques like HMBC can show long-range correlations that definitively establish the connectivity.
-
Mass Spectrometry: While mass spectrometry will not distinguish between regioisomers as they have the same mass, fragmentation patterns can sometimes provide clues to the structure.
Reaction Mechanism: Baeyer-Villiger Oxidation
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Analytical Characterization Protocols
Q7: What is a general protocol for characterizing an unknown byproduct from my lactone synthesis?
A7: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[8]
Protocol: Characterization of an Unknown Byproduct
-
Purification: Isolate the byproduct to high purity using an appropriate technique such as column chromatography, preparative TLC, or crystallization.[4][13]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula. This is the first step in identifying if the byproduct is an isomer, a dimer, or a product of a side reaction with a reagent or solvent.
-
Infrared (IR) Spectroscopy: Use FTIR to identify key functional groups.[8] Look for the characteristic lactone carbonyl stretch (typically 1735-1780 cm⁻¹ for γ- and δ-lactones, higher for strained β-lactones). The absence of an -OH stretch can rule out a ring-opened hydroxy acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for detailed structural analysis.[8][18]
-
¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity).
-
¹³C NMR & DEPT-135: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC):
-
COSY: Identifies ¹H-¹H coupling networks.
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Shows long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the carbon skeleton and identifying the location of heteroatoms.
-
-
Data Summary Table for Lactone Characterization
| Analytical Technique | Information Provided | Expected Signature for a γ-Lactone |
| FTIR | Identification of functional groups | Strong C=O stretch (~1770 cm⁻¹), C-O stretch (~1150 cm⁻¹) |
| HRMS | Exact mass and molecular formula | Matches the calculated exact mass for the expected lactone structure. |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Diastereotopic protons on the carbon adjacent to the ring oxygen. Protons α to the carbonyl are typically downfield. |
| ¹³C NMR | Number and type of carbon environments | Carbonyl carbon at ~170-180 ppm. Carbon adjacent to the ring oxygen at ~70-90 ppm. |
| HMBC | Long-range ¹H-¹³C correlations | Correlation between protons on the carbon adjacent to the ring oxygen and the carbonyl carbon is a key indicator of the lactone ring structure. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for δ-Lactone Formation
Welcome to the Technical Support Center for δ-Lactone Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for the synthesis of δ-lactones. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Common Issues in Catalytic δ-Lactone Formation
This section addresses specific problems you may encounter during the synthesis of δ-lactones, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
You've set up your reaction—perhaps a Baeyer-Villiger oxidation or a C-H activation/lactonization—but analysis shows minimal or no formation of the desired δ-lactone.
| Potential Cause | Explanation & Troubleshooting Steps |
| Ineffective Catalyst System | The chosen catalyst may be unsuitable for your specific substrate or reaction type. For instance, in Baeyer-Villiger oxidations, not all metal complexes are equally effective. While iron-based catalysts can be efficient, copper complexes may show no catalytic activity.[1] Action: Screen a panel of catalysts. For C-H activation methods, vary both the metal precursor (e.g., Pd(OAc)₂) and the ligand.[2][3] For Lewis acid-catalyzed reactions, consider alternatives like Sc(OTf)₃ or Y(OTf)₃, as their effectiveness can differ significantly.[4] |
| Catalyst Deactivation | The catalyst may be losing activity during the reaction. In palladium-catalyzed cycloisomerizations, for example, the active Pd(II) species can be reduced to inactive Pd(0) aggregates.[5] Action: Introduce a re-oxidant. For Pd(II) catalysts, adding benzoquinone (BQ) can help regenerate the active catalytic species.[5] For heterogeneous catalysts, deactivation can also occur due to structural changes, such as an increase in crystal particle size at elevated temperatures.[6] Consider catalyst regeneration protocols or operating at milder conditions. |
| Inappropriate Oxidant or Co-oxidant | The choice of oxidant is critical. While hydrogen peroxide is a green oxidant, its oxidizing power is weak and often requires a catalyst for activation.[7] In some systems, like certain metal-corrole catalyzed Baeyer-Villiger oxidations, a co-oxidant like benzaldehyde is necessary to generate the active oxidizing species in situ.[1] Action: If using H₂O₂, ensure your catalyst is capable of activating it.[7] If not, consider using a stronger peroxy acid or incorporating a suitable co-oxidant. |
| Substrate Inhibition | The starting material itself may be inhibiting the catalyst, a common issue in biocatalytic reactions.[8] Action: Implement a substrate feeding strategy where the starting material is added gradually over time to maintain a low, steady concentration in the reaction mixture.[8] |
| Incorrect Reaction Conditions | Temperature, solvent, and pressure can dramatically impact catalyst activity and stability. Action: Systematically optimize reaction conditions. For instance, in the ring-opening polymerization of δ-valerolactone, monomer conversion and molecular weight are highly dependent on temperature and reaction time.[9] |
Issue 2: Poor Selectivity (Formation of Side Products)
The reaction is proceeding, but you are observing significant quantities of undesired byproducts, such as γ-lactones, hydroxy acids, or oligomers.
| Potential Cause | Explanation & Troubleshooting Steps |
| Lack of Regioselectivity | The catalyst may be activating an unintended position on the substrate. For example, in C-H activation reactions on dicarboxylic acids, both β- and γ-methylene C-H bonds can be reactive.[3] Similarly, enzymatic C-H insertion reactions can yield γ-lactones as the major product even when δ-lactone formation is desired.[10] Action: Catalyst control is key. The choice of ligand can direct the selectivity. For palladium catalysis, specific quinoline-pyridone ligands can be used to selectively favor the formation of either γ- or δ-lactones from the same substrate.[3] In biocatalysis, directed evolution of the enzyme can alter its regioselectivity.[10] |
| Competing Reaction Pathways | The desired lactonization may be competing with other reactions. For example, in acid-catalyzed reactions, intermolecular esterification can lead to oligomerization.[11] Hydrolysis of the lactone product back to the hydroxy acid can also occur, especially in the presence of water.[12] Action: Adjust the catalyst and conditions to favor intramolecular cyclization. Organocatalysts, such as thiourea/DBU systems, can preferentially form cyclic products over linear oligomers.[11] Ensure anhydrous conditions to minimize product hydrolysis. The addition of molecular sieves can be beneficial.[1] |
| Product Instability/Rearrangement | The desired δ-lactone may be unstable under the reaction conditions and could rearrange to a more thermodynamically stable isomer, such as a γ-lactone. The five-membered γ-butyrolactone ring is often more stable than the six-membered δ-valerolactone ring.[11] Action: Employ milder reaction conditions (lower temperature, shorter reaction time). Consider catalyst systems that operate under neutral or basic conditions to avoid acid-catalyzed rearrangements. |
II. Frequently Asked Questions (FAQs)
Catalyst Selection & Strategy
Q1: What are the main catalytic strategies for synthesizing δ-lactones?
There are several primary routes:
-
Baeyer-Villiger Oxidation (BVO): This classic method oxidizes cyclic ketones to their corresponding lactones.[13] Modern protocols use metal complexes (e.g., based on Fe, Pt, Sn) or organocatalysts with environmentally benign oxidants like H₂O₂.[7][13]
-
Intramolecular C-H Functionalization/Lactonization: This powerful strategy involves the direct activation of a C-H bond (typically at the γ- or δ-position of a carboxylic acid) followed by C-O bond formation.[14] Palladium[3][14] and Manganese[15] catalysts are prominent in this area.
-
Ring-Opening Polymerization (ROP): While used to synthesize polyesters, the fundamental catalytic principles for the ROP of δ-valerolactone are relevant.[9] This is often catalyzed by organocatalysts[16][17] or enzymes like lipases.[9]
-
Dehydrogenation of Diols: A direct route involves the catalytic dehydrogenation of a 1,5-diol. For example, CuO/ZnO/Al₂O₃ catalysts have been used for the gas-phase conversion of 1,5-pentanediol to δ-valerolactone.[6]
-
Lactonization of Hydroxy Acids: This is the direct intramolecular cyclization of a 5-hydroxyalkanoic acid. This can be promoted by acid or base catalysts.[18]
Q2: How do I choose between a metal catalyst, an organocatalyst, and a biocatalyst?
The choice depends on substrate scope, desired selectivity, and process constraints.
-
Metal Catalysts (e.g., Pd, Mn, Fe, Sn):
-
Strengths: High reactivity and versatility, enabling challenging transformations like C-H activation.[3][15] Chiral metal complexes can achieve high enantioselectivity.[4][13]
-
Weaknesses: Potential for metal contamination in the final product, catalyst deactivation, and sometimes harsh reaction conditions.[5]
-
-
Organocatalysts (e.g., NHCs, ureas, acids):
-
Strengths: Metal-free, often operate under mild conditions, and can offer unique selectivity.[11][16][19] They are particularly effective for ROP and oxidative lactonizations.[17][19]
-
Weaknesses: May require higher catalyst loadings compared to metal catalysts and can have a more limited substrate scope.
-
-
Biocatalysts (Enzymes):
-
Strengths: Unparalleled chemo-, regio-, and stereoselectivity under very mild, aqueous conditions.[20] Baeyer-Villiger monooxygenases (BVMOs) and engineered carbonyl reductases are particularly relevant.[8][20]
-
Weaknesses: Can be sensitive to substrate and product inhibition, may have limited operational stability (temperature, pH), and often require cofactor regeneration systems.[8]
-
Q3: For a C-H activation approach to a δ-lactone, how can I control selectivity to favor the δ-product over the γ-lactone?
Controlling site-selectivity in C-H activation is a significant challenge. The key lies in catalyst design, specifically the ligand coordinated to the metal center.
-
Ligand Control: Yu and co-workers demonstrated that by using a pair of palladium catalysts with different quinoline-pyridone ligands, one can selectively activate either the β- or γ-methylene C-H bond of a dicarboxylic acid.[3] Activating the γ-C-H bond leads directly to δ-lactone formation.[14] This highlights the power of ligand design to steer the reaction down a specific pathway.
Reaction Optimization & Mechanism
Q4: My Baeyer-Villiger oxidation with H₂O₂ is slow. How can I improve the reaction rate?
Hydrogen peroxide is a mild oxidant and often requires activation to be effective.[7]
-
Catalyst Choice: Ensure your catalyst is designed for H₂O₂ activation. Sn-zeolite beta systems are known to be highly effective for this transformation by coordinating the ketone's carbonyl oxygen, making it more susceptible to nucleophilic attack by H₂O₂.[7]
-
Acid Co-catalysis: Both Lewis acids and Brønsted acids can be used to activate either the H₂O₂ or the ketone substrate, increasing the reaction rate.[7]
-
Organocatalysis: Certain organocatalysts, like 2,2,2-trifluoroacetophenone, can activate H₂O₂ for subsequent epoxidation and intramolecular lactonization of alkenoic acids.[19]
Q5: What is the role of molecular sieves in some lactonization protocols?
Molecular sieves are drying agents. Their primary role is to remove water from the reaction mixture. This is crucial because:
-
Preventing Hydrolysis: Water can hydrolyze the lactone product back to the corresponding hydroxy acid, reducing the overall yield.[12]
-
Improving Catalyst Activity: Some catalysts are sensitive to water. By keeping the reaction conditions anhydrous, molecular sieves can help maintain catalyst activity. In a study on Fe(tpfc)Cl-catalyzed Baeyer-Villiger oxidation, the addition of 4Å molecular sieves was found to improve the product yield.[1]
Experimental Protocol Example
Protocol: General Procedure for Organocatalytic Oxidative Lactonization of an Alkenoic Acid
This protocol is adapted from methodologies using an organocatalyst to activate hydrogen peroxide for the synthesis of substituted δ-lactones from 5-alkenoic acids.[19]
1. Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-alkenoic acid (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., acetonitrile, 5 mL).
-
Add the organocatalyst, such as 2,2,2-trifluoroacetophenone (0.1 mmol, 10 mol%).
2. Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (e.g., 30% aqueous solution, 2.0 mmol, 2.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
3. Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining peroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure δ-lactone.
III. References
-
Aerobic Baeyer−Villiger oxidation catalyzed by metal corroles. (2022). ChemistryViews. --INVALID-LINK--
-
Xia, Y., et al. (n.d.). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Organic Letters. --INVALID-LINK--
-
Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst. (n.d.). PMC - NIH. --INVALID-LINK--
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Publishing. --INVALID-LINK--
-
Baeyer-Villiger Oxidation Reaction. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Naz, S., et al. (n.d.). Bulk polymerization of δ‐valerolactone (δ‐VL). ResearchGate. --INVALID-LINK--
-
Organocatalytic Synthesis of Lactones via an Oxidation of Alkenoic-acids. (n.d.). ResearchGate. --INVALID-LINK--
-
Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. (2023). RSC Publishing. --INVALID-LINK--
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI. --INVALID-LINK--
-
The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. (n.d.). ACS Catalysis. --INVALID-LINK--
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH. --INVALID-LINK--
-
[Preparation of δ-Valerolactone and Its Spectral Analysis]. (n.d.). PubMed. --INVALID-LINK--
-
Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. (n.d.). ResearchGate. --INVALID-LINK--
-
Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates. (2022). NIH. --INVALID-LINK--
-
Direct Organocatalytic Ring‐Opening Polymerizations of Lactones. (n.d.). ResearchGate. --INVALID-LINK--
-
Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. (2025). RSC Publishing. --INVALID-LINK--
-
Lactone synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (n.d.). PMC - NIH. --INVALID-LINK--
-
Chemoselective Lactonization of Renewable Succinic Acid with Heterogeneous Nanoparticle Catalysts. (n.d.). ACS Sustainable Chemistry & Engineering. --INVALID-LINK--
-
Product Class 6: Lactones. (n.d.). Thieme. --INVALID-LINK--
-
Technical Support Center: Optimization of Bicyclic Lactone Formation. (2025). Benchchem. --INVALID-LINK--
-
Organocatalytic Synthesis of Lactones by the Oxidation of Alkenoic Acids. (n.d.). AMiner. --INVALID-LINK--
-
Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. (2023). NIH. --INVALID-LINK--
-
Biocatalytic synthesis of lactones and lactams. (n.d.). PMC - NIH. --INVALID-LINK--
-
A Concise Total Synthesis of (+)-Pedrolide. (n.d.). Journal of the American Chemical Society. --INVALID-LINK--
-
Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. (n.d.). PMC - NIH. --INVALID-LINK--
-
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds. (2025). ResearchGate. --INVALID-LINK--
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (n.d.). MDPI. --INVALID-LINK--
-
Lewis acid catalysis. (n.d.). Wikipedia. --INVALID-LINK--
-
Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. (n.d.). Chemical Communications (RSC Publishing). --INVALID-LINK--
-
C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. (2025). ACS Catalysis. --INVALID-LINK--
-
NHC/Lewis acid cooperative catalyzed lactone synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2022). PMC - NIH. --INVALID-LINK--
-
Optimization of reaction conditions for seven-membered lactone synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis and Reactions of Lactones and Lactams. (n.d.). Chemistry Steps. --INVALID-LINK--
-
A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones. (n.d.). ResearchGate. --INVALID-LINK--
-
Biosynthesis of lactones from diols mediated by an artificial flavin. (n.d.). PMC - NIH. --INVALID-LINK--
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate. --INVALID-LINK--
-
Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025). MDPI. --INVALID-LINK--
References
- 1. Aerobic Baeyer−Villiger Oxidation Catalyzed by Metal Corroles - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Preparation of δ-Valerolactone and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01025B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Preventing Degradation of 3,3-Dimethyl-tetrahydro-pyran-2-one During Workup
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of 3,3-Dimethyl-tetrahydro-pyran-2-one during post-reaction workup and purification. As a δ-lactone, this compound is susceptible to specific degradation pathways, primarily hydrolysis, which can significantly impact yield and purity. This document provides in-depth, field-proven insights and validated protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the handling of this compound.
Q1: My final yield of this compound is significantly lower than expected after aqueous workup. What is the likely cause?
A: The most probable cause is the degradation of the lactone ring. Lactones are cyclic esters and are susceptible to hydrolysis (ring-opening) under both acidic and basic conditions, which are common in aqueous workups.[1][2] This reaction converts your target compound into the water-soluble 5-hydroxy-3,3-dimethylpentanoic acid, which is then lost to the aqueous phase during extraction.
Q2: How can I detect if degradation has occurred during my experiment?
A: There are several indicators. On a Thin Layer Chromatography (TLC) plate, you may observe a new, more polar spot that stays closer to the baseline, corresponding to the opened hydroxy acid. If you attempt to isolate the product, you might find it is a viscous oil instead of a pure liquid, or it may fail to crystallize. Furthermore, ¹H-NMR analysis of the crude product would show characteristic signals of a carboxylic acid proton and a primary alcohol, which are absent in the starting lactone.
Q3: Are acidic or basic conditions more detrimental to the stability of this lactone?
A: Both extremes should be avoided, but strongly basic conditions are generally more aggressive.[3][4] Base-catalyzed hydrolysis, also known as saponification, is typically rapid and irreversible, as the final step forms a carboxylate salt.[1] While strong acids also catalyze hydrolysis, the reaction is often reversible and may require harsher conditions (e.g., elevated temperatures) to proceed at a significant rate.[5][6][7] For workup, mild bases like sodium bicarbonate are preferable to strong bases like sodium hydroxide.[8]
Q4: Is it possible to avoid an aqueous workup entirely?
A: Yes, in certain scenarios, a non-aqueous workup is a highly effective strategy. This involves using solid-phase reagents to quench the reaction or remove impurities, followed by filtration. For instance, solid sodium bicarbonate can be used to neutralize acid catalysts. This approach completely avoids the risk of hydrolysis induced by bulk water.
Part 2: Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a systematic approach to identifying and resolving specific issues encountered during the workup process.
Issue 1: Product Loss During Aqueous Extraction
-
Root Cause Analysis: The fundamental reason for product loss is the cleavage of the ester bond in the lactone ring. This hydrolysis is catalyzed by residual acid or base from your reaction when water is introduced. The resulting hydroxy acid is significantly more polar and water-soluble than the parent lactone, causing it to partition into the aqueous layer.
-
Mechanistic Insight:
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond to open the ring and form a carboxylate anion.[1][9][10]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon much more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfers result in the cleavage of the acyl-oxygen bond and regeneration of the acid catalyst.[1][5][6]
-
-
Preventative Measures & Solutions:
-
Temperature Control: Always perform aqueous extractions at low temperatures (0-5 °C) using an ice bath. This dramatically reduces the rate of both acid- and base-catalyzed hydrolysis.[11]
-
Minimize Contact Time: Do not let the reaction mixture sit in contact with the aqueous phase for extended periods. Perform washes and phase separations swiftly.
-
Use Mild Reagents: Neutralize acidic reaction mixtures with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7), not strong bases like NaOH or KOH.[8]
-
Brine Wash: Before drying the organic layer, perform a final wash with saturated aqueous NaCl (brine). This helps remove the bulk of dissolved water from the organic phase, making the subsequent drying step more efficient and reducing the chance of hydrolysis on the drying agent.[12][13]
-
Issue 2: Degradation During Chromatography
-
Root Cause Analysis: Standard silica gel is inherently acidic and contains surface-bound water. This combination can create a localized acidic, aqueous environment on the column, promoting lactone hydrolysis as your compound slowly travels through the stationary phase.[11] This is especially problematic if the separation requires a long elution time or uses polar protic solvents.
-
Preventative Measures & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing 0.5-1% triethylamine or another volatile base. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) silica gel, which do not have the same acidic character.[11]
-
Expedite Chromatography: Use flash column chromatography rather than gravity chromatography to minimize the residence time of the compound on the column.
-
Non-Aqueous Eluents: Ensure your solvent system is anhydrous.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting logic for low lactone yield.
Part 3: Validated Experimental Protocols
These protocols are designed to maximize the recovery of intact this compound.
Protocol 1: Optimized Mild Aqueous Workup
This protocol is recommended for quenching reactions and removing water-soluble impurities while minimizing hydrolysis risk.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. If the reaction was basic, quench with a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). Monitor pH with test strips to ensure it is near neutral (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Use pre-chilled solvent for the extractions.
-
Washing: Combine the organic layers and wash them sequentially with:
-
1x portion of pre-chilled deionized water.
-
1x portion of pre-chilled saturated aqueous NaCl (brine).[13]
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The brine wash should minimize clumping.[12]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature does not exceed 40 °C.
Protocol 2: Non-Aqueous Workup
This protocol is ideal for reactions where the byproducts are solids or can be neutralized by solid-phase reagents.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture to room temperature or 0 °C if necessary.
-
Neutralization/Quenching: Add a solid quenching agent directly to the reaction flask with stirring.
-
For acidic byproducts: Use powdered sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
For water-sensitive reagents (e.g., hydrides): Use a solid like sodium sulfate decahydrate (Glauber's salt) for a controlled quench.
-
-
Stirring: Allow the mixture to stir for 15-30 minutes to ensure the quench is complete.
-
Filtration: Filter the entire mixture through a pad of Celite® or a sintered glass funnel to remove all solid materials.
-
Washing: Wash the filter cake with several portions of a dry organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
Part 4: Data Summary and Visualization
Table 1: Comparison of Workup Conditions
| Parameter | Standard Workup (High Risk) | Optimized Mild Aqueous Workup (Low Risk) | Non-Aqueous Workup (Minimal Risk) |
| Quenching Agent | 1M HCl or 1M NaOH | Saturated NaHCO₃ or NH₄Cl (aq) | Solid NaHCO₃ or other solid scavenger |
| Temperature | Room Temperature | 0-5 °C | Room Temperature or 0 °C |
| Key Advantage | Simplicity | Effective removal of ionic impurities | Avoids hydrolysis completely |
| Primary Risk | High rate of lactone hydrolysis | Minor hydrolysis if contact time is long | Incomplete quenching or filtration loss |
| Best For... | Robust, insensitive compounds | Most standard organic reactions | Highly sensitive substrates; anhydrous reactions |
Diagram: Lactone Degradation Pathways
This diagram illustrates the key steps in both acid- and base-catalyzed hydrolysis of the lactone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanisms of lactone hydrolysis in acidic conditions. | Semantic Scholar [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 3,3-Dimethyl-tetrahydro-pyran-2-one using NMR and MS
In the landscape of chemical analysis, particularly within pharmaceutical and flavor chemistry, the unambiguous structural determination of organic molecules is paramount. This guide provides an in-depth analysis of 3,3-Dimethyl-tetrahydro-pyran-2-one, a six-membered lactone, by leveraging the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore not only the spectral data but also the underlying principles that make these techniques indispensable for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data to offer a comparative analysis against other common techniques, grounded in practical experimental protocols and causality.
The Analytical Challenge: Characterizing a Cyclic Ester
This compound (C₇H₁₂O₂) is a saturated δ-lactone. Its structure, featuring a quaternary carbon adjacent to the carbonyl group, presents a distinct spectroscopic fingerprint. Accurate characterization is crucial for quality control in its applications and for understanding its chemical behavior in various matrices. This guide will demonstrate how a multi-technique approach, spearheaded by NMR and MS, provides a comprehensive and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a small molecule like this compound, ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of an NMR spectrum is profoundly affected by sample preparation.[1] A meticulously prepared sample is the foundation of a reliable analysis.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Use approximately 0.6-0.7 mL of solvent.[2][4] The deuterium signal is used by the spectrometer for field-frequency stabilization (the "lock").[1]
-
Dissolution & Transfer: Dissolve the sample completely in the solvent. To avoid spectral artifacts from suspended solids, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[1]
-
Data Acquisition: Place the capped and labeled NMR tube into the spectrometer. Acquire the ¹H and ¹³C spectra using standard instrument parameters. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H and ¹³C NMR Data Interpretation
The chemical environment of each proton and carbon atom dictates its resonant frequency (chemical shift). The electronegative ester oxygen and carbonyl group significantly influence the chemical shifts of nearby nuclei, a phenomenon known as deshielding.
| Position (Atom) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 (Carbonyl) | - | - | ~175 | The C=O carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms and sp² hybridization. |
| C3 (Quaternary) | - | - | ~40 | Shielded relative to carbons bearing protons, but adjacent to the electron-withdrawing carbonyl group. |
| C4 (CH₂) | ~1.75 | Multiplet | ~35 | Aliphatic methylene group, slightly deshielded by proximity to the lactone ring structure. |
| C5 (CH₂) | ~1.89 | Multiplet | ~25 | Typical aliphatic methylene group, shielded relative to C4 and C6. |
| C6 (CH₂-O) | ~4.34 | Multiplet | ~65 | Methylene group directly attached to the highly electronegative ester oxygen, causing significant deshielding. |
| C3-CH₃ (x2) | ~1.30 | Singlet | ~25 | Two magnetically equivalent methyl groups on a quaternary carbon. The singlet multiplicity indicates no adjacent protons. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is based on typical values found in chemical literature.[5]
The ¹H NMR spectrum is characterized by a singlet for the six equivalent protons of the gem-dimethyl groups and three distinct multiplets for the three methylene groups. The methylene group at C6 (δ ~4.34 ppm) is the most downfield due to the direct attachment to the ester oxygen. The ¹³C NMR spectrum confirms the presence of seven unique carbon environments, including the characteristic downfield signal of the carbonyl carbon.
Workflow for NMR Analysis
The logical flow of an NMR experiment is crucial for obtaining high-quality, interpretable data.
Figure 1: A generalized workflow for the NMR analysis of a small organic molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For volatile, thermally stable compounds like lactones, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice.[6][7]
Principle of Electron Ionization (EI)
In the EI source, the analyte molecule (M) is bombarded by high-energy electrons (typically 70 eV).[8][9] This process is energetic enough to eject an electron from the molecule, creating a positively charged molecular ion (M⁺•).[10][11]
M + e⁻ → M⁺• + 2e⁻
This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[12][13] Only the charged fragments are detected, and the resulting pattern is a unique "fingerprint" of the molecule.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like methanol or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The compound separates from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by EI. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak (M⁺•) at m/z 128, corresponding to its molecular weight (C₇H₁₂O₂). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 113 | [C₆H₉O₂]⁺ | •CH₃ | Loss of a methyl radical from the molecular ion. |
| 85 | [C₅H₉O]⁺ | •C₂H₃O | Alpha-cleavage next to the carbonyl, followed by rearrangement. |
| 71 | [C₄H₇O]⁺ | C₃H₅O• | Cleavage of the C3-C4 bond and subsequent rearrangement. |
| 56 | [C₄H₈]⁺• | C₃H₄O₂ | Ring-opening followed by cleavage, loss of CO₂ and a methyl group. |
| 43 | [C₃H₇]⁺ | C₄H₅O₂ | Isopropyl cation, a stable secondary carbocation. |
Proposed EI-MS Fragmentation Pathway
The fragmentation of the molecular ion is a cascade of events leading to stable, detectable fragments.
Figure 2: Proposed fragmentation pathway for this compound under Electron Ionization.
Comparison with Alternative Analytical Techniques
While NMR and MS are powerful, a comprehensive analysis often benefits from complementary data.
| Technique | Information Provided | Strengths | Limitations | Relevance to this Molecule |
| NMR Spectroscopy | Detailed C-H framework, connectivity, stereochemistry. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires higher sample amounts.[1][2] | Essential. Provides the definitive carbon-hydrogen skeleton and connectivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Extremely high sensitivity, provides molecular weight. | Destructive, fragmentation can be complex, isomers can be difficult to distinguish without chromatography. | Essential. Confirms molecular weight and provides a structural fingerprint through fragmentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, requires minimal sample preparation. | Provides limited structural information, spectra can be complex. | Supportive. Would clearly show a strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ characteristic of a saturated ester/lactone, and C-O stretching.[14][15] |
| Gas Chromatography (GC) | Purity, retention time. | Excellent separation for volatile compounds, quantitative.[16][17] | Compound must be volatile and thermally stable. | Complementary. Used as the separation front-end for MS (GC-MS), providing purity information via retention time. |
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound serves as an excellent case study for the power of modern analytical chemistry. NMR spectroscopy provides the detailed architectural plan of the molecule, mapping out the precise location and environment of each carbon and hydrogen atom. Mass spectrometry complements this by confirming the overall molecular weight and revealing how the molecule disassembles under energy, which further validates the proposed structure.
While techniques like IR and GC provide valuable supporting data on functional groups and purity, the combination of NMR and MS delivers an unparalleled level of structural detail and confidence. For researchers in drug development and other scientific fields, mastering the interpretation of this combined dataset is not just a skill, but a necessity for ensuring the identity, purity, and quality of the compounds they work with. This synergistic approach transforms ambiguity into certainty, forming the bedrock of sound scientific investigation.
References
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- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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- 15. γ-Valerolactone(108-29-2) IR Spectrum [chemicalbook.com]
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- 17. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating Diastereomers of Substituted Tetrahydropyran-2-ones
For: Researchers, scientists, and drug development professionals.
Introduction: The Stereochemical Challenge in a Privileged Scaffold
The tetrahydropyran-2-one, a saturated six-membered lactone, is a "privileged scaffold" in medicinal chemistry and natural product synthesis. Its derivatives are integral to a wide array of biologically active molecules, including antitumor agents and HIV protease inhibitors.[1][2][3] The rigid, chair-like conformation of the tetrahydropyran ring often imparts favorable pharmacokinetic properties, making it an attractive design element in drug discovery.
However, the synthesis of substituted tetrahydropyran-2-ones frequently yields mixtures of diastereomers—stereoisomers that are not mirror images of each other. These diastereomers can have vastly different biological activities and toxicological profiles. Consequently, the unambiguous assignment of their relative stereochemistry is not merely an academic exercise; it is a critical step in drug development, quality control, and the synthesis of complex molecules.
This guide provides an in-depth comparison of spectroscopic techniques for differentiating these diastereomers, grounded in the fundamental principles that govern how spatial arrangement influences spectral output. We will explore the power of Nuclear Magnetic Resonance (NMR), the diagnostic utility of Fourier-Transform Infrared (FT-IR) Spectroscopy, and the subtle clues offered by Mass Spectrometry (MS).
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy stands as the cornerstone for stereochemical assignment of cyclic molecules. By analyzing chemical shifts, through-bond coupling constants, and through-space interactions, a definitive three-dimensional picture of the molecule can be constructed.
¹H NMR: Decoding Proton Relationships
The key to differentiating diastereomers via ¹H NMR lies in the rigid chair conformation of the tetrahydropyran ring, which forces substituents and protons into distinct axial (pointing up/down) and equatorial (pointing out) positions.
The Power of the Coupling Constant (³J): The Karplus Relationship
The most powerful parameter for this analysis is the vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbons. The magnitude of this coupling is directly related to the dihedral angle (φ) between the two protons, a relationship described by the Karplus equation.[4][5][6]
-
Large Coupling (³J ≈ 8-13 Hz): This is characteristic of a trans-diaxial relationship, where the two protons are on opposite sides of the ring and are both in axial positions (φ ≈ 180°).[7]
-
Small Coupling (³J ≈ 2-5 Hz): This indicates an axial-equatorial or equatorial-equatorial relationship (φ ≈ 60°).[7][8]
Consider a hypothetical 4-substituted tetrahydropyran-2-one existing in two diastereomeric forms: cis and trans. In the more stable chair conformation, a bulky substituent will prefer the equatorial position. This locks the proton at that position (H-4) into either an axial or equatorial orientation, leading to dramatically different splitting patterns.
Data Comparison: Predicted ¹H NMR for cis- and trans-4-Aryl-tetrahydropyran-2-one
| Parameter | cis Isomer (Aryl group equatorial, H-4 axial) | trans Isomer (Aryl group equatorial, H-4 equatorial) | Key Differentiating Feature |
| H-4 Signal | Triplet of triplets (tt) | Multiplet (m) or dddd | The splitting pattern of H-4 is highly diagnostic. |
| ³JH4ax, H3ax | ~10-12 Hz (Large) | Not applicable | A large coupling constant immediately points to an axial H-4. |
| ³JH4ax, H5ax | ~10-12 Hz (Large) | Not applicable | The presence of two large couplings confirms the axial position of H-4. |
| ³JH4eq, H3ax/eq | Not applicable | ~3-5 Hz (Small) | Small coupling constants for H-4 indicate its equatorial orientation. |
| ³JH4eq, H5ax/eq | Not applicable | ~3-5 Hz (Small) | The absence of any large couplings for H-4 is definitive for the trans isomer. |
¹³C NMR: The Gamma-Gauche Effect
While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The key principle here is the γ-gauche effect . A substituent in the axial position will cause steric compression on the carbons three bonds away (the γ-carbons). This steric strain shields the γ-carbons, causing their signals to shift upfield (to a lower ppm value) compared to the diastereomer where the substituent is equatorial.[9][10][11]
Data Comparison: Predicted ¹³C NMR for cis- and trans-3-Methyl-tetrahydropyran-2-one
| Carbon Atom | cis Isomer (Methyl group axial) | trans Isomer (Methyl group equatorial) | Key Differentiating Feature |
| C5 | ~22 ppm | ~28 ppm | The C5 signal is shifted ~6 ppm upfield in the cis isomer due to the γ-gauche effect from the axial methyl group. |
| C1 (C=O) | ~172 ppm | ~175 ppm | The carbonyl carbon can also be shielded by a γ-gauche interaction. |
2D NMR (NOESY): Confirming Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that causes a change in the intensity of a proton's signal when a nearby proton is irradiated.[12][13] In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, this is observed as a cross-peak between protons that are close in space (< 5 Å), regardless of whether they are bonded.[14][15]
This is the ultimate tool for confirming relative stereochemistry. A NOESY cross-peak between two substituents or between a substituent and a ring proton provides definitive proof of their cis relationship (i.e., they are on the same face of the ring).[16][17]
-
For a cis-1,3-disubstituted ring: Expect a strong NOE cross-peak between the axial proton at C1 and the axial proton at C3.
-
For a trans-1,3-disubstituted ring: No such NOE would be observed.
Experimental Protocols
Protocol 1: High-Resolution NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) within a 5 mm NMR tube.[18] Add a trace of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard 1D proton spectrum. Key parameters should include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve good signal-to-noise, and a relaxation delay of at least 1-2 seconds.[18][19][20]
-
Data Processing: Process the spectrum and carefully measure the coupling constants (J-values) from the multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) depending on the sample concentration.
-
NOESY Acquisition: Perform a standard 2D NOESY experiment using a mixing time appropriate for a small molecule (e.g., 500-800 ms) to allow for the buildup of NOE correlations.
Visualization: NMR-Based Workflow for Stereochemical Assignment
The following diagram illustrates the logical workflow for assigning the stereochemistry of a tetrahydropyran-2-one diastereomer using NMR data.
Caption: Workflow for NMR-based stereochemical assignment.
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of chemical bonds.[21][22] While diastereomers have the same functional groups, their different 3D structures can lead to subtle but measurable differences in their IR spectra, particularly in the "fingerprint region" (<1500 cm⁻¹).[23][24]
-
C-O and C-C Stretching: The precise frequencies of the C-O-C and C-C bonds within the ring can be altered by the conformational constraints imposed by the different substituent arrangements.
-
Overall Dipole Moment: Diastereomers will have different overall molecular shapes and dipole moments, which can affect the intensity and position of various vibrational modes.
While not as definitive as NMR, FT-IR can be a rapid, non-destructive method for distinguishing known diastereomers, making it highly suitable for quality control applications.[25]
Data Comparison: Predicted FT-IR Frequencies
| Vibrational Mode | cis Isomer | trans Isomer | Key Differentiating Feature |
| C=O Stretch | ~1735 cm⁻¹ | ~1738 cm⁻¹ | Minor shifts may be observed due to conformational differences. |
| Fingerprint Region | Unique pattern of peaks | Distinctly different pattern of peaks | The overall pattern in the 1400-800 cm⁻¹ region serves as a unique "fingerprint" for each diastereomer.[22] |
Protocol 2: FT-IR Analysis
-
Sample Preparation: If the sample is a liquid, place one drop as a thin film between two NaCl or KBr plates. If solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[18] Co-add 16 to 32 scans to ensure a high-quality spectrum.
-
Analysis: Compare the fingerprint region of the unknown sample to reference spectra of the pure diastereomers.
Section 3: Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[26] Since diastereomers have identical molecular formulas, they will have the same molecular weight and cannot be distinguished by their molecular ion peak. However, the fragmentation patterns generated, especially under Electron Ionization (EI), can differ.[27][28]
The stereochemical arrangement of substituents can influence the stability of the intermediate radical cations and the transition states of fragmentation pathways.[27] This can lead to different relative abundances of specific fragment ions, providing a potential method for differentiation.[29]
For example, a fragmentation pathway that requires a specific spatial arrangement of atoms (e.g., a McLafferty rearrangement) might be favored in one diastereomer but sterically hindered in the other. This would result in a more abundant corresponding fragment ion for the favored diastereomer.
Data Comparison: Hypothetical MS Fragmentation
| Feature | cis Isomer | trans Isomer | Key Differentiating Feature |
| Molecular Ion (M⁺) | m/z = X (identical) | m/z = X (identical) | Not a differentiating feature. |
| Fragment Ion A | High relative abundance | Low relative abundance | A sterically favored fragmentation pathway in the cis isomer. |
| Fragment Ion B | Low relative abundance | High relative abundance | A different pathway is favored in the trans isomer. |
Conclusion: A Multi-faceted Approach to Certainty
The unambiguous assignment of stereochemistry for tetrahydropyran-2-one diastereomers is paramount for advancing drug discovery and ensuring chemical purity. While FT-IR and MS can provide rapid diagnostic clues, NMR spectroscopy remains the gold standard .
The analysis of ³J coupling constants provides irrefutable evidence of proton geometry, the γ-gauche effect in ¹³C NMR reveals steric environments, and 2D NOESY experiments directly map through-space relationships. By employing these techniques in a coordinated workflow, researchers can achieve a high degree of confidence in their stereochemical assignments, ensuring the integrity and safety of their chemical entities.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karplus equation - Wikipedia [en.wikipedia.org]
- 5. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
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- 16. m.youtube.com [m.youtube.com]
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- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 20. commons.ggc.edu [commons.ggc.edu]
- 21. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 22. chem.uci.edu [chem.uci.edu]
- 23. hosmed.fi [hosmed.fi]
- 24. m.youtube.com [m.youtube.com]
- 25. FTIR Spectroscopy Analysis | Medistri SA [medistri.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. benchchem.com [benchchem.com]
- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 29. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3,3-Dimethyl-tetrahydro-pyran-2-one: A Comparative Analysis in Modern Synthesis
Welcome to a comprehensive technical guide designed for researchers, chemists, and drug development professionals. In the vast landscape of synthetic chemistry, lactones serve as indispensable building blocks and versatile intermediates. This guide provides an in-depth comparison of 3,3-Dimethyl-tetrahydro-pyran-2-one (DMTHP), a δ-lactone with unique structural features, against its more common counterparts: γ-butyrolactone (GBL), δ-valerolactone (DVL), and ε-caprolactone (ECL).
Our objective is to move beyond mere cataloging of properties and delve into the causal relationships between structure and reactivity. We will explore how the gem-dimethyl group at the C-3 position of DMTHP influences its synthesis, physicochemical properties, and performance in key synthetic transformations, providing you with the field-proven insights needed to make informed decisions in your experimental designs.
Physicochemical Properties: A Foundation for Comparison
The initial selection of a reagent is often guided by its physical properties. The gem-dimethyl substitution on the DMTHP ring imparts distinct characteristics compared to other common lactones.
| Property | This compound (DMTHP) | γ-Butyrolactone (GBL) | δ-Valerolactone (DVL) | ε-Caprolactone (ECL) |
| Structure | A six-membered ring (δ-lactone) with gem-dimethyl groups at C-3. | A five-membered ring (γ-lactone). | A six-membered ring (δ-lactone). | A seven-membered ring (ε-lactone). |
| CAS Number | 4830-05-1[1] | 96-48-0[2] | 542-28-9[3] | 502-44-3[4] |
| Molecular Formula | C₇H₁₂O₂[1][5] | C₄H₆O₂[2][6] | C₅H₈O₂[3][7] | C₆H₁₀O₂[8] |
| Molecular Weight | 128.17 g/mol [1][5] | 86.09 g/mol [2][9] | 100.12 g/mol [3] | 114.14 g/mol [8] |
| Boiling Point | 54 °C @ 0.2 mmHg[10] | ~204 °C[2][11] | ~226-229 °C[3] | ~236-238 °C[8] |
| Melting Point | N/A (Liquid) | ~ -44 °C[11] | ~ -13 °C[3] | ~ -1.5 °C[12] |
| Density | N/A | ~1.13 g/cm³ @ 25 °C[11] | ~1.079 g/mL @ 25 °C[3] | ~1.03-1.07 g/mL @ 25 °C[8] |
| Solubility | Soluble in organic solvents like ether.[10] | Miscible with water.[2][6][13] | Soluble in water, ethanol, methanol.[7] | Sparingly soluble in water, soluble in many organic solvents.[8] |
The most notable feature of DMTHP is the introduction of a quaternary, sterically hindered center. This structural element is key to understanding its divergent behavior in chemical reactions, as we will explore in the subsequent sections.
Synthesis of Lactones: The Baeyer-Villiger Oxidation
A cornerstone in the synthesis of lactones from cyclic ketones is the Baeyer-Villiger (BV) oxidation.[14] This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, mediated by a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA).[15][16]
The reaction mechanism proceeds via the Criegee intermediate. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted groups migrating preferentially (tertiary > secondary > primary).[17] This makes the BV oxidation a highly predictable and powerful tool for lactone synthesis.
Caption: General mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: Synthesis of this compound (DMTHP)
While the Baeyer-Villiger oxidation of 3,3-dimethyl-tetrahydropyranone would be a direct route, a documented synthesis involves the methylation of a pre-existing lactone.[10] This method highlights an alternative strategy for creating substituted lactones.
Workflow Diagram:
Caption: Workflow for the synthesis of DMTHP via methylation.
Step-by-Step Methodology: [10]
-
Deprotonation: A solution of 3-methyltetrahydro-2H-pyran-2-one (1.0 eq) is added slowly to a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, maintaining the internal temperature below -65 °C. The mixture is stirred for 30 minutes to ensure complete formation of the lithium enolate.
-
Alkylation: Methyl iodide (CH₃I) (1.5 eq) is added to the solution at a rate that maintains the internal temperature at -45 °C. The reaction is stirred at this temperature for an additional hour.
-
Quenching: The reaction is allowed to warm to -30 °C and is then quenched by the dropwise addition of 10% aqueous HCl.
-
Workup: The mixture is poured into diethyl ether. The organic layer is separated and washed sequentially with saturated brine, saturated sodium bicarbonate solution, and again with saturated brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation (e.g., 54 °C at 0.2 mmHg) to yield the pure this compound as a colorless liquid.[10]
Comparative Reactivity in Key Synthetic Applications
The synthetic utility of a lactone is defined by its reactivity. Here, we dissect how the structure of DMTHP influences its behavior in three fundamental transformations compared to GBL, DVL, and ECL.
A. Ring-Opening Polymerization (ROP)
Ring-Opening Polymerization (ROP) is one of the most significant applications of lactones, providing access to biodegradable and biocompatible aliphatic polyesters like polycaprolactone (PCL).[18][19] The reaction can be initiated by cationic, anionic, or coordination-insertion mechanisms.[19]
The polymerizability of a lactone is governed by two primary factors:
-
Ring Strain: Smaller rings (like GBL) have high ring strain but are thermodynamically less favorable to polymerize. Six-membered rings (DVL) and seven-membered rings (ECL) possess sufficient ring strain for efficient polymerization.[20][21]
-
Steric Hindrance: Substituents on the lactone ring can significantly impact the kinetics of polymerization.
The DMTHP Distinction: The gem-dimethyl group at the C-3 position of DMTHP introduces significant steric hindrance near the ester linkage. This is expected to have a profound effect on its ROP characteristics.
-
Compared to δ-Valerolactone (DVL): DMTHP is a substituted DVL. The steric bulk of the gem-dimethyl groups will likely hinder the approach of the initiator and the propagating chain end to the carbonyl group. This is predicted to decrease the rate of polymerization compared to the unsubstituted DVL.[22][23]
-
Compared to ε-Caprolactone (ECL): While ECL has a larger ring, it is unsubstituted and highly reactive in ROP.[24] The steric hindrance in DMTHP likely makes it significantly less reactive than ECL under similar conditions.
This reduced reactivity is not necessarily a disadvantage. It can allow for more controlled polymerizations or the creation of copolymers with unique thermal and mechanical properties derived from the bulky gem-dimethyl unit.
Caption: General mechanism for coordination-insertion ROP.
B. Reduction to Diols
Lactones can be readily reduced to the corresponding diols using powerful hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H).[25][26] This transformation is fundamental for accessing 1,n-diol structures.
The mechanism involves two key steps:
-
Nucleophilic attack of a hydride ion on the carbonyl carbon to form a hemiacetal intermediate.
-
Ring-opening and further reduction of the resulting aldehyde or carboxylic acid intermediate to the primary alcohol.
The DMTHP Distinction: The reduction of DMTHP yields 3,3-Dimethyl-1,5-pentanediol.[27] The steric hindrance from the gem-dimethyl groups is located at the C-3 position, which is α to the carbonyl carbon. While this might slightly modulate the rate of hydride attack compared to the unsubstituted DVL, the effect is generally not significant enough to prevent the reaction. Strong reducing agents like LiAlH₄ are typically powerful enough to overcome this moderate steric hindrance.
-
Choice of Reagent: For a robust reduction to the diol, LiAlH₄ is the reagent of choice.[25] DIBAL-H, especially at low temperatures, can sometimes be used to stop the reaction at the hemiacetal (lactol) stage, though over-reduction to the diol is common.[28][29]
Representative Protocol: Reduction of a δ-Lactone to a 1,5-Diol
-
Setup: A solution of the δ-lactone (1.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Hydride Addition: A solution or slurry of LiAlH₄ (typically 1.5-2.0 eq) in the same anhydrous solvent is added dropwise to the lactone solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Quenching: The reaction is carefully quenched by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup) at 0 °C.
-
Workup: The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude diol, which can be further purified by distillation or chromatography.
C. Nucleophilic Acyl Substitution
Lactones, as cyclic esters, are susceptible to nucleophilic attack at the electrophilic carbonyl carbon.[30][31] This reaction opens the ring and is a common strategy for forming functionalized hydroxy acids or their derivatives.
The DMTHP Distinction: The C-3 gem-dimethyl groups in DMTHP play a crucial role in sterically shielding the carbonyl carbon.
-
Reactivity Comparison: Compared to the unsubstituted DVL or the less-hindered ECL, DMTHP is expected to react more slowly with nucleophiles. "Hard" nucleophiles like Grignard reagents or organolithiums will still readily attack the carbonyl, but the reaction may require more forcing conditions.
-
Site of Attack: For most lactones (γ, δ, ε), nucleophilic attack overwhelmingly occurs at the carbonyl carbon (acyl-oxygen cleavage).[32] SN2 attack at the C-5 alkyl carbon (alkyl-oxygen cleavage) is rare for six-membered rings as they lack the significant ring strain that makes this pathway accessible in smaller β-lactones.[32] Therefore, the reactivity of DMTHP will be dictated by nucleophilic acyl substitution, which is sterically hindered.
Conclusion
This compound is a structurally distinct δ-lactone whose synthetic utility is defined by the presence of a C-3 gem-dimethyl group. Our comparative analysis reveals a clear structure-function relationship:
-
Advantages: DMTHP is a valuable monomer for introducing a sterically bulky, quaternary carbon center into polyester backbones via Ring-Opening Polymerization. The resulting polymers would be expected to exhibit unique properties, such as altered crystallinity, glass transition temperature, and degradation profiles, compared to polymers derived from unsubstituted lactones. Its reduction provides a straightforward route to 3,3-Dimethyl-1,5-pentanediol, a useful diol for further synthesis.[27]
-
Considerations: The primary operational difference is its reduced reactivity due to steric hindrance. Both polymerization and nucleophilic substitution reactions are expected to proceed more slowly than with δ-valerolactone or ε-caprolactone. This requires careful consideration during experimental design, potentially necessitating more potent catalysts, longer reaction times, or higher temperatures.
Ultimately, the choice to employ this compound is a strategic one. It is not a direct drop-in replacement for other lactones but rather a specialized tool for when the precise introduction of a gem-dimethylated six-carbon chain is required to achieve a specific target structure or material property.
References
- 1. scbt.com [scbt.com]
- 2. gamma-Butyrolactone (GBL) properties, specification, uses [sellchems.com]
- 3. Delta-Valerolactone542-28-9--Shanghai Lingde Chemical Technology Co.,Ltd. [shldchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
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- 6. gokemi.com [gokemi.com]
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- 8. Epsilon Caprolactone, Global Supplier and Distributor [polycaprolactone.net]
- 9. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. lookpolymers.com [lookpolymers.com]
- 13. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
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- 21. researchgate.net [researchgate.net]
- 22. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 23. acs.figshare.com [acs.figshare.com]
- 24. ε-Caprolactone | 502-44-3 [chemicalbook.com]
- 25. m.youtube.com [m.youtube.com]
- 26. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 27. chembk.com [chembk.com]
- 28. researchgate.net [researchgate.net]
- 29. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.rsc.org [pubs.rsc.org]
- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 3,3-Dimethyl-δ-valerolactone
This guide provides an in-depth comparison of alternative reagents for the synthesis of 3,3-dimethyl-δ-valerolactone, a key intermediate in various chemical manufacturing processes. We will move beyond a simple recitation of methods to analyze the mechanistic rationale, comparative performance, and practical considerations for each approach. All experimental data and protocols are grounded in peer-reviewed literature to ensure scientific integrity.
Introduction: The Significance of 3,3-Dimethyl-δ-valerolactone
3,3-Dimethyl-δ-valerolactone is a valuable heterocyclic compound. Its rigid, gem-dimethyl-substituted structure makes it a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. The efficient and selective synthesis of this lactone is therefore a topic of considerable interest to the chemical research and drug development community.
The benchmark method for its synthesis is the Baeyer-Villiger oxidation of the corresponding ketone, 3,3-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). While effective, the choice of oxidizing reagent is critical and dramatically influences reaction efficiency, safety, and scalability.
The Benchmark Reagent: meta-Chloroperoxybenzoic Acid (m-CPBA)
For decades, meta-chloroperoxybenzoic acid (m-CPBA) has been the go-to reagent for Baeyer-Villiger oxidations due to its commercial availability and general reliability. The reaction proceeds through the Criegee intermediate, where the migratory aptitude of the more substituted α-carbon dictates the regioselectivity of oxygen insertion, reliably forming the desired δ-valerolactone.
However, m-CPBA presents several significant drawbacks:
-
Safety Concerns: As a peroxide, m-CPBA is potentially explosive, especially in its pure form, and requires careful handling and storage.
-
Byproduct Formation: The reaction produces meta-chlorobenzoic acid as a stoichiometric byproduct, which can complicate purification and represents a waste stream.
-
Cost: For large-scale industrial applications, the cost of m-CPBA can be prohibitive.
These limitations have driven the search for more efficient, safer, and cost-effective alternative reagents.
Comparative Analysis of Alternative Reagents
This section details the performance of leading alternative reagents, providing the mechanistic basis for their reactivity and supporting experimental data.
Trifluoroperacetic Acid (TFPAA)
Trifluoroperacetic acid (TFPAA) is a highly reactive peroxy acid, typically generated in situ from trifluoroacetic anhydride (TFAA) and hydrogen peroxide. Its potent electrophilicity makes it an exceptionally efficient reagent for the Baeyer-Villiger oxidation.
Mechanistic Rationale: The strong electron-withdrawing effect of the trifluoromethyl group (-CF₃) significantly lowers the pKa of the peroxy acid and makes the peroxy oxygen a much stronger electrophile compared to m-CPBA. This enhanced reactivity allows the reaction to proceed rapidly, often at or below room temperature, and can successfully oxidize even unreactive ketones.
Performance & Experimental Data: Studies have demonstrated that TFPAA, often used with a phosphate buffer to control pH and prevent transesterification side reactions, can achieve near-quantitative yields of 3,3-dimethyl-δ-valerolactone.
Experimental Protocol: TFPAA Oxidation
-
A solution of 90% hydrogen peroxide (1.35 mL, 52.5 mmol) in trifluoroacetic anhydride (9.3 mL, 66 mmol) is prepared by dropwise addition at 0-5 °C.
-
The freshly prepared TFPAA solution is added dropwise to a vigorously stirred mixture of 3,3-dimethylcyclohexanone (5.0 g, 39.6 mmol) and disodium hydrogen phosphate (Na₂HPO₄, 16.8 g, 118 mmol) in dichloromethane (CH₂Cl₂, 100 mL).
-
The reaction mixture is maintained at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude lactone.
-
Purification via vacuum distillation provides the pure 3,3-dimethyl-δ-valerolactone.
Hydrogen Peroxide with Lewis Acid Catalysts
The use of aqueous hydrogen peroxide (H₂O₂) as the primary oxidant is highly desirable from an environmental and cost perspective, as its only byproduct is water. However, H₂O₂ itself is not electrophilic enough to oxidize ketones directly. Its activation with a Lewis acid catalyst is a key strategy to unlock its synthetic potential.
Mechanistic Rationale: A Lewis acid, such as stannic chloride (SnCl₄), coordinates to the carbonyl oxygen of the ketone. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by hydrogen peroxide. This activation facilitates the formation of the Criegee intermediate, which then rearranges to the lactone.
Performance & Experimental Data: This system has been shown to be highly effective. For example, using SnCl₄ as a catalyst in the presence of H₂O₂, 3,3-dimethylcyclohexanone can be converted to the corresponding lactone in excellent yield (98%) and with high selectivity.
Experimental Protocol: SnCl₄-Catalyzed H₂O₂ Oxidation
-
To a solution of 3,3-dimethylcyclohexanone (1.0 g, 7.9 mmol) in dichloromethane (20 mL), add stannic chloride (SnCl₄, 0.1 eq, 0.79 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2.0 eq, 15.8 mmol) dropwise while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.
Enzymatic Baeyer-Villiger Oxidation
Biocatalysis offers a powerful, green alternative to traditional chemical reagents. Certain enzymes, known as Baeyer-Villiger monooxygenases (BVMOs), can catalyze the oxidation of ketones to lactones with exceptional chemo-, regio-, and enantioselectivity.
Mechanistic Rationale: BVMOs are flavin-dependent enzymes. The enzyme's flavin cofactor (FAD) is first reduced by a reducing equivalent, typically NADPH. The reduced flavin then reacts with molecular oxygen (O₂) to form a flavin-peroxy intermediate. This highly electrophilic intermediate is the active oxidizing species within the enzyme's active site and performs the oxygen insertion into the ketone substrate.
Performance & Experimental Data: Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO that has been successfully employed for this transformation. Using engineered CHMO variants, researchers have achieved high conversions and excellent selectivities, operating in aqueous media under mild ambient conditions. This approach is particularly valuable when enantiomerically pure lactones are desired from prochiral substrates.
General Workflow: Enzymatic Oxidation
Caption: General workflow for an enzymatic Baeyer-Villiger oxidation.
Performance Summary and Comparison
The choice of reagent depends on the specific requirements of the synthesis, including scale, cost, safety protocols, and desired purity.
| Reagent/System | Key Advantages | Key Disadvantages | Typical Yield | Safety & Handling |
| m-CPBA | Commercially available, well-established | Potentially explosive, stoichiometric acid byproduct, moderate cost | 85-95% | Requires careful handling and storage due to shock sensitivity. |
| TFPAA (in situ) | Extremely high reactivity, fast reaction times, high yields | Corrosive reagents (TFAA), requires careful control of exotherm | >95% | Trifluoroacetic anhydride and concentrated H₂O₂ are highly corrosive. |
| H₂O₂ / SnCl₄ | Inexpensive oxidant (H₂O₂), water is the only byproduct, high yield | Requires stoichiometric Lewis acid, potential for metal contamination | ~98% | SnCl₄ is corrosive and moisture-sensitive. |
| Enzymatic (BVMO) | Environmentally benign (aqueous, mild conditions), high selectivity | Requires specialized enzymes and cofactors, slower reaction times, potential for low substrate loading | Variable, can be >99% conversion | Generally safe, involves standard biochemical laboratory practices. |
Conclusion and Recommendations
For laboratory-scale synthesis where high reactivity and yield are paramount, Trifluoroperacetic acid (TFPAA) , generated in situ, stands out as a superior alternative to m-CPBA. Its rapid conversion rates and exceptional yields often justify the handling precautions required for its corrosive precursors.
For large-scale, industrial applications, the H₂O₂ / Lewis acid catalyst system presents the most compelling case. The low cost and environmental friendliness of hydrogen peroxide are significant advantages. The challenge of catalyst separation and potential metal leaching must be addressed, but modern process chemistry often provides effective solutions.
Finally, enzymatic oxidation represents the future of green chemistry for this transformation. While currently more suited for specialty applications requiring high enantioselectivity, ongoing advances in enzyme engineering and immobilization are making biocatalysis an increasingly viable and attractive option for bulk chemical synthesis.
The selection of an optimal reagent requires a holistic analysis of project goals. By understanding the mechanistic underpinnings and practical trade-offs of each alternative, researchers can make informed decisions to achieve efficient, safe, and scalable synthesis of 3,3-dimethyl-δ-valerolactone.
A Comparative Guide to the Synthetic Routes of Substituted Tetrahydropyrans for Researchers and Drug Development Professionals
The tetrahydropyran (THP) scaffold is a cornerstone in the architecture of a vast number of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence in molecules with significant therapeutic potential, including anticancer agents like bryostatin and eribulin, underscores the critical importance of efficient and stereocontrolled methods for its synthesis.[1][2] This guide provides a comparative analysis of the most prominent synthetic strategies for constructing substituted tetrahydropyran rings, offering insights into their underlying mechanisms, practical applications, and relative merits. We will delve into the intricacies of each method, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Prins Cyclization: A Powerful Tool for Carbon-Carbon and Carbon-Oxygen Bond Formation
The Prins cyclization has emerged as a robust and widely utilized method for the synthesis of substituted tetrahydropyrans.[3] This acid-catalyzed reaction typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through an oxocarbenium ion intermediate that is trapped intramolecularly by the alkene.[4][5] The stereochemical outcome of the reaction is often dictated by a chair-like transition state, which generally favors the formation of cis-2,6-disubstituted tetrahydropyrans.[6]
Mechanistic Insight
The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction pathway and selectivity. Lewis acids such as BF₃·OEt₂, SnCl₄, and In(OTf)₃ are commonly employed to promote the formation of the key oxocarbenium ion intermediate.[6][7] The subsequent intramolecular attack of the alkene onto this electrophilic species leads to the formation of a tetrahydropyranyl cation, which can then be trapped by a nucleophile to afford the final product.
Diagram 1: General Mechanism of the Prins Cyclization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The silylalkyne-Prins cyclization: stereoselective synthesis of tetra- and pentasubstituted halodihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity for 3,3-Dimethyl-tetrahydro-pyran-2-one
An In-Depth Technical Guide to the Validation of 3,3-Dimethyl-tetrahydro-pyran-2-one Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This compound (CAS 4830-05-1), a substituted lactone, is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents.[1] Its molecular formula is C₇H₁₂O₂ with a molecular weight of 128.17 g/mol .[2][3] In any research or drug development pipeline, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, altered biological activity, or toxicological concerns.
This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining the purity of this compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of GC-MS against other analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, reliable, and validated method for purity assessment.
The Analytical Imperative: Why GC-MS is the Gold Standard
While several analytical techniques can be employed for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its unique combination of high-resolution separation and definitive molecular identification.[4]
-
Gas Chromatography (GC): This component provides the powerful separation of volatile and semi-volatile compounds. This compound, being a relatively small organic molecule, is well-suited for GC analysis. The chromatograph separates the target analyte from potential impurities, such as residual solvents, starting materials from synthesis (e.g., 3-methyltetrahydro-2H-pyran-2-one), or degradation products.[5]
-
Mass Spectrometry (MS): The mass spectrometer serves as a highly specific detector. As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique molecular "fingerprint," allowing for unambiguous identification of the analyte and characterization of unknown impurities.[6] This is a significant advantage over less specific detectors like Flame Ionization Detectors (FID), which can quantify but not definitively identify peaks.
Comparative Overview of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | Excellent: Provides structural information for definitive peak identification. | Good: Quantifies based on retention time, but co-eluting impurities can interfere. | Moderate to Good: Relies on retention time and UV absorbance; non-chromophoric impurities are invisible. |
| Sensitivity | Excellent: Capable of detecting trace-level impurities (ng to pg range). | Very Good: Wide linear range, but generally less sensitive than MS in SIM mode. | Good: Dependent on the analyte's chromophore; may not be suitable for all impurities. |
| Versatility | High. Can analyze a wide range of volatile and semi-volatile compounds. | High. Robust and reliable for quantifiable volatile compounds. | High. Ideal for non-volatile or thermally labile compounds, but requires analyte to be soluble and possess a UV chromophore. |
| Justification for this compound | Optimal Choice. Provides both purity quantification and impurity identification, which is critical for regulatory submission and troubleshooting synthetic pathways. | Viable Alternative. Good for routine QC where impurity profiles are well-established, but lacks identification power. | Less Suitable. The analyte lacks a strong chromophore, limiting sensitivity. Derivatization may be required. |
GC-MS Method Validation Workflow: An ICH Q2(R2) Guided Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Our approach is grounded in the internationally recognized ICH Q2(R2) guidelines, ensuring the method is robust, reliable, and fit for purpose.[7][8]
References
- 1. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. impactfactor.org [impactfactor.org]
- 5. prepchem.com [prepchem.com]
- 6. Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Catalyst Efficacy in Tetrahydropyran-2-one (δ-Valerolactone) Synthesis
Introduction: The Significance of δ-Valerolactone
Tetrahydropyran-2-one, more commonly known as δ-valerolactone (DVL), is a pivotal six-membered cyclic ester with escalating importance in the chemical and biomedical fields. As a monomer, it is instrumental in the synthesis of biodegradable and biocompatible aliphatic polyesters, such as poly(δ-valerolactone), which have promising applications in drug delivery systems and tissue engineering.[1] Its utility as a green solvent and a platform chemical for producing value-added chemicals further underscores the demand for efficient and sustainable synthetic methodologies.[2][3]
The efficacy of DVL synthesis is profoundly dependent on the chosen catalytic system, which in turn is dictated by the synthetic pathway. This guide provides an in-depth comparison of homogeneous, heterogeneous, and enzymatic catalysts across the principal routes to DVL, offering objective analysis and supporting experimental data to aid researchers in catalyst selection and process optimization.
Major Synthetic Pathways to δ-Valerolactone
The catalytic conversion to DVL is primarily achieved through two major strategies: the oxidation of a C5 cyclic ketone or the dehydrogenation of a C5 linear diol.
-
Baeyer-Villiger Oxidation of Cyclopentanone: This classic organic reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of cyclopentanone. The choice of oxidant, particularly the shift towards greener options like hydrogen peroxide (H₂O₂), is a critical factor influencing catalyst selection.[4][5]
-
Catalytic Dehydrogenation of 1,5-Pentanediol (1,5-PDO): This pathway involves the removal of hydrogen from the diol to induce cyclization into the lactone.[2][6] It is an atom-economical route, especially when the 1,5-PDO is derived from biomass.
This guide will dissect catalyst performance within the context of these two dominant synthetic routes.
Heterogeneous Catalysis: The Industrial Workhorse
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. Their primary advantage lies in their ease of separation, recovery, and recyclability, making them highly desirable for continuous, industrial-scale processes.
Mechanism and Rationale
In the context of DVL synthesis, heterogeneous catalysts offer distinct mechanistic advantages.
-
For Dehydrogenation of 1,5-PDO: Supported metal catalysts, particularly copper-based systems, are highly effective. The mechanism involves the adsorption of the diol onto the metal surface, followed by the sequential cleavage of O-H and C-H bonds to release H₂ and form an intermediate hemiacetal, which then cyclizes to DVL. The support material (e.g., SiO₂) plays a crucial role in dispersing the metal nanoparticles and can contribute acidic or basic sites that influence selectivity.[7][8]
-
For Baeyer-Villiger Oxidation: Solid acid catalysts, such as zeolites or supported sulfonic acids, are employed to activate the carbonyl group of cyclopentanone and the oxidant (H₂O₂). The solid acid protonates the carbonyl, making it more electrophilic and susceptible to nucleophilic attack by hydrogen peroxide.[4][9]
Performance Comparison of Heterogeneous Catalysts
The following table summarizes the performance of various heterogeneous catalysts in DVL synthesis.
| Catalyst | Substrate | Reaction | Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reusability |
| Cu/SiO₂ | 1,5-Pentanediol | Dehydrogenation | 260°C, Gas Phase | ~85% | ~99% | ~85% | Stable for >200h |
| CuZnAl | 1,5-Pentanediol | Dehydrogenation | 220°C, Solvent-free | 96.7% | ~99% | >95% | Stable for >200h |
| Pt/Nb₂O₅ | 1,5-Pentanediol | Aerobic Oxidation | Ambient Temp, Aqueous | - | - | High combined yield of DVL and 5-hydroxypentanal | Not specified |
| [ProH]CF₃SO₃ (Ionic Liquid) | Cyclopentanone | B-V Oxidation (H₂O₂) | 60°C, 6h | 96.6% | 73.0% | ~70.5% | Not specified |
| Silica-supported propylsulfonic acid | Cyclopentanone | B-V Oxidation (H₂O₂) | Hexafluoro-2-propanol | - | - | "Very good" | Good |
Data compiled from multiple sources.[2][4][5][10][11]
Featured Experimental Protocol: Gas-Phase Dehydrogenation of 1,5-Pentanediol using a Cu/SiO₂ Catalyst
This protocol describes a continuous process representative of industrial applications.
-
Catalyst Preparation: Prepare a 5 wt% Cu/SiO₂ catalyst via the wet impregnation method using copper nitrate as the precursor and silica gel as the support. Calcine the material at 500°C for 5 hours.
-
Reactor Setup: Pack a fixed-bed stainless steel tube reactor with ~0.4 g of the prepared Cu/SiO₂ catalyst.
-
Catalyst Activation: Reduce the catalyst in-situ by flowing H₂ (50 mL/min) at 300°C for 3 hours prior to the reaction.
-
Reaction Execution:
-
Set the reactor temperature to 220-260°C and maintain atmospheric pressure.
-
Introduce a continuous stream of vaporized 1,5-pentanediol using an inert carrier gas (e.g., N₂).
-
The reaction is endothermic; ensure uniform heating across the catalyst bed.
-
-
Product Collection & Analysis:
-
Cool the reactor effluent to condense the liquid products.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of 1,5-PDO and the selectivity towards δ-valerolactone.
-
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts operate in the same phase as the reactants, allowing for excellent contact and often leading to higher activity and selectivity under milder conditions. However, their separation from the product stream poses a significant challenge, often limiting their industrial applicability.
Mechanism and Rationale
For DVL synthesis, homogeneous catalysts are particularly relevant in Lewis acid-catalyzed Baeyer-Villiger oxidations. Metal complexes, such as those involving Platinum(II) or Copper(II), can activate the ketone and/or the oxidant.[12][13] For instance, a Pt(II) complex can coordinate to the carbonyl oxygen of cyclopentanone, increasing its electrophilicity. This facilitates the attack by an oxidant like H₂O₂, leading to the formation of the Criegee intermediate, which then rearranges to form DVL. The choice of ligands on the metal center and the solvent system (e.g., ionic liquids) can be tuned to optimize reaction rates and yields.[13]
Performance of Homogeneous Catalysts
| Catalyst | Substrate | Reaction | Conditions | Conversion (%) | Selectivity (%) | Yield (%) |
| Cu(OTf)₂ | Cyclopentanone | B-V Oxidation (m-CPBA) | CH₂Cl₂, Room Temp, 1h | >99% | >99% | 94% |
| Sc(OTf)₃ | Cyclopentanone | B-V Oxidation (m-CPBA) | CH₂Cl₂, Room Temp, 36h | - | - | 87% |
| (dppe)Pt(CF₃)₂ | Cyclohexanone* | B-V Oxidation (H₂O₂) | Ionic Liquid, Room Temp | - | - | ~70-80% |
Data for cyclohexanone is used as a proxy to illustrate the efficacy of Pt(II) catalysts in ionic liquids.[12][13]
Biocatalysis: The Green Chemistry Frontier
Enzymes represent the pinnacle of catalytic specificity. For DVL synthesis, Baeyer-Villiger monooxygenases (BVMOs) are particularly relevant. These enzymes can catalyze the oxidation of cyclopentanone with exceptional regio- and enantioselectivity under mild, aqueous conditions, using molecular oxygen as the ultimate oxidant.
Mechanism and Rationale
A BVMO typically utilizes a flavin cofactor (FAD) and a reducing equivalent (NAD(P)H). The catalytic cycle involves the reduction of FAD by NAD(P)H, followed by the reaction of the reduced flavin with O₂ to form a flavin-peroxide intermediate. This potent oxidizing species then attacks the ketone substrate, mimicking the Criegee intermediate formation in the chemical Baeyer-Villiger reaction, leading to highly selective lactone formation.
While quantitative data for specific BVMOs on cyclopentanone to DVL is dispersed across specialized literature, the key advantages are:
-
Near-perfect selectivity , avoiding byproducts.
-
Operation in aqueous media at ambient temperature and pressure .
-
Use of air as a green oxidant .
The primary challenges are the enzyme's stability, cost, and the need for cofactor regeneration systems, although significant progress is being made in these areas through enzyme immobilization and whole-cell biocatalysis.
Comparative Analysis and Future Outlook
The choice of catalyst for δ-valerolactone synthesis is a trade-off between activity, selectivity, cost, and process scalability.
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catalyst_het -> reason_het [style=dashed, arrowhead=none]; catalyst_hom -> reason_hom [style=dashed, arrowhead=none]; catalyst_bio -> reason_bio [style=dashed, arrowhead=none]; } Caption: Catalyst selection flowchart for DVL synthesis.
-
Heterogeneous catalysts , particularly copper-based systems for 1,5-pentanediol dehydrogenation, are the most promising for large-scale, cost-effective production of DVL.[2] Their stability and ease of recycling are paramount advantages.
-
Homogeneous catalysts offer superior yields in shorter reaction times for the Baeyer-Villiger oxidation but are hampered by separation costs.[12] They remain an excellent choice for laboratory-scale synthesis where purity and yield are the primary drivers.
-
Biocatalysts represent the future of sustainable DVL production. As enzyme engineering and immobilization techniques advance, their application will likely expand from niche, high-value products to broader industrial use.
Future research will likely focus on developing hybrid catalytic systems, such as heterogenized homogeneous catalysts, that combine the high activity of molecular catalysts with the practical advantages of solid supports, further blurring the lines and enhancing the efficiency of δ-valerolactone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 10. scilit.com [scilit.com]
- 11. US20110237806A1 - Process for preparing delta-valerolactone in the gas phase - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. art.torvergata.it [art.torvergata.it]
A Comparative Spectroscopic Guide to 3,3-dimethyl-oxan-2-one and its Positional Isomers
In the landscape of chemical research and pharmaceutical development, the unambiguous identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3,3-dimethyl-oxan-2-one and its positional isomers: 4,4-dimethyl-oxan-2-one, 5,5-dimethyl-oxan-2-one, and 6,6-dimethyl-oxan-2-one. Differentiating these structurally similar lactones is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By understanding the subtle yet significant differences in their spectroscopic signatures, chemists can confidently identify and characterize these isomers, ensuring the integrity of their research and the quality of their products.
Molecular Structures and Isomeric Variation
The four compounds under investigation are all saturated six-membered lactones (valerolactones) with two methyl groups attached to the carbon backbone. Their fundamental difference lies in the position of the gem-dimethyl group relative to the carbonyl and the ring oxygen.
Figure 1. Chemical structures of the dimethyl-oxan-2-one isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shift, multiplicity, and integration of the proton signals provide a detailed fingerprint of the molecular structure. The primary distinguishing features among these isomers will be the chemical shifts and multiplicities of the methylene protons adjacent to the carbonyl group, the oxygen atom, and the gem-dimethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Position of (CH₃)₂ | H3 | H4 | H5 | H6 | Methyl Protons |
| 3,3- | - | ~1.8 (t) | ~1.9 (m) | ~4.3 (t) | ~1.2 (s) |
| 4,4- | ~2.5 (s) | - | ~1.8 (t) | ~4.4 (t) | ~1.1 (s) |
| 5,5- | ~2.6 (t) | ~1.7 (t) | - | ~4.2 (s) | ~1.0 (s) |
| 6,6- | ~2.5 (t) | ~1.8 (m) | ~1.8 (t) | - | ~1.4 (s) |
Disclaimer: The ¹H NMR data presented in this table are predicted values and are intended for comparative purposes. Actual experimental values may vary.
Key Differentiating Features in ¹H NMR:
-
3,3-dimethyl-oxan-2-one: The absence of protons at the C3 position results in a clean triplet for the C4 protons. The methyl protons will appear as a singlet.
-
4,4-dimethyl-oxan-2-one: The C3 protons will be a sharp singlet due to the absence of adjacent protons. The C5 and C6 protons will appear as triplets.
-
5,5-dimethyl-oxan-2-one: The C6 protons will be a singlet as they are adjacent to the quaternary C5. The C3 and C4 protons will be triplets.
-
6,6-dimethyl-oxan-2-one: The methyl protons at C6 will be deshielded due to the adjacent oxygen atom, resulting in a downfield singlet compared to the other isomers. The remaining methylene protons will show complex splitting patterns.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it an excellent tool for distinguishing between isomers. The key differences will be observed in the chemical shifts of the quaternary carbons, the carbonyl carbon, and the carbons bearing the oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Position of (CH₃)₂ | C2 (C=O) | C3 | C4 | C5 | C6 | C(CH₃)₂ | CH₃ |
| 3,3- | ~175 | ~40 | ~35 | ~20 | ~65 | ~40 | ~25 |
| 4,4- | ~172 | ~38 | ~35 | ~28 | ~63 | ~35 | ~28 |
| 5,5- | ~171 | ~36 | ~30 | ~30 | ~75 | ~30 | ~25 |
| 6,6- | ~172 | ~30 | ~18 | ~30 | ~85 | ~85 | ~28 |
Disclaimer: The ¹³C NMR data presented in this table are predicted values and are intended for comparative purposes. Actual experimental values may vary.
Key Differentiating Features in ¹³C NMR:
-
Quaternary Carbon (C(CH₃)₂): The chemical shift of the quaternary carbon will be a key indicator of its position within the ring.
-
Carbonyl Carbon (C2): The electronic environment around the carbonyl group will be slightly different for each isomer, leading to small but measurable differences in its chemical shift.
-
Carbons Adjacent to Oxygen (C6): The C6 carbon will have a significantly different chemical shift depending on whether it is substituted with the gem-dimethyl group. In 6,6-dimethyl-oxan-2-one, this carbon will be significantly downfield.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is used to identify the functional groups present in a molecule. All four isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone. However, the exact frequency of this absorption can be influenced by ring strain and substitution patterns. Additionally, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-C and C-O stretching and bending vibrations for each isomer.
Table 3: Expected Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch |
| 3,3-dimethyl-oxan-2-one | ~1735-1750 | ~1200-1250 |
| 4,4-dimethyl-oxan-2-one | ~1730-1745 | ~1180-1230 |
| 5,5-dimethyl-oxan-2-one | ~1725-1740 | ~1150-1200 |
| 6,6-dimethyl-oxan-2-one | ~1725-1740 | ~1100-1150 |
Key Differentiating Features in IR Spectroscopy:
The most significant diagnostic feature in the IR spectrum is the carbonyl stretching frequency. While the ranges may overlap, precise measurement can aid in differentiation. The fingerprint region, though complex, will provide a unique pattern for each isomer, which can be compared against a reference database if available. For 6,6-dimethyloxan-2-one, a vapor phase IR spectrum is available and shows characteristic peaks.[1]
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same molecular weight (C₇H₁₂O₂ = 128.17 g/mol ). However, their electron ionization (EI) mass spectra will likely show different fragmentation patterns due to the varying stability of the resulting carbocations and radical cations.
Predicted Key Fragmentation Pathways:
The fragmentation of these lactones will likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage adjacent to the gem-dimethyl group.
Figure 2. Generalized fragmentation pathways for dimethyl-oxan-2-one isomers.
For 6,6-dimethyloxan-2-one , a GC-MS spectrum is available in the NIST Mass Spectrometry Data Center, which can serve as a reference.[1] The fragmentation of the other isomers can be predicted based on established fragmentation rules for cyclic esters.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, 30-45° pulse angle, 1-2 second relaxation delay, and 8-16 scans.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-240 ppm, 30-45° pulse angle, 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition:
-
Use an ATR-FTIR spectrometer for ease of use and minimal sample preparation.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Protocol 3: Mass Spectrometry (MS)
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Program the oven temperature to achieve good separation of the isomers if analyzing a mixture. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
MS Conditions:
-
Use a standard electron energy of 70 eV for EI.
-
Scan a mass range of m/z 35-200.
-
The ion source temperature should be maintained at approximately 230°C.
-
Conclusion
The differentiation of 3,3-dimethyl-oxan-2-one and its positional isomers is a tractable analytical problem when a combination of spectroscopic techniques is employed. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by revealing the precise connectivity of the atoms. IR spectroscopy offers valuable information about the carbonyl group and provides a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and offers clues to the structure through characteristic fragmentation patterns. By carefully analyzing the data from these complementary techniques, researchers can confidently distinguish between these closely related isomers, ensuring the accuracy and reliability of their scientific endeavors.
References
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Chiral Tetrahydropyran-2-ones
Introduction: The Critical Role of Stereochemical Purity in Tetrahydropyran-2-ones
Chiral tetrahydropyran-2-ones (THP-2-ones), also known as δ-valerolactones, are privileged scaffolds found in a vast array of natural products and pharmaceuticals. Their biological activity is intimately tied to their three-dimensional structure. The precise arrangement of atoms at a stereocenter can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.[1] Consequently, for researchers in drug discovery and chemical synthesis, the accurate determination of stereochemical purity—quantified as enantiomeric excess (ee)—is not merely an analytical task but a cornerstone of safety, efficacy, and regulatory compliance.[2]
This guide provides an in-depth comparison of the principal analytical techniques used to assess the enantiomeric purity of chiral THP-2-ones. We will move beyond simple procedural descriptions to explore the underlying principles, explain the rationale behind methodological choices, and provide actionable, field-tested protocols. Our objective is to equip you, our fellow scientists, with the knowledge to select and implement the most appropriate technique for your specific analytical challenge.
Core Methodologies: A Comparative Overview
The primary methods for determining the enantiomeric purity of chiral compounds rely on creating a chiral environment that forces the enantiomers to behave differently.[3] This can be achieved through interaction with a chiral stationary phase (in chromatography) or by forming diastereomeric species that can be distinguished by NMR.[4][5] The most prevalent and powerful techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for its versatility, high resolution, and broad applicability.[6][7]
-
Chiral Gas Chromatography (GC): An excellent choice for volatile and thermally stable THP-2-ones or their derivatives, offering exceptional resolution.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that uses chiral derivatizing or solvating agents to induce distinguishable signals for each enantiomer.[4][10]
While traditional polarimetry can indicate the presence of a single enantiomer in excess, it is not considered a primary quantitative method due to its dependency on concentration, solvent, and temperature, and its susceptibility to impurities.[1][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the first method researchers turn to, and for good reason. Its strength lies in the direct separation of enantiomers on a chiral stationary phase (CSP), providing a clear, quantitative measure of each enantiomer's abundance.
Principle of Separation
The core of chiral HPLC is the CSP, which is an achiral support (typically silica) modified with a chiral selector. Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector.[11][12] The stability of these complexes differs between the two enantiomers due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions).[13] The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation.
Causality in Method Development: The choice of CSP is the most critical decision. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD) are exceptionally versatile and often the first to be screened for lactones and other cyclic esters due to their broad enantiorecognition capabilities.[13][14] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol) is then optimized to fine-tune the retention and resolution.
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a general screening approach for a novel chiral THP-2-one.
1. Sample Preparation:
- Dissolve ~1 mg of the THP-2-one sample in 1 mL of the initial mobile phase (e.g., 90:10 Hexane:Isopropanol).
- Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or instrument.[14]
2. Instrumentation & Conditions:
- HPLC System: Standard HPLC with a UV detector.
- Column: Chiralpak® AD-H (or similar polysaccharide-based column), 250 x 4.6 mm, 5 µm.
- Mobile Phase: Isocratic elution with Hexane:Isopropanol (IPA). Start with a 90:10 (v/v) mixture.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm for lactones without a strong chromophore).
- Injection Volume: 5-10 µL.
3. Execution & Optimization:
- Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.[14]
- Inject a racemic standard first to determine the retention times of both enantiomers and the resolution factor (Rs). An Rs value > 1.5 is desired for baseline separation.
- Inject the analyte sample.
- If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 Hexane:IPA). A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
4. Data Analysis:
- Integrate the peak areas (A1 and A2) for the two enantiomers.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Workflow & Visualization
Caption: General workflow for determining enantiomeric excess using Chiral HPLC.
Chiral Gas Chromatography (GC)
For THP-2-ones that are sufficiently volatile and thermally stable, chiral GC offers unparalleled resolution and sensitivity. The principles are analogous to HPLC, but the separation occurs in the gas phase.
Principle of Separation
Enantiomers are separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[9] Cyclodextrins are chiral, bucket-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[9] Chiral recognition occurs through inclusion complexation, where one enantiomer fits better into the chiral cavity, leading to stronger interactions and longer retention times.[8]
Causality in Method Development: Derivatization is often employed in chiral GC, even for somewhat volatile compounds.[8] Converting a functional group (if present, other than the lactone) to an ester (e.g., acetate) or silyl ether can reduce polarity and improve peak shape and volatility, enhancing separation. The choice of cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is critical for achieving selectivity.[8][15]
Experimental Protocol: Chiral GC Analysis
1. Sample Preparation:
- Dissolve ~1 mg of the THP-2-one sample in 1 mL of a volatile solvent (e.g., dichloromethane or hexane).
- (Optional but Recommended) If derivatization is needed (e.g., for a hydroxylated THP-2-one), treat the sample with an acylating agent like acetic anhydride in the presence of pyridine.[8]
2. Instrumentation & Conditions:
- GC System: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB), 25 m x 0.25 mm ID, 0.25 µm film thickness.[8]
- Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
- Injector Temperature: 230-250 °C.
- Detector Temperature: 250 °C.
- Oven Program: Start with an isothermal period (e.g., 100 °C for 2 min) followed by a temperature ramp (e.g., 5 °C/min) to an appropriate final temperature (e.g., 180 °C). The program must be optimized to resolve the enantiomers.
- Injection: 1 µL, typically with a high split ratio (e.g., 50:1) to avoid column overloading.
3. Data Analysis:
- As with HPLC, integrate the peak areas for the two enantiomers.
- Calculate the enantiomeric excess (% ee) using the same formula.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a distinct advantage: it does not require chromatographic separation. Instead, it relies on converting the enantiomeric pair into diastereomers in situ, which are inherently distinguishable by NMR.[4][16] This is achieved using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).
Principle of Differentiation
-
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride, reacts covalently with a functional group on the analyte (e.g., a hydroxyl group if the THP-2-one is functionalized) to form a stable mixture of diastereomers.[16][17] These diastereomers have different spatial arrangements, causing protons near the newly formed stereocenter to experience different magnetic environments and thus appear at different chemical shifts (δ) in the ¹H NMR spectrum.[18][19]
-
Chiral Solvating Agents (CSAs): A CSA forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with the enantiomers.[5][10] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers' signals.
Causality in Method Development: The use of a CDA is generally preferred for ee determination as it results in larger, more easily quantifiable differences in chemical shifts. Mosher's acid (MTPA) is a classic choice for alcohols and amines because the resulting diastereomers often adopt a predictable conformation, and the fluorine atoms provide a clean signal for ¹⁹F NMR analysis.[17][20] The key is to ensure the derivatization reaction goes to full completion to avoid kinetic resolution, which would skew the measured ee.
Experimental Protocol: Mosher's Ester Analysis for a Hydroxylated THP-2-one
This protocol is for determining the ee of a THP-2-one bearing a hydroxyl group.
1. Sample Preparation (in a dry NMR tube):
- Dissolve ~2-5 mg of the chiral hydroxylated THP-2-one in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆).
- Add a small amount of a base scavenger like anhydrous pyridine (~5 µL).
- Add a slight molar excess (~1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.[17]
- Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours, or until ¹H NMR confirms complete consumption of the starting alcohol.[17]
2. NMR Acquisition:
- Acquire a high-resolution ¹H NMR spectrum (a high-field instrument, ≥400 MHz, is recommended).
- (Optional) Acquire a ¹⁹F NMR spectrum. The -CF₃ group will give two distinct signals for the two diastereomers.
3. Data Analysis:
- Identify a well-resolved proton signal (or the ¹⁹F signal) that is clearly separated for the two diastereomeric Mosher's esters. Protons alpha or beta to the ester linkage are often good candidates.
- Carefully integrate the areas (I1 and I2) of these corresponding signals.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100
Workflow & Visualization
Caption: Workflow for ee determination via NMR using a chiral derivatizing agent.
Comparative Summary of Techniques
The optimal choice of technique depends on the specific properties of the analyte, available equipment, and the analytical goal.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[6] | Differential interaction with a CSP in the gas phase.[9] | Formation of diastereomers with distinct NMR signals.[4][16] |
| Resolution | High to Very High | Very High to Excellent | Variable; depends on agent and proximity of protons. |
| Sensitivity | High (ng range with UV) | Very High (pg range with FID) | Low (mg range) |
| Sample Requirement | Micrograms to milligrams | Micrograms | Milligrams |
| Throughput | Moderate (15-45 min/run) | Moderate to High (10-30 min/run) | Low (includes reaction time) |
| Method Development | Can be empirical and time-consuming; requires column screening.[7] | Requires optimization of temperature program; derivatization may be needed.[8] | Relatively straightforward if a reactive handle is present. |
| Key Advantage | Broad applicability; well-established. | Highest resolving power for volatile compounds. | No chromatographic separation needed; provides structural info. |
| Key Limitation | Cost of chiral columns; method development can be extensive. | Limited to volatile and thermally stable analytes. | Requires a reactive functional group; lower sensitivity. |
Conclusion and Recommendations
For any new chiral tetrahydropyran-2-one, Chiral HPLC should be the first line of investigation due to its broad applicability and the high probability of success with modern polysaccharide-based columns. It provides a robust, direct, and quantitative measure of enantiomeric purity suitable for both routine analysis and quality control.
If the THP-2-one is volatile and high sensitivity is paramount, Chiral GC is the superior technique, offering unmatched resolution.
NMR spectroscopy using a chiral derivatizing agent like Mosher's acid is an invaluable orthogonal method. While less sensitive, it serves as an excellent tool for confirmation, especially during early-stage synthesis when sample amounts are larger and a chromatographic method has not yet been established. Furthermore, the Mosher's ester method can simultaneously be used to determine the absolute configuration of the stereocenter, providing crucial structural information that chromatographic methods alone cannot.[18][21]
Ultimately, a multi-faceted approach provides the highest degree of confidence. Validating an ee value obtained from Chiral HPLC with an independent NMR-based method constitutes a self-validating system, ensuring the scientific rigor required in modern chemical and pharmaceutical research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mosher's acid - Wikipedia [en.wikipedia.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of δ-Lactones: Benchmarking Novel Catalytic Strategies Against Classical Protocols
In the landscape of modern organic synthesis, the δ-lactone motif stands as a cornerstone, embedded within the core of numerous natural products, pharmaceuticals, and high-value chemicals.[1][2] Its prevalence drives a continuous quest for more efficient, selective, and sustainable synthetic methodologies. This guide provides a critical comparison of emerging catalytic strategies for δ-lactone synthesis against established, traditional protocols. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and offer detailed protocols for key transformations, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for strategic synthetic planning.
The Enduring Relevance of Classical δ-Lactone Synthesis
For decades, the synthesis of δ-lactones has been dominated by robust and predictable, yet often demanding, methodologies. These classical approaches serve as the essential benchmark against which all new methods must be judged.
The Baeyer-Villiger Oxidation: A Pillar of Lactone Synthesis
The Baeyer-Villiger Oxidation (BVO) is a landmark reaction involving the oxidation of a cyclic ketone to its corresponding lactone.[3] The classical protocol most frequently employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Mechanism and Rationale: The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peracid on the protonated carbonyl group. The subsequent concerted migration of a carbon atom adjacent to the carbonyl group is the rate-determining step.[4] The regioselectivity is dictated by the migratory aptitude of the substituents, with more substituted and electron-rich carbons migrating preferentially (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl).[5] This predictability is a key advantage, allowing for the reliable synthesis of specific lactone regioisomers from appropriately substituted cyclohexanones.
Intramolecular Cyclization (Lactonization) of Hydroxy Acids
The most intuitive route to a δ-lactone is the intramolecular esterification of a δ-hydroxy acid.[6] This method, often driven by acid catalysis or dehydrating agents, forms the six-membered ring through the nucleophilic attack of the terminal hydroxyl group onto the activated carboxylic acid.[7]
Causality in Protocol Design: While conceptually simple, the success of this method hinges on overcoming the entropic barrier of ring formation and preventing competitive intermolecular polymerization. Acid catalysts (e.g., p-toluenesulfonic acid) protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid. The reaction is typically performed under conditions that remove water (e.g., Dean-Stark apparatus) to drive the equilibrium towards the lactone product, a classic application of Le Châtelier's principle.
The New Wave: Catalytic Innovations in δ-Lactone Synthesis
Recent years have witnessed a paradigm shift towards catalytic methods that offer enhanced selectivity, milder conditions, and greater atom economy. These novel strategies often enable the construction of complex and chiral δ-lactones that are inaccessible through classical routes.
Palladium-Catalyzed C–H Activation: A Modern Powerhouse
Transition metal-catalyzed C–H activation has emerged as a revolutionary tool for molecular construction.[8] Palladium catalysis, in particular, has been elegantly applied to the synthesis of δ-lactones from simple, linear precursors like free carboxylic acids.
Mechanistic Insight: These reactions typically proceed via a carboxylate-directed C–H activation event. The palladium catalyst coordinates to the carboxylic acid, which then directs the metal to activate a specific C–H bond (e.g., at the γ-position) to form a palladacycle intermediate.[8] This intermediate can then undergo various transformations, such as olefination followed by an intramolecular conjugate addition, to forge the δ-lactone ring.[8] The choice of ligand is critical for controlling the regioselectivity of the C–H activation step.[9]
Caption: Palladium-Catalyzed γ-C–H Olefination/Lactonization Workflow.
Asymmetric Organocatalysis and Copper-Catalyzed Reactions
The demand for enantiomerically pure compounds, particularly in drug development, has spurred the development of asymmetric catalytic methods.
-
Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction (DVAR): This elegant method provides a step-economical route to chiral α,β-unsaturated δ-lactones.[10][11] It utilizes a copper(I) catalyst with a chiral ligand to control the stereochemistry of a vinylogous aldol reaction between a β,γ-unsaturated ester and an aldehyde. A subsequent intramolecular transesterification yields the desired chiral lactone with high enantioselectivity.[10]
-
Organocatalysis: Chiral amines and other small organic molecules can catalyze the formation of δ-lactones through various activation modes. For example, quinine-derived catalysts can activate α,β-unsaturated acid chlorides towards reaction with bis-nucleophiles, leading to enantioenriched δ-valerolactones.[12] Another approach involves the organocatalytic oxidation of alkenoic acids, where an epoxide is formed in situ and then undergoes intramolecular cyclization.[13]
Biocatalysis: The Green and Selective Frontier
Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making biocatalysis a highly attractive strategy.
-
Engineered Carbonyl Reductases: For the synthesis of chiral δ-lactones, specific keto acids can be reduced with exceptionally high stereoselectivity using engineered carbonyl reductases. A variant from Serratia marcescens (SmCRM5) has been shown to reduce 5-oxodecanoic acid to (R)-δ-decalactone with 99% enantiomeric excess (ee) and a high space-time yield, providing a green alternative to noble-metal catalysis.[1]
-
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are nature's catalysts for the BVO reaction. They use molecular oxygen as the oxidant and a cofactor (NAD(P)H), offering a sustainable alternative to hazardous peracids.[4][14] BVMOs are renowned for their high regio- and enantioselectivity, particularly in the desymmetrization of prochiral cyclic ketones.[4]
Caption: Logic Diagram for Biocatalytic δ-Lactone Synthesis.
Performance Benchmarking: A Data-Driven Comparison
Objective comparison requires quantitative data. The following tables summarize representative performance metrics for the discussed methodologies.
Table 1: General Comparison of Synthetic Strategies
| Method | Key Advantages | Key Limitations | Typical Reagents |
| Classical Baeyer-Villiger | Predictable regioselectivity, broad substrate scope, well-established. | Use of hazardous peracids, often stoichiometric, limited enantioselectivity without chiral substrates. | m-CPBA, Peracetic acid. |
| Classical Lactonization | Conceptually simple, uses readily available hydroxy acids. | Risk of polymerization, often requires harsh dehydrating conditions. | H₂SO₄, TsOH, heat. |
| Pd-Catalyzed C-H Activation | High atom economy, uses simple precursors, novel disconnections.[8] | Requires catalyst/ligand screening, potential for metal contamination, can be expensive. | Pd(OAc)₂, Ag₂CO₃, specific ligands. |
| Asymmetric Catalysis (Cu/Organo) | Access to high enantiopurity, mild conditions.[10][12] | Substrate scope can be narrow, catalyst loading may be high. | Cu(I) salts, chiral ligands, quinine derivatives. |
| Biocatalysis | Exceptional selectivity (enantio-, regio-), green and sustainable, mild aqueous conditions.[1][14] | Enzyme stability/availability, substrate scope can be limited, requires specific expertise. | Whole cells, isolated enzymes, cofactors. |
Table 2: Quantitative Performance Data for Select Protocols
| Protocol | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu(I)-Catalyzed DVAR | p-Fluorobenzaldehyde + Phenyl 4-butenoate | Chiral α,β-unsaturated δ-lactone | 74% | 95% | [11] |
| Biocatalytic Reduction | 5-Oxodecanoic acid | (R)-δ-decalactone | High | 99% | [1] |
| Pd-Catalyzed Lactonization | Benzo-fused dicarboxylic acids | Benzo-fused δ-lactones | 68-85% | N/A (achiral) | [9] |
| Classical BVO (Asymmetric) | 3-Substituted cyclic ketone | Chiral δ-lactone | 96-99% | 93-97% | [15] |
Note: Yields and ee values are highly substrate-dependent. The data presented are for specific, optimized examples to illustrate the potential of each method.
Experimental Protocols: From Benchtop to Application
To provide actionable insights, this section details standardized protocols for two distinct and powerful methods: a classical BVO and a modern biocatalytic reduction.
Protocol 4.1: Baeyer-Villiger Oxidation of Cyclohexanone using m-CPBA
Objective: To synthesize ε-caprolactone from cyclohexanone.
Materials:
-
Cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.2 mmol) in 20 mL of DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 2.5 g, ~11.1 mmol, 1.1 eq.) in 20 mL of DCM. Add this solution dropwise to the stirred cyclohexanone solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to 0 °C and slowly add saturated Na₂SO₃ solution (20 mL) to quench the excess peracid. Stir for 10 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove meta-chlorobenzoic acid, and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ε-caprolactone can be purified by vacuum distillation to yield the final product.
Causality: The use of DCM as a solvent is standard for its inertness. The initial cooling to 0 °C controls the initial exothermic reaction upon adding the peracid. The basic wash with NaHCO₃ is crucial for removing the acidic byproduct, which simplifies purification.
Protocol 4.2: Biocatalytic Synthesis of (R)-δ-decalactone
Objective: To asymmetrically reduce 5-oxodecanoic acid using an engineered carbonyl reductase. (Based on the work of Wang et al.[1])
Materials:
-
Engineered Carbonyl Reductase (e.g., SmCRM5 expressing E. coli cells)
-
5-oxodecanoic acid (substrate)
-
Glucose (for cofactor regeneration)
-
NADP⁺ (cofactor)
-
Glucose dehydrogenase (GDH, for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells expressing the desired carbonyl reductase in the phosphate buffer.
-
Reaction Mixture: In the bioreactor or a suitable flask, combine the phosphate buffer, glucose (1.2 eq.), NADP⁺ (catalytic amount, e.g., 1 mM), and glucose dehydrogenase.
-
Substrate Addition: Add the 5-oxodecanoic acid substrate to the mixture. The concentration should be optimized (e.g., starting at 50 mM).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours. The reaction produces 5-hydroxydecanoic acid, which spontaneously cyclizes to δ-decalactone under these conditions.
-
Monitoring: Monitor the conversion of the substrate and formation of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine yield and enantiomeric excess.
-
Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be further purified by column chromatography if necessary.
Self-Validation: This protocol is self-validating through the cofactor regeneration system. The GDH enzyme oxidizes glucose to gluconolactone, which simultaneously reduces the consumed NADPH back to its active NADPH form. This catalytic cycle ensures the high turnover of the primary reductase enzyme without requiring stoichiometric amounts of the expensive NADP⁺ cofactor, making the process economically viable.
Conclusion and Future Outlook
While classical methods like the Baeyer-Villiger oxidation remain indispensable for their reliability and broad applicability, the landscape of δ-lactone synthesis is being reshaped by catalytic innovation. Palladium-catalyzed C–H activation offers unparalleled efficiency in building molecular complexity from simple starting materials. Asymmetric organo- and metal-catalysis provide crucial access to enantioenriched scaffolds vital for the pharmaceutical industry.
Looking forward, biocatalysis stands out as the most promising frontier. Its combination of exceptional selectivity and adherence to green chemistry principles presents a compelling case for its adoption in both academic and industrial settings. The continued development of novel, robust enzymes and the engineering of synthetic metabolic pathways will undoubtedly unlock even more powerful and sustainable methods for producing high-value δ-lactones.[16] The choice of method will always depend on the specific target molecule, required stereochemistry, and scale of synthesis, but the modern chemist is now equipped with a more diverse and powerful arsenal than ever before.
References
- 1. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic asymmetric formation of delta-lactones from unsaturated acyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,3-Dimethyl-tetrahydro-pyran-2-one
I. The Precautionary Principle: Immediate Safety and Handling
Before initiating any disposal procedures, a thorough understanding of the compound's known and potential hazards is paramount. Given the limited toxicological data, 3,3-Dimethyl-tetrahydro-pyran-2-one should be handled as a potentially hazardous substance. It is known to be an irritant and may be harmful if ingested or inhaled.[1] Therefore, all handling and disposal operations must be conducted within a chemical fume hood to ensure adequate ventilation.[1]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and potential vapors, which may be irritating to the eyes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as the substance is a potential skin irritant.[1] |
| Body Protection | Lab coat and closed-toe shoes | Provides a barrier against accidental spills and skin exposure.[1] |
| Respiratory | Use within a chemical fume hood | Mitigates the risk of inhaling potentially harmful vapors.[1] |
II. The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular solid waste.[2][3] The following protocol is designed to ensure a self-validating system of safety and compliance.
Step 1: Waste Collection and Containerization
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with the lactone. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top cap.
-
Label the Container: Proper labeling is a critical and non-negotiable step. As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[4][5] The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "4830-05-1"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to pressure buildup, fire, or the generation of toxic fumes. Store this waste stream separately from strong acids, bases, and oxidizing agents.[5]
Step 2: Secure Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][4]
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[3][4]
Step 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): The final disposal of this compound must be carried out by a licensed hazardous waste disposal contractor.[6] This is arranged through your institution's Environmental Health and Safety (EHS) department.[5]
-
Schedule a Waste Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[5][7] Do not attempt to transport the hazardous waste yourself.
Step 4: Disposal of Empty Containers
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[3]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated this compound waste container.[3][5]
-
Deface Label: After triple-rinsing and allowing the container to air dry in a fume hood, completely remove or deface the original chemical label.[2]
-
Final Disposal: The clean, triple-rinsed container can now be disposed of in the regular laboratory glass or solid waste, depending on the material.[2]
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if vapors are significant.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the liquid.[1][6]
-
Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water. Collect any contaminated cleaning materials (e.g., paper towels) and place them in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
IV. Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
V. Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a research compound like this compound, where comprehensive hazard data is not yet available, a conservative and compliant disposal strategy is not just a recommendation—it is a professional obligation. By adhering to the procedures outlined in this guide, researchers can ensure that the final step in their experimental workflow is conducted with the highest degree of safety and integrity.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mtu.edu [mtu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,3-Dimethyl-tetrahydro-pyran-2-one
Introduction: A Precautionary Approach to Safety
The protocols outlined below are designed to empower you with the knowledge to conduct your work safely and effectively. We will delve into the necessary Personal Protective Equipment (PPE), provide a step-by-step operational plan, and detail proper disposal methods, ensuring a self-validating system of safety from procurement to disposal.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 3,3-Dimethyl-tetrahydro-pyran-2-one is limited, the lactone functional group and related pyran structures suggest a number of potential hazards that must be managed.[3][4] Structurally similar compounds can cause skin and eye irritation, and may lead to allergic skin reactions.[5] Furthermore, related ketone compounds are often classified as flammable liquids, necessitating precautions against ignition sources.[6][7]
Potential Hazards Profile:
-
Skin Irritation: Potential to cause skin irritation upon contact.[5]
-
Flammability: As a related compound, Tetrahydro-4H-pyran-4-one, is a flammable liquid, it is prudent to treat this compound as potentially flammable.[6]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[7]
Given these potential risks, adherence to a stringent PPE protocol is the first and most critical line of defense.[9]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (e.g., mg scale) | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not typically required if handled in a certified chemical fume hood. |
| Handling Large Quantities (e.g., gram scale or greater) | Chemical safety goggles or a full-face shield | Chemical-resistant nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a standard lab coat | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood.[1][2] |
| Emergency (Spill or Exposure) | Chemical safety goggles and a full-face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) may be necessary depending on spill size and ventilation.[1] |
Causality Behind PPE Choices:
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement to protect against minor splashes.[8] For larger volumes, where the risk of significant splashing is higher, chemical safety goggles or a face shield offer more robust protection.[2][5]
-
Hand Protection : Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for incidental contact.[10] It is crucial to inspect gloves before each use and employ proper removal techniques to prevent skin contamination.[6] For prolonged contact or when handling larger quantities, more robust, chemical-resistant gloves should be considered.
-
Body Protection : A lab coat protects personal clothing and underlying skin from contamination.[9] For procedures with a high risk of splashes, a chemical-resistant apron provides an additional layer of impervious protection.[5]
-
Respiratory Protection : All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation of vapors.[2][11] If a fume hood is not available or if aerosols are generated, a properly fitted respirator with an organic vapor cartridge is necessary.[1]
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing risk. The following plan details the safe handling of this compound from preparation to post-handling cleanup.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation :
-
Handling :
-
Conduct all manipulations of the chemical inside a chemical fume hood to prevent inhalation of vapors.[2][11]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
If transferring, use non-sparking tools and ground/bond containers to prevent static discharge, as the substance may be flammable.[6][12]
-
-
Post-Handling :
-
Thoroughly clean and decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical.
-
For Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11]
-
Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[11]
-
Clean the spill area thoroughly.
-
-
For Large Spills :
-
Evacuate all non-essential personnel from the area and restrict access.[11]
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: Ensuring Environmental Compliance
All waste containing this compound must be treated as hazardous chemical waste.[1][11] Improper disposal can pose a threat to both personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 4830-05-1 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
